Product packaging for 2-Chloro-2-methyl-3-nitrosobutane(Cat. No.:CAS No. 37557-67-8)

2-Chloro-2-methyl-3-nitrosobutane

Cat. No.: B8707400
CAS No.: 37557-67-8
M. Wt: 135.59 g/mol
InChI Key: CHXRIVJFJWPWMR-UHFFFAOYSA-N
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Description

2-Chloro-2-methyl-3-nitrosobutane (CAS 6865-97-0) is a versatile halonitrosoalkane of significant interest in organic synthesis and biomedical research. With the molecular formula C4H8ClNO and a molecular weight of 121.56 g/mol, this compound is characterized by its distinct monomer-dimer equilibrium, often appearing as a white crystalline solid in its stable dimeric form . A primary application documented in research is its role as a key precursor in the synthesis of 4,9-diaza-3,3,10,10-tetramethyldodecan-2,11-dione dioxime, more commonly known as the hypoxia-detecting probe HL-91 . The compound's reactivity stems from its dual functional groups; the electron-withdrawing chloro and nitroso groups activate the molecule for various transformations, making it a valuable building block for constructing nitrogen-containing heterocycles and other complex molecular architectures through reactions like cycloadditions and condensations . Researchers value this compound for its utility in exploring asymmetric synthesis and reaction mechanisms, including polar additions and single electron transfer (SET) pathways . It is typically synthesized via the electrophilic addition of nitrosyl chloride (NOCl) to 2-methyl-2-butene, a reaction that requires careful temperature control to ensure regioselectivity and product stability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClNO B8707400 2-Chloro-2-methyl-3-nitrosobutane CAS No. 37557-67-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37557-67-8

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

2-chloro-2-methyl-3-nitrosobutane

InChI

InChI=1S/C5H10ClNO/c1-4(7-8)5(2,3)6/h4H,1-3H3

InChI Key

CHXRIVJFJWPWMR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)Cl)N=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 2-Chloro-2-methyl-3-nitrosobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for 2-Chloro-2-methyl-3-nitrosobutane, a molecule of interest for its potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a plausible and established method for its synthesis based on the reaction of an alkene with nitrosyl chloride. The provided experimental protocol is adapted from a general procedure for similar transformations.

Physicochemical and Spectroscopic Data
Property2-Methyl-2-butene (Starting Material)Nitrosyl Chloride (Reagent)2-Chloro-3-nitrosobutane (Isomer)
Molecular Formula C₅H₁₀[1][2]ClNO[3]C₄H₈ClNO[4]
Molecular Weight 70.13 g/mol [1]65.46 g/mol [3]121.56 g/mol [4]
Boiling Point 38.5 °C[1]-6.4 °C[3]Not Available
Melting Point -133.8 °C[1]-64.5 °C[3]Not Available
Density 0.662 g/cm³[1]1.273 g/cm³ (liquid at -12 °C)[3]Not Available
CAS Number 513-35-9[1][2]2696-92-6[3]6865-97-0[4]
Computed XLogP3 2.3[1]Not Available1.6

Note: The data for 2-chloro-3-nitrosobutane is computed and sourced from PubChem.[4] Experimental data for the target compound, this compound, should be determined upon its synthesis and purification.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through the electrophilic addition of nitrosyl chloride (NOCl) to 2-methyl-2-butene. This reaction is a well-established method for the preparation of α-chloro nitroso compounds. The addition is expected to follow Markovnikov's rule, where the electrophilic nitrosyl group (NO) adds to the less substituted carbon of the double bond, and the chloride ion (Cl⁻) adds to the more substituted carbon.

The reaction proceeds via a carbocation intermediate, leading to the formation of the desired product. It is important to note that monomeric C-nitroso compounds are often blue or green and can exist in equilibrium with their colorless dimeric forms (diazene dioxides).

Synthesis_Pathway Proposed Synthesis of this compound cluster_reactants Reactants cluster_product Product 2_Methyl_2_butene 2-Methyl-2-butene Product_Monomer This compound (Monomer, blue/green) 2_Methyl_2_butene->Product_Monomer + NOCl Nitrosyl_Chloride Nitrosyl Chloride (NOCl) Product_Dimer Dimer (Diazene dioxide, colorless) Product_Monomer->Product_Dimer Dimerization

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a detailed, generalized experimental protocol for the synthesis of this compound, adapted from a procedure for the addition of nitrosyl chloride to an alkene.[5] Caution: This reaction should be performed in a well-ventilated fume hood due to the toxicity and corrosive nature of nitrosyl chloride.

Materials and Equipment:

  • 2-methyl-2-butene

  • Nitrosyl chloride (gas)

  • Anhydrous dichloromethane (CH₂Cl₂) or other suitable inert solvent

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Cooling bath (e.g., dry ice/acetone)

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Reaction Setup:

    • A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the future solvent level, a low-temperature thermometer, and a drying tube.

    • The flask is charged with 10.0 g (0.143 mol) of 2-methyl-2-butene and 100 mL of anhydrous dichloromethane.

  • Reaction Conditions:

    • The flask is cooled to -10 °C using a dry ice/acetone bath, with continuous stirring.

  • Addition of Nitrosyl Chloride:

    • Gaseous nitrosyl chloride is bubbled through the stirred solution at a rate that maintains the reaction temperature between -10 °C and -5 °C.

    • The addition is continued until the solution develops a persistent blue or greenish-blue color, indicating a slight excess of nitrosyl chloride.

  • Reaction Completion and Work-up:

    • The reaction mixture is stirred at -10 °C for an additional 30 minutes after the addition of nitrosyl chloride is complete.

    • The solvent and excess nitrosyl chloride are removed under reduced pressure at a low temperature to yield the crude product. The product may be a blue or green oil (monomer) or a colorless solid (dimer).

  • Purification:

    • The crude product can be purified by low-temperature chromatography on silica gel or by recrystallization from a suitable solvent if it is a solid dimer.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the initial reactants to the final, characterized product.

Workflow Experimental Workflow Reactants 2-Methyl-2-butene Nitrosyl Chloride Reaction Addition Reaction (-10 °C, CH₂Cl₂) Reactants->Reaction Crude_Product Crude Product Mixture (Monomer/Dimer) Reaction->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Characterization

Caption: Logical workflow for the synthesis and characterization of the target compound.

References

2-Chloro-2-methyl-3-nitrosobutane CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the existing literature reveals no direct data or CAS number for the compound "2-Chloro-2-methyl-3-nitrosobutane." This suggests that the compound may be novel, not yet synthesized, or not widely reported in scientific literature. However, extensive information is available for two structurally related compounds: 2-Chloro-2-methylpropane and 2-Methyl-2-nitrosopropane . This technical guide will provide a comprehensive overview of these two compounds, assuming a potential interest due to structural similarities to the requested molecule.

Part 1: 2-Chloro-2-methylpropane

Synonyms: tert-Butyl chloride, 2-Chloroisobutane, Trimethylchloromethane[1][2] CAS Number: 507-20-0[1][2][3] Molecular Formula: C₄H₉Cl[1][2][3] Molecular Weight: 92.57 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-2-methylpropane is presented in the table below.

PropertyValueSource
Melting Point-25 °C[1]
Boiling Point51-52 °C[1]
Density0.851 g/mL at 25 °C[1]
Refractive Indexn20/D 1.385[1]
Vapor Pressure4.82 psi at 20 °C[1]
Flash Point-10 °F[1]
Water SolubilitySlightly soluble[1]
AppearanceColorless liquid[1]
Spectroscopic Data

The mass spectrum of 2-chloro-2-methylpropane shows a molecular ion peak [M]+ at an m/z of 92, corresponding to [(CH₃)₃C³⁵Cl]⁺.[4] Due to the presence of the chlorine-37 isotope, a smaller M+2 peak can be observed at m/z 94.[4] The base peak is typically at m/z 57, corresponding to the stable tert-butyl cation, [(CH₃)₃C]⁺.[4][5] The ¹H NMR spectrum of 2-chloro-2-methylpropane is characterized by a single peak, as all nine protons are chemically equivalent.[5]

Experimental Protocols

Synthesis of 2-Chloro-2-methylpropane from 2-Methyl-2-propanol

This synthesis involves the reaction of 2-methyl-2-propanol with hydrochloric acid.[6]

Materials:

  • 2-Methyl-2-propanol (tert-butyl alcohol)

  • Concentrated Hydrochloric Acid

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • React 2-methyl-2-propanol with concentrated hydrochloric acid.

  • Wash the crude product with deionized water.

  • Neutralize the remaining acid by washing with 5% aqueous NaHCO₃ solution until the aqueous layer is basic to litmus paper. Carbon dioxide will be liberated, so frequent venting is necessary.[6]

  • Wash the product again with deionized water to remove any remaining NaHCO₃.

  • Dry the product by adding anhydrous MgSO₄.

  • Purify the final product by distillation, collecting the fraction that distills at approximately 51-52 °C.[6]

G Synthesis of 2-Chloro-2-methylpropane cluster_reactants Reactants cluster_purification Purification Steps cluster_product Product A 2-Methyl-2-propanol C Water Wash A->C Reaction B Conc. HCl B->C D NaHCO3 Wash C->D E Drying (MgSO4) D->E F Distillation E->F G 2-Chloro-2-methylpropane F->G

Caption: Synthesis workflow for 2-Chloro-2-methylpropane.

Safety and Handling

2-Chloro-2-methylpropane is a highly flammable liquid and vapor.[7][8] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[7][8][9] Use only non-sparking tools and take precautionary measures against static discharge.[7][8][9] It causes skin and serious eye irritation and may cause respiratory irritation.[7] Therefore, personal protective equipment, including gloves and eye/face protection, should be worn.[9][10] Handling should occur in a well-ventilated area.[9][10]

Part 2: 2-Methyl-2-nitrosopropane

Synonyms: tert-Nitrosobutane, MNP, t-nitrosobutane[11][12][13] CAS Number: 917-95-3[11][12][13] Molecular Formula: C₄H₉NO[11][12][13] Molecular Weight: 87.122 g/mol [11][13]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-2-nitrosopropane is presented below.

PropertyValueSource
AppearanceBlue liquid[11]
Melting Point (Dimer)74-75 °C[11]
Boiling Point50 °C[12]
DimerizationDimerizes to a colorless solid at room temperature[11]
Applications

2-Methyl-2-nitrosopropane is primarily used in chemical research as a spin trap.[11][14] It reacts with unstable free radicals to form more stable paramagnetic nitroxide radicals, which can then be detected and analyzed using electron spin resonance (ESR) spectroscopy.[11][14] It is particularly effective for trapping carbon-centered tyrosyl radicals.[11][14]

Experimental Protocols

Synthesis of 2-Methyl-2-nitrosopropane

The synthesis of 2-Methyl-2-nitrosopropane is a multi-step process. A common route involves the oxidation of tert-butylamine.[11][15][16]

Overall Reaction Scheme: (CH₃)₃CNH₂ → (CH₃)₃CNO₂ → (CH₃)₃CNHOH → (CH₃)₃CNO[11]

Step A: Synthesis of 2-Methyl-2-nitropropane

  • tert-Butylamine is added dropwise to a stirred suspension of potassium permanganate in water.[15]

  • The mixture is heated and then steam distilled to obtain the crude product.[15]

  • The product is purified by washing with hydrochloric acid and water, followed by fractional distillation.[15]

Step B: Synthesis of N-tert-Butylhydroxylamine

  • 2-Methyl-2-nitropropane is reduced using aluminum amalgam in ether.[15]

  • This reaction can be vigorous and may liberate hydrogen, so it should be performed in a fume hood with appropriate cooling.[15]

Step C: Synthesis of 2-Methyl-2-nitrosopropane

  • N-tert-butylhydroxylamine is oxidized using a sodium hypobromite solution at low temperatures (-20 °C).[15]

  • The product separates as a solid dimer, which is then collected, washed, and dried.[15]

G Synthesis of 2-Methyl-2-nitrosopropane cluster_reactants Starting Material cluster_intermediates Intermediates cluster_product Product A tert-Butylamine B 2-Methyl-2-nitropropane A->B Oxidation (KMnO4) C N-tert-Butylhydroxylamine B->C Reduction (Al amalgam) D 2-Methyl-2-nitrosopropane C->D Oxidation (NaOBr)

Caption: Multi-step synthesis of 2-Methyl-2-nitrosopropane.

References

An In-depth Technical Guide on 2-Chloro-2-methyl-3-nitrosobutane and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific chemical compound 2-Chloro-2-methyl-3-nitrosobutane is not available in the public domain. This guide provides data on structurally related compounds to serve as a reference for researchers and scientists.

This technical guide addresses the physical properties of compounds structurally similar to this compound. Due to the absence of literature on the target compound, this document focuses on providing a comparative analysis of related chloroalkanes and nitrosoalkanes. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals.

Comparative Physical Properties of Related Compounds

To provide a contextual understanding, the following table summarizes the key physical properties of several related chemical compounds. These include the chloroalkane analog, 2-chloro-2-methylpropane (tert-butyl chloride), and the nitrosoalkane analog, 2-methyl-2-nitrosopropane, along with its dimer.

Property2-Chloro-2-methylpropane2-Methyl-2-nitrosopropane (monomer)2-Methyl-2-nitrosopropane (dimer)2-Chloro-3-nitrosobutane
Molecular Formula C4H9ClC4H9NO(C4H9NO)2C4H8ClNO
Molecular Weight 92.57 g/mol [1][2][3][4][5]87.122 g/mol [6][7]174.244 g/mol 121.56 g/mol [8][9]
Appearance Colorless liquidBlue liquid[6]Colorless solid[6]Not available
Melting Point -25 °C[1][2][3]Not available74-75 °C[6]Not available
Boiling Point 51-52 °C[1][2]Not availableNot availableNot available
Density 0.851 g/mL at 25 °C[1][3]Not availableNot availableNot available
Refractive Index n20/D 1.385[1][3]Not availableNot availableNot available
Solubility Insoluble in water; miscible with alcohol and ether[1]Not availableNot availableNot available

Experimental Protocols: Synthesis of a Related Nitrosoalkane

While a specific protocol for this compound is unavailable, the synthesis of 2-Methyl-2-nitrosopropane provides a relevant example of the preparation of a tertiary nitrosoalkane. The following is a multi-step synthesis starting from tert-butylamine.

Synthesis of 2-Methyl-2-nitrosopropane

This synthesis involves the oxidation of tert-butylamine to 2-methyl-2-nitropropane, followed by reduction to N-tert-butylhydroxylamine, and a final oxidation to the desired 2-methyl-2-nitrosopropane.

Step A: 2-Methyl-2-nitropropane [10]

  • A suspension of 650 g (4.11 moles) of potassium permanganate in 3 L of water is prepared in a 5-L three-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel.

  • 100 g (1.37 moles) of tert-butylamine is added dropwise over 10 minutes with stirring.

  • The mixture is heated to 55 °C over approximately 2 hours and maintained at this temperature with continuous stirring for 3 hours.

  • The product is then steam distilled from the reaction mixture.

  • The collected liquid product is separated from the aqueous layer, diluted with 250 mL of diethyl ether, and washed sequentially with two 50-mL portions of 2 M hydrochloric acid and 50 mL of water.

  • The ethereal solution is dried over anhydrous magnesium sulfate.

  • The ether is removed by fractional distillation, yielding the crude product which is sufficiently pure for the subsequent step.

Step B: N-tert-Butylhydroxylamine [10] Caution: This reaction may liberate hydrogen and the aluminum amalgam can be pyrophoric. It should be conducted in a fume hood.

  • Aluminum foil is amalgamated and used to reduce the 2-methyl-2-nitropropane.

  • The resulting N-tert-butylhydroxylamine is isolated for the next step.

Step C: 2-Methyl-2-nitrosopropane Dimer [10]

  • The N-tert-butylhydroxylamine is oxidized.

  • The reaction solution is cooled to -20 °C.

  • The cooling bath is removed, and the mixture is stirred for 4 hours as it warms to room temperature.

  • The solid product, the nitroso dimer, is collected by filtration, pulverized, and washed with 1 L of water.

  • The solid is dried under reduced pressure to yield the 2-methyl-2-nitrosopropane dimer. The blue monomer can be obtained by dissolution of the dimer in a suitable solvent.[6]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of 2-Methyl-2-nitrosopropane.

SynthesisWorkflow cluster_stepA Step A: Oxidation cluster_stepB Step B: Reduction cluster_stepC Step C: Final Oxidation A_start tert-Butylamine A_process Oxidation at 55°C A_start->A_process A_reagent KMnO4, H2O A_reagent->A_process A_workup Steam Distillation & Extraction A_process->A_workup A_product 2-Methyl-2-nitropropane A_workup->A_product B_process Reduction A_product->B_process B_reagent Al(Hg) B_reagent->B_process B_product N-tert-Butylhydroxylamine B_process->B_product C_process Oxidation B_product->C_process C_product 2-Methyl-2-nitrosopropane Dimer C_process->C_product C_reagent Oxidizing Agent C_reagent->C_process

Caption: Workflow for the synthesis of 2-Methyl-2-nitrosopropane.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature regarding any biological activity or signaling pathways associated with this compound. The related compound, 2-Methyl-2-nitrosopropane, is primarily used in chemical research as a spin trap to detect and identify short-lived free radicals.[6][11]

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-2-methyl-3-nitrosobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2-Chloro-2-methyl-3-nitrosobutane. As a unique molecule combining a tertiary alkyl chloride and a nitroso group, it holds potential for applications in synthetic chemistry and as a subject of study in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes established chemical principles and data from analogous structures to present a predictive but scientifically grounded profile.

Molecular Structure and Properties

This compound is a halogenated nitrosoalkane. Its structure is characterized by a butane backbone with a chlorine atom and a methyl group on the second carbon, and a nitroso group on the third carbon. The IUPAC name for this compound is this compound.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₅H₁₀ClNO
Molecular Weight 135.6 g/mol
Appearance Likely a blue or green liquid or gas (monomeric form), potentially a colorless solid (dimeric form)
Boiling Point Estimated to be in the range of 140-160 °C
Solubility Expected to be soluble in organic solvents and sparingly soluble in water.

Synthesis

The most plausible synthetic route to this compound is through the electrophilic addition of nitrosyl chloride (NOCl) to 2-methyl-2-butene. This reaction is expected to follow Markovnikov's rule, where the electrophilic nitroso group adds to the carbon atom with the greater number of hydrogen atoms (C3), and the nucleophilic chloride ion adds to the more substituted carbon atom (C2), which bears the tertiary carbocation intermediate.

G cluster_reactants Reactants cluster_products Product 2_methyl_2_butene 2-Methyl-2-butene product This compound 2_methyl_2_butene->product Electrophilic Addition nitrosyl_chloride Nitrosyl Chloride (NOCl) nitrosyl_chloride->product

Figure 1: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following is a proposed experimental protocol based on general procedures for the addition of nitrosyl chloride to alkenes.

Materials:

  • 2-Methyl-2-butene

  • Nitrosyl chloride (or generated in situ from sodium nitrite and hydrochloric acid)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert gas (Nitrogen or Argon)

  • Ice-salt bath

  • Standard glassware for organic synthesis

Procedure:

  • A solution of 2-methyl-2-butene in anhydrous dichloromethane is prepared in a three-necked flask under an inert atmosphere.

  • The flask is cooled to -10 °C using an ice-salt bath.

  • Nitrosyl chloride gas is bubbled through the stirred solution, or a solution of nitrosyl chloride in dichloromethane is added dropwise. The reaction progress is monitored by the disappearance of the starting alkene (e.g., by TLC or GC).

  • Upon completion, the reaction mixture is carefully quenched with a cold aqueous solution of sodium bicarbonate to neutralize excess acid.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Spectroscopic Data (Predicted)

Direct spectroscopic data for this compound is not available in the current literature. The following predictions are based on the analysis of similar structures.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (at C2)1.6 - 1.8Singlet6H
-CH (at C3)4.5 - 5.0Quartet1H
-CH₃ (at C4)1.4 - 1.6Doublet3H
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C125 - 30
C270 - 75
C380 - 85
C415 - 20
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and an M+2 peak due to the presence of the chlorine isotope ³⁷Cl.[1][2] Common fragmentation patterns would likely involve the loss of the nitroso group (-NO), the chlorine atom (-Cl), and various alkyl fragments.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zFragment
135/137[C₅H₁₀ClNO]⁺ (Molecular ion)
105/107[C₅H₁₀Cl]⁺
100[C₅H₁₀NO]⁺
70[C₅H₁₀]⁺

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been investigated, many nitroso compounds are known to interact with biological systems. They can act as nitric oxide (NO) donors or participate in redox reactions. The presence of a halogen atom may also influence its biological activity, as many halogenated organic compounds exhibit antimicrobial or cytotoxic effects.[3]

One hypothetical pathway could involve the intracellular release of nitric oxide, which is a key signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response.

G Molecule This compound NO Nitric Oxide (NO) Molecule->NO Intracellular Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates targets leading to

Figure 2: Hypothetical signaling pathway involving NO release.

Conclusion

This compound represents an interesting, albeit understudied, molecule. This guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. The provided experimental protocol and predicted spectroscopic data offer a starting point for researchers interested in synthesizing and characterizing this compound. Further investigation into its biological activities could reveal novel applications in drug development and chemical biology. It is important to reiterate that much of the data presented herein is predictive and awaits experimental validation.

References

The Genesis of a Crucial Technique: An In-depth Guide to the Discovery of Nitrosobutane Spin Traps

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and identification of transient free radicals are paramount in understanding a vast array of chemical and biological processes, from polymerization reactions to the intricate mechanisms of oxidative stress in disease. However, the fleeting existence of these reactive species presents a significant analytical challenge. The advent of spin trapping, a technique that utilizes diamagnetic molecules to "trap" unstable radicals and form more persistent paramagnetic adducts, revolutionized the study of radical chemistry. Among the pioneering molecules in this field were the nitrosobutanes, particularly 2-methyl-2-nitrosopropane (MNP, also known as tert-nitrosobutane), which offered a novel way to stabilize and characterize carbon-centered radicals using Electron Paramagnetic Resonance (EPR) spectroscopy.[1] This technical guide delves into the core of the discovery of nitrosobutane spin traps, providing a historical perspective, detailed experimental protocols, quantitative data for key interactions, and visual representations of the underlying processes.

Historical Perspective: The Pioneering Work

While the broader concept of spin trapping gained significant traction in the late 1960s, the foundational work on the use of C-nitroso compounds as radical scavengers was laid earlier. The seminal contributions came from A. Mackor, Th. A. J. W. Wajer, and Th. J. de Boer from the University of Amsterdam. Their investigations in the mid-1960s into the chemistry of nitroso compounds revealed their ability to react with and stabilize short-lived radicals.

Their 1967 paper, "Chemistry of nitroso-compounds. Part I. Radical-scavenging properties of C-nitroso-compounds," detailed how C-nitroso compounds, including tert-nitrosobutane, could effectively trap a variety of radicals, leading to the formation of stable nitroxide radicals. These nitroxides, being paramagnetic, were readily detectable by EPR spectroscopy, allowing for the characterization of the original transient radical through the analysis of the hyperfine structure of the EPR spectrum. This work predated and laid the groundwork for the more widespread adoption and naming of the "spin trapping" technique.

The Spin Trapping Mechanism: A Visual Representation

The fundamental principle of spin trapping with a nitrosobutane like MNP involves the addition of a radical (R•) to the nitrogen atom of the nitroso group (-N=O). This reaction converts the highly reactive, short-lived radical into a much more stable nitroxide radical, referred to as a spin adduct.

SpinTrappingMechanism cluster_reactants Reactants cluster_product Product Radical Transient Radical (R•) SpinAdduct Stable Nitroxide Spin Adduct (CH₃)₃C-N(O•)-R Radical->SpinAdduct Addition Reaction MNP 2-Methyl-2-nitrosopropane (MNP) (CH₃)₃C-N=O MNP->SpinAdduct

Spin Trapping Reaction Mechanism.

Quantitative Data: Hyperfine Coupling Constants and Reaction Rate Constants

The identification of the trapped radical is made possible by the characteristic hyperfine splitting patterns in the EPR spectrum of the spin adduct. The hyperfine coupling constants (hfcc), typically reported in Gauss (G), are sensitive to the nature of the trapped radical. Below is a summary of reported hyperfine coupling constants for various radicals trapped by 2-methyl-2-nitrosopropane.

Trapped Radical (R•)Adduct StructureaN (G)aH (G)Other Splittings (G)
Methyl (•CH₃)(CH₃)₃C-N(O•)-CH₃15.1311.69 (3H)
Ethyl (•CH₂CH₃)(CH₃)₃C-N(O•)-CH₂CH₃15.0510.15 (2H)
iso-Propyl (•CH(CH₃)₂)(CH₃)₃C-N(O•)-CH(CH₃)₂15.105.90 (1H)
tert-Butyl (•C(CH₃)₃)(CH₃)₃C-N(O•)-C(CH₃)₃15.20-
Phenyl (•C₆H₅)(CH₃)₃C-N(O•)-C₆H₅12.41.8 (2H, ortho), 0.8 (2H, meta), 1.8 (1H, para)
Hydroxyl (•OH)(CH₃)₃C-N(O•)-OH14.3-
Triethylsilyl (•Si(CH₂CH₃)₃)(CH₃)₃C-N(O•)-Si(CH₂CH₃)₃11.2-aSi = 12.8 G

The efficiency of a spin trap is determined by the rate constant of the radical addition reaction. A higher rate constant allows the trap to compete more effectively for the transient radicals.

RadicalSpin TrapRate Constant (k) at 40°C
Triethylsilyl radical (Et₃Si•)tert-nitrosobutane8.6 x 10⁹ M⁻¹s⁻¹[2]

Experimental Protocols: A Step-by-Step Guide to Spin Trapping with MNP

This section provides a detailed methodology for a typical EPR spin trapping experiment using 2-methyl-2-nitrosopropane to detect carbon-centered radicals generated by UV photolysis.

1. Reagent Preparation:

  • 2-Methyl-2-nitrosopropane (MNP): MNP exists as a dimer (a white solid) at room temperature, which is in equilibrium with the active blue monomer in solution. To prepare a stock solution, dissolve the MNP dimer in a suitable solvent (e.g., benzene, toluene, or tert-butanol) to a concentration of 0.1 M. The solution should turn blue, indicating the presence of the monomer. It is advisable to prepare this solution fresh before the experiment.

  • Radical Precursor: Prepare a solution of the compound that will generate the radical of interest upon photolysis. The concentration will depend on the quantum yield of radical formation but is typically in the range of 1-10 mM.

  • Solvent: Use a high-purity, deoxygenated solvent. Oxygen can broaden the EPR signal and react with some radical species. Deoxygenation can be achieved by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

2. Sample Preparation for EPR Analysis:

  • In a clean glass tube, mix the radical precursor solution with the MNP stock solution. A typical final concentration for MNP is in the range of 1-50 mM.

  • Transfer the solution to a quartz EPR flat cell or a capillary tube.

  • If the experiment is to be conducted under anaerobic conditions, seal the EPR tube after deoxygenating the final solution.

3. EPR Spectrometer Setup and Data Acquisition:

  • Instrument: A standard X-band EPR spectrometer is used.

  • Tuning: Tune the spectrometer to the resonant frequency of the cavity with the sample inserted.

  • Typical Spectrometer Settings for MNP Adducts:

    • Microwave Frequency: ~9.5 GHz

    • Microwave Power: 10-20 mW (should be optimized to avoid saturation)

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: 0.1 - 1.0 G (should be smaller than the narrowest line width)

    • Center Field: ~3400 G (will vary depending on the g-factor of the adduct)

    • Sweep Width: 50-100 G

    • Time Constant: 0.1 - 0.3 s

    • Scan Time: 1-4 minutes

    • Number of Scans: Signal-to-noise ratio can be improved by accumulating multiple scans.

4. Radical Generation and Data Collection:

  • Place the EPR sample in the cavity.

  • If using photolysis, irradiate the sample directly in the EPR cavity using a UV lamp.

  • Record the EPR spectrum.

  • A control spectrum should be recorded without UV irradiation to ensure that no paramagnetic species are present initially.

5. Data Analysis:

  • Analyze the resulting EPR spectrum to determine the number of lines, their relative intensities, and the hyperfine coupling constants.

  • Compare the experimental hyperfine coupling constants with literature values to identify the trapped radical.

  • The concentration of the spin adduct can be quantified by double integration of the EPR signal and comparison with a standard of known concentration (e.g., TEMPO).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an EPR spin trapping experiment.

ExperimentalWorkflow cluster_prep Preparation cluster_epr EPR Analysis cluster_analysis Data Analysis ReagentPrep Reagent Preparation (MNP, Radical Precursor, Solvent) SamplePrep Sample Preparation (Mixing and Transfer to EPR Tube) ReagentPrep->SamplePrep Deoxygenation Deoxygenation (if required) SamplePrep->Deoxygenation Tuning Spectrometer Tuning Deoxygenation->Tuning RadicalGen Radical Generation (e.g., UV Photolysis in Cavity) Tuning->RadicalGen DataAcq Data Acquisition (Record EPR Spectrum) RadicalGen->DataAcq SpectralAnalysis Spectral Analysis (Determine hfcc) DataAcq->SpectralAnalysis RadicalID Radical Identification (Compare with Literature) SpectralAnalysis->RadicalID Quantification Quantification (Double Integration) SpectralAnalysis->Quantification

General workflow for an EPR spin trapping experiment.

Conclusion

The discovery and development of nitrosobutane spin traps marked a pivotal moment in the study of free radical chemistry and biology. The pioneering work of Mackor, Wajer, and de Boer provided the initial framework for using these compounds to stabilize and identify transient radicals. 2-Methyl-2-nitrosopropane, in particular, has become an invaluable tool for researchers across various disciplines. Its ability to trap carbon-centered radicals with high efficiency and produce characteristic EPR spectra allows for the detailed investigation of reaction mechanisms and the role of free radicals in complex systems. This in-depth guide provides the historical context, quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this powerful technique in their own investigations.

References

A Technical Guide to the Application of tert-Nitrosobutane Compounds in Radical Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the use of 2-Methyl-2-nitrosopropane as a spin trapping agent.

While the specific compound "2-Chloro-2-methyl-3-nitrosobutane" is not prominently featured in scientific literature, its structural analogue, 2-Methyl-2-nitrosopropane (MNP) , also known as tert-nitrosobutane, is a cornerstone tool in free radical research. This guide will focus on the well-documented applications and methodologies of MNP, which are directly translatable to its halogenated derivatives. The primary application of MNP in research is as a spin trap , a molecule that reacts with unstable free radicals to form more stable, persistent radicals that can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy.[1]

Physicochemical Properties of 2-Methyl-2-nitrosopropane

MNP is a blue liquid in its monomeric form and exists as a colorless solid dimer at room temperature, which reverts to the blue monomer in solution.[1] This transition is a key characteristic of the compound.

PropertyValue
Chemical Formula C₄H₉NO
Molar Mass 87.122 g·mol⁻¹[2]
Appearance Blue liquid (monomer)[1]
Melting Point (Dimer) 74-75 °C[1]
Boiling Point 127-128 °C (for the precursor 2-methyl-2-nitropropane)[2]
CAS Number 917-95-3[2]

The Principle of Spin Trapping

The core utility of MNP lies in its ability to "trap" short-lived, highly reactive radicals (R•), which are often present at concentrations too low for direct detection by EPR. MNP reacts with these radicals to form a stable nitroxide radical adduct. This process converts the transient radical into a persistent one, allowing for its accumulation to EPR-detectable levels.[3] The resulting EPR spectrum provides valuable information about the structure of the original trapped radical.[4]

Caption: The spin trapping mechanism of 2-Methyl-2-nitrosopropane (MNP).

Applications in Research

MNP is a versatile spin trap used across various scientific disciplines to investigate radical-mediated processes.

  • Biochemistry and Medicine: MNP is used to detect and identify protein-derived radicals, such as carbon-centered tyrosyl radicals, which are implicated in oxidative stress and various disease pathologies.[1] It has also been employed to study radicals generated during the metabolism of drugs and toxins.

  • Photochemistry: Researchers utilize MNP to trap radical intermediates in photochemical reactions, such as the photo-Fries rearrangement and the photodecomposition of water at titanium dioxide surfaces.[5][6]

  • Polymer Chemistry: MNP acts as an efficient regulator in the radical polymerization of monomers like methyl methacrylate.[1]

  • Organic Chemistry: It serves as a tool to elucidate reaction mechanisms involving free radical intermediates. For instance, it has been used to study the radicals formed in reactions of organometallic compounds with peroxides.

Experimental Protocols

A common laboratory synthesis involves a multi-step process starting from tert-butylamine. The following is a summarized protocol based on established methods.[2][7]

Step A: Oxidation of tert-butylamine to 2-Methyl-2-nitropropane

  • Prepare a suspension of potassium permanganate (4.11 moles) in 3 L of water in a 5-L three-necked flask equipped with a stirrer, condenser, and dropping funnel.

  • Add tert-butylamine (1.37 moles) dropwise over 10 minutes with continuous stirring.

  • Heat the mixture to 55°C for 3 hours.

  • Steam distill the product from the reaction mixture.

  • Separate the organic layer, wash with 2 M HCl and then water, dry over anhydrous magnesium sulfate, and fractionally distill to obtain pure 2-methyl-2-nitropropane.

Step B: Reduction to N-tert-Butylhydroxylamine

  • Prepare aluminum amalgam by immersing aluminum foil strips in a mercury(II) chloride solution.

  • Add the amalgamated aluminum to a flask containing diethyl ether and a small amount of water.

  • Add the 2-methyl-2-nitropropane from Step A dropwise to the stirred mixture at a rate that maintains a brisk reflux.

  • After the reaction is complete, decant the ether solution, wash it with sodium hydroxide, dry over sodium sulfate, and concentrate to yield N-tert-butylhydroxylamine.

Step C: Oxidation to 2-Methyl-2-nitrosopropane

  • Prepare a sodium hypobromite solution by adding bromine to a cold solution of sodium hydroxide.

  • Cool the hypobromite solution to -20°C.

  • Add a suspension of N-tert-butylhydroxylamine from Step B to the cold hypobromite solution.

  • Stir the mixture as it warms to room temperature. The solid product that separates is the dimer of 2-methyl-2-nitrosopropane.

  • Collect the solid by filtration, wash with water, and dry under reduced pressure. The dimer will convert to the monomer when dissolved in a solvent for use.

The following workflow outlines a typical experiment to detect radical formation from a system of interest (e.g., a chemical reaction, a biological sample, or a material under irradiation).

References

An In-depth Technical Guide to Radical Trapping Agents for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reactive oxygen species (ROS) and other free radicals are highly reactive molecules generated during normal metabolic processes and in response to external stimuli. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Radical trapping agents, also known as antioxidants or radical scavengers, are compounds that can neutralize these harmful radicals, mitigating oxidative damage. This technical guide provides a comprehensive overview of radical trapping agents, their mechanisms of action, experimental evaluation, and their role in key signaling pathways, with a focus on applications in research and drug development.

Core Concepts of Radical Trapping

Radical trapping agents primarily function through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically more stable and less reactive. The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method that evaluates antioxidant capacity based on the HAT mechanism.[1]

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, converting it into a more stable species. Assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are based on the SET mechanism.[2]

Key Signaling Pathways Modulated by Radical Trapping Agents

Reactive oxygen species are not just damaging agents; they also act as second messengers in various cellular signaling pathways. Radical trapping agents can modulate these pathways by controlling ROS levels.

The Keap1-Nrf2-ARE Signaling Pathway

The Keap1-Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of various antioxidant and cytoprotective genes.[3][4][5][6]

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS / Electrophiles Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress (inactivates Keap1) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Degradation (basal state) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation p62 p62 p62->Keap1_Nrf2 Sequesters Keap1 ARE ARE Nrf2_nuc->ARE Binds sMaf sMaf sMaf->ARE Dimerizes with Nrf2 Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Transcription

Figure 1: Keap1-Nrf2-ARE Signaling Pathway.
ROS-Mediated NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. ROS can activate this pathway by promoting the activation of the IκB kinase (IKK) complex. Activated IKK phosphorylates the inhibitory protein IκB, leading to its ubiquitination and degradation. This releases the NF-κB dimer, which then translocates to the nucleus to activate the transcription of pro-inflammatory genes.[7][8][9]

ROS_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., Cytokines, Stress) ROS ROS Stimuli->ROS IKK IKK Complex ROS->IKK Activation NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB_free NF-κB NFkB_IkB->NFkB_free Release Ub_Proteasome Ubiquitination & Proteasomal Degradation NFkB_IkB->Ub_Proteasome IκB Degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Transcription DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix DPPH Solution with Sample or Standard A->C B Prepare Sample Solutions (various concentrations) B->C D Incubate in the Dark (e.g., 30 minutes at room temperature) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G ABTS_Workflow A Prepare ABTS Radical Cation (ABTS•+) (react ABTS with potassium persulfate) B Incubate ABTS•+ Solution in the Dark (12-16 hours at room temperature) A->B C Dilute ABTS•+ Solution (to an absorbance of ~0.7 at 734 nm) B->C E Mix Diluted ABTS•+ Solution with Sample or Standard C->E D Prepare Sample Solutions (various concentrations) D->E F Incubate (e.g., 6 minutes at room temperature) E->F G Measure Absorbance (at ~734 nm) F->G H Calculate % Inhibition and Determine IC50 G->H ORAC_Workflow A Prepare Fluorescent Probe Solution (e.g., Fluorescein) D Mix Fluorescent Probe with Sample/Standard in a Microplate A->D B Prepare Sample and Standard Solutions B->D C Prepare Radical Initiator Solution (e.g., AAPH) F Initiate Reaction by Adding Radical Initiator C->F E Incubate (e.g., 30 minutes at 37°C) D->E E->F G Monitor Fluorescence Decay Kinetically (over ~60-90 minutes) F->G H Calculate Area Under the Curve (AUC) G->H I Determine ORAC Value (in Trolox Equivalents) H->I EPR_Workflow A Prepare Sample and Spin Trap Solution (e.g., DMPO, PBN) B Initiate Radical Generation (e.g., chemical reaction, UV irradiation) A->B C Incubate for Radical Trapping B->C D Transfer Sample to EPR Tube/Capillary C->D E Place Sample in EPR Spectrometer D->E F Acquire EPR Spectrum E->F G Analyze Spectrum (Identify radical adduct from hyperfine splitting constants) F->G

References

Methodological & Application

Application Notes and Protocols for Spin Trapping in EPR Spectroscopy using 2-Methyl-2-nitrosopropane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Note: Information regarding "2-Chloro-2-methyl-3-nitrosobutane" was not available in scientific literature. This document focuses on the widely used and structurally analogous spin trap, 2-Methyl-2-nitrosopropane (MNP) , also known as tert-nitrosobutane.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, including transient free radicals.[1] However, the inherent instability and short lifetimes of many biologically and chemically relevant radicals preclude their direct observation by EPR.[1] Spin trapping is a technique that addresses this limitation by using a diamagnetic "spin trap" molecule that reacts with the transient radical to form a more stable, persistent paramagnetic radical, known as a spin adduct.[1] This spin adduct can then be readily detected and characterized by EPR spectroscopy.

2-Methyl-2-nitrosopropane (MNP) is a C-nitroso spin trap that is particularly effective for trapping carbon-centered radicals.[2] Upon reaction with a radical, MNP forms a stable nitroxide radical adduct, whose EPR spectrum provides characteristic hyperfine splitting patterns that can be used to identify the trapped radical. This application note provides a detailed overview of the use of MNP in EPR spectroscopy, including its properties, experimental protocols, and data interpretation.

Properties of 2-Methyl-2-nitrosopropane (MNP) as a Spin Trap

MNP is a volatile blue liquid in its monomeric form, which is the active spin trapping species.[2] In the solid state or in concentrated solutions, it exists as a colorless dimer which slowly dissociates to the active monomer in solution.[2] MNP is primarily used to trap carbon-centered radicals, as the resulting nitroxide adducts are relatively stable.[2] It is generally not suitable for trapping oxygen-centered radicals like hydroxyl radicals. The stability of the MNP spin adducts can vary from seconds to over a year, depending on the structure of the trapped radical.[3]

Quantitative Data for MNP Spin Adducts

The EPR spectrum of an MNP spin adduct is characterized by its g-value and hyperfine coupling constants (hfcs). The primary hyperfine splitting arises from the interaction of the unpaired electron with the 14N nucleus of the nitroxide group, which splits the spectrum into three lines. Further splitting may be observed due to interactions with other magnetic nuclei (e.g., 1H, 13C) in the trapped radical, providing valuable structural information.

Trapped Radical (R•)Spin AdductaN (G)aH (G)g-valueReference
Methyl (•CH3)(CH3)3C-N(O•)-CH315.2010.40 (3H)~2.0061[4]
Ethyl (•CH2CH3)(CH3)3C-N(O•)-CH2CH314.9010.20 (2H)~2.0061
tert-Butyl (•C(CH3)3)(CH3)3C-N(O•)-C(CH3)313.50-~2.0062
Phenyl (•C6H5)(CH3)3C-N(O•)-C6H510.101.90 (2H), 0.85 (3H)~2.0057
Carboxymethyl (•CH2COOH)(CH3)3C-N(O•)-CH2COOH14.803.50 (2H)~2.0060[5]
Trifluoromethyl (•CF3)(CH3)3C-N(O•)-CF312.80-~2.0065
Tryptophan RadicalMNP-Trp~14.5-~2.0059[6]

Note: Hyperfine coupling constants and g-values can vary slightly depending on the solvent and temperature.

Experimental Protocols

Materials
  • 2-Methyl-2-nitrosopropane (MNP) dimer

  • Solvent (e.g., deionized water, buffer, organic solvent appropriate for the system under study)

  • System for generating radicals (e.g., chemical reaction, UV photolysis, enzymatic reaction)

  • EPR spectrometer

  • Capillary tubes for EPR measurements

  • Vortex mixer

Preparation of MNP Stock Solution
  • Weigh out a small amount of MNP dimer in a fume hood.

  • Dissolve the MNP dimer in a suitable solvent to prepare a stock solution. A typical concentration range is 10-100 mM. Note that the dissolution of the dimer to the active monomer may be slow and can be facilitated by gentle warming or sonication. The solution should turn a pale blue color, indicating the presence of the monomer.

  • Protect the MNP solution from light to prevent photodecomposition.

Spin Trapping Experiment
  • In an appropriate reaction vessel, combine the components of the radical-generating system.

  • Add the MNP stock solution to the reaction mixture to achieve a final concentration typically in the range of 1-50 mM. The optimal concentration should be determined empirically.

  • Mix the solution thoroughly using a vortex mixer.

  • Incubate the reaction mixture for a specific period to allow for radical generation and trapping. The incubation time will depend on the kinetics of the radical formation in the system under investigation.

  • Transfer an aliquot of the reaction mixture into a capillary tube.

  • Place the capillary tube in the EPR spectrometer cavity.

EPR Spectrometer Settings (X-band)

The following are typical starting parameters for an X-band EPR spectrometer. These settings may need to be optimized for the specific system and spin adduct being studied.[7]

  • Microwave Frequency: ~9.5 GHz

  • Center Field: ~3400 G

  • Sweep Width: 100 G

  • Modulation Frequency: 100 kHz

  • Modulation Amplitude: 0.1 - 1.0 G (start with a lower value to avoid line broadening)

  • Microwave Power: 1 - 20 mW (use the lowest power necessary to obtain a good signal-to-noise ratio to avoid saturation)

  • Time Constant: 0.01 - 0.1 s

  • Scan Time: 1 - 4 minutes

  • Number of Scans: 1 - 16 (average multiple scans to improve signal-to-noise)

  • Temperature: Room temperature (or as required by the experimental system)

Data Analysis
  • Record the EPR spectrum.

  • Determine the g-value of the spin adduct.

  • Measure the hyperfine coupling constants from the splitting patterns in the spectrum.

  • Compare the experimental g-value and hyperfine coupling constants to literature values to identify the trapped radical.

  • Simulate the EPR spectrum using the experimental parameters to confirm the assignment.

Visualizations

G cluster_reactants Reactants cluster_product Product MNP 2-Methyl-2-nitrosopropane (MNP) SpinAdduct Stable Spin Adduct (MNP-R) MNP->SpinAdduct Trapping Reaction Radical Transient Radical (R•) Radical->SpinAdduct

Caption: Spin trapping reaction of MNP with a transient radical.

G start Start prepare_sample Prepare Radical- Generating System start->prepare_sample add_mnp Add MNP Spin Trap prepare_sample->add_mnp incubate Incubate and Allow Trapping add_mnp->incubate load_sample Load Sample into Capillary Tube incubate->load_sample acquire_epr Acquire EPR Spectrum load_sample->acquire_epr analyze Analyze Spectrum (g-value, hfcs) acquire_epr->analyze identify Identify Trapped Radical analyze->identify end End identify->end

Caption: Experimental workflow for EPR spin trapping.

Conclusion

2-Methyl-2-nitrosopropane is a valuable spin trap for the detection and identification of carbon-centered free radicals using EPR spectroscopy. Its ability to form stable nitroxide adducts with characteristic EPR spectra allows for the indirect study of highly reactive radical species. By following the protocols outlined in this application note and carefully analyzing the resulting EPR spectra, researchers can gain valuable insights into the radical intermediates involved in a wide range of chemical and biological processes.

References

Application Notes and Protocol for Spin Trapping with 2-Methyl-2-nitrosopropane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a spin trapping protocol using "2-Chloro-2-methyl-3-nitrosobutane" did not yield specific results for a compound with this name, suggesting it may be a less common or potentially misidentified compound. However, the closely related and widely used spin trap, 2-Methyl-2-nitrosopropane (MNP) , also known as tert-nitrosobutane, is extensively documented for similar applications. This document provides a detailed protocol for MNP, which is likely the intended reagent.

Introduction to Spin Trapping and MNP

Spin trapping is an analytical technique used in chemistry and biology to detect and identify short-lived free radicals.[1] This method employs a "spin trap," a diamagnetic compound that reacts with unstable free radicals to form a more stable paramagnetic radical adduct. This adduct can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.[2][3] The structure of the resulting spin adduct, particularly its hyperfine coupling constants, provides information about the identity of the original transient radical.[1]

2-Methyl-2-nitrosopropane (MNP) is a C-nitroso spin trap commonly used in these experiments.[1] It is particularly effective for trapping carbon-centered radicals and has been used to investigate a variety of radical-mediated processes.[4] MNP is a blue liquid in its monomeric form, which is the active spin trapping species.[4] It exists in equilibrium with a colorless solid dimer, which redissolves to the monomeric form in solution.[4]

Applications in Research and Drug Development

Spin trapping with MNP is a valuable tool for researchers, scientists, and drug development professionals in various fields:

  • Oxidative Stress and Disease: Investigating the role of reactive oxygen species (ROS) and other free radicals in the pathophysiology of diseases such as cancer, neurodegenerative disorders, and cardiovascular disease.

  • Drug Metabolism and Toxicity: Identifying radical intermediates formed during the metabolic activation or degradation of xenobiotics, providing insights into mechanisms of drug-induced toxicity.

  • Biocatalysis and Enzyme Mechanisms: Studying radical-based enzymatic reactions to elucidate catalytic mechanisms.

  • Materials Science: Characterizing radical polymerization processes and degradation of materials.[4]

Experimental Protocol: Spin Trapping with MNP

This protocol provides a general guideline for using MNP to trap short-lived radicals for subsequent EPR analysis. Specific experimental conditions may need to be optimized based on the system under investigation.

Materials and Reagents
Reagent/MaterialSpecifications
2-Methyl-2-nitrosopropane (MNP) DimerHigh purity solid
SolventDeoxygenated, appropriate for the experimental system (e.g., water, buffer, organic solvent)
Radical Generating Systeme.g., Fenton reagent, UV photolysis, enzymatic reaction
EPR Flat Cell or Capillary TubeQuartz, appropriate for the EPR spectrometer
EPR SpectrometerX-band spectrometer is commonly used
Nitrogen or Argon GasFor deoxygenation

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_epr EPR Analysis prep_mnp Prepare MNP Solution (e.g., 50 mM in deoxygenated solvent) mix Mix MNP and Sample Solution in EPR tube prep_mnp->mix prep_sample Prepare Radical Generating System prep_sample->mix initiate Initiate Radical Generation (e.g., add Fenton reagent, UV irradiation) mix->initiate acquire Acquire EPR Spectrum initiate->acquire analyze Analyze Spectrum (Determine hyperfine coupling constants) acquire->analyze identify Identify Trapped Radical analyze->identify

Caption: General workflow for a spin trapping experiment using MNP.

Step-by-Step Procedure
  • Preparation of MNP Stock Solution:

    • Due to the equilibrium between the monomer and dimer, it is crucial to prepare fresh MNP solutions.

    • Dissolve the MNP dimer in the chosen deoxygenated solvent to the desired concentration (typically in the range of 1-50 mM).

    • The blue color of the solution indicates the presence of the active monomeric form. The solution should be protected from light to prevent photodecomposition.

  • Sample Preparation:

    • Prepare the experimental sample containing the system that will generate the free radicals.

    • It is critical to deoxygenate all buffers and solutions by bubbling with nitrogen or argon gas for at least 30 minutes. Oxygen is paramagnetic and can broaden the EPR signal, making detection difficult.

  • Spin Trapping Reaction:

    • In an EPR flat cell or capillary tube, mix the MNP solution with the sample solution. The final concentration of MNP should be optimized for the specific system but is often in the range of 1-10 mM.

    • Initiate the radical generation. This can be achieved by adding a catalyst (e.g., Fe(II) for a Fenton reaction), irradiating the sample with UV light, or adding the substrate for an enzymatic reaction.

  • EPR Spectroscopy:

    • Immediately place the sample into the EPR spectrometer.

    • Acquire the EPR spectrum. Typical X-band EPR spectrometer settings are:

      • Microwave Frequency: ~9.5 GHz

      • Microwave Power: 10-20 mW (should be optimized to avoid signal saturation)

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.05-0.2 mT (should be optimized for resolution)

      • Sweep Width: 5-10 mT

      • Time Constant: 0.01-0.1 s

      • Sweep Time: 1-4 minutes

      • Number of Scans: 1 to accumulate a good signal-to-noise ratio.

  • Data Analysis:

    • The resulting EPR spectrum is a composite of the spin adducts formed.

    • Simulate the experimental spectrum to determine the hyperfine coupling constants (a-values) and the g-factor. These parameters are characteristic of the trapped radical and are used for its identification by comparison with literature values.

Data Presentation: Hyperfine Coupling Constants of Common MNP Adducts

The following table summarizes typical hyperfine coupling constants for MNP adducts with various radicals. These values can vary slightly depending on the solvent and temperature.

Trapped RadicalRadical StructureaN (mT)aH (mT)g-factor
Methyl•CH31.510.38 (3H)2.0061
Ethyl•CH2CH31.530.29 (2H)2.0060
Hydroxyl•OH1.53-2.0059
Superoxide•OOH1.41-2.0062
Carbon-centeredR•~1.4-1.6~0.1-0.4 (β-H)~2.0060

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical steps involved in identifying a transient radical using MNP spin trapping.

G cluster_exp Experimental Process cluster_analysis Analytical Process Radical Short-lived Radical (R•) Adduct Stable Spin Adduct (R-MNP•) Radical->Adduct MNP MNP Spin Trap MNP->Adduct EPR EPR Spectrum Acquisition Adduct->EPR Analysis Spectral Analysis (Hyperfine Coupling) EPR->Analysis Identification Radical Identification Analysis->Identification

Caption: Logical flow from radical generation to identification.

Conclusion

Spin trapping with 2-Methyl-2-nitrosopropane is a powerful technique for the detection and identification of transient free radicals. This protocol provides a foundational methodology that can be adapted for a wide range of applications in basic research and drug development. Careful optimization of experimental parameters and accurate interpretation of the resulting EPR spectra are essential for obtaining reliable and meaningful results.

References

Application Notes and Protocols for 2-Methyl-2-nitrosopropane (MNP) in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of 2-methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane, a pivotal tool in the field of biochemistry for the detection and characterization of transient free radicals. Due to a likely misnomer in the initial query for "2-Chloro-2-methyl-3-nitrosobutane," this document focuses on the widely-used and structurally similar spin trap, MNP. This compound is instrumental in studies of oxidative stress, enzyme mechanisms, and drug metabolism, where short-lived radical intermediates play a crucial role.

MNP functions as a spin trap, a diamagnetic molecule that reacts with unstable free radicals to form a more persistent paramagnetic nitroxide radical adduct.[1] This stable adduct can then be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.[2] The unique hyperfine splitting patterns of the resulting EPR spectrum provide a "fingerprint" that allows for the identification of the original trapped radical.[1]

Principle of Spin Trapping with MNP

The fundamental principle of spin trapping with MNP involves the addition of a short-lived radical (R•) to the nitrogen-oxygen double bond of the MNP molecule. This reaction results in the formation of a stable nitroxide radical adduct, which can be readily detected by EPR spectroscopy. The hyperfine coupling constants of the EPR signal from the spin adduct provide valuable information about the structure of the trapped radical.

G cluster_0 Spin Trapping Mechanism Unstable Radical Unstable Radical Spin Adduct Stable Nitroxide Adduct Unstable Radical->Spin Adduct Trapping Reaction MNP 2-Methyl-2-nitrosopropane (MNP) MNP->Spin Adduct EPR Spectroscopy EPR Detection & Characterization Spin Adduct->EPR Spectroscopy G cluster_1 EPR Spin Trapping Workflow A Prepare MNP Stock Solution B Combine Sample, Buffer, and MNP in EPR tube A->B C Initiate Radical Generation B->C D Acquire EPR Spectrum C->D E Analyze Spectrum & Identify Radical D->E

References

Application Notes and Protocols for Studying Oxidative Stress with 2-Methyl-2-Nitrosopropane (MNP)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. The study of transient and highly reactive free radicals, the key mediators of oxidative stress, presents a significant analytical challenge. 2-Methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane, is a powerful tool in this field, acting as a spin trap to stabilize these fleeting radical species for detection and quantification by Electron Spin Resonance (ESR) spectroscopy.

These application notes provide a comprehensive overview and detailed protocols for the use of MNP in the investigation of oxidative stress, with a focus on the detection of superoxide and nitric oxide radicals. While the user initially inquired about "2-chloro-2-methyl-3-nitrosobutane," this appears to be a misnomer, as the widely established compound for these applications is 2-Methyl-2-nitrosopropane (MNP).

Principle of Spin Trapping with MNP

The core of MNP's utility lies in the technique of spin trapping. MNP itself is not a radical and is therefore ESR-silent. However, its nitroso group readily reacts with unstable free radicals (R•) to form a stable nitroxide radical adduct (spin adduct). This spin adduct is significantly more persistent than the initial free radical, allowing for its accumulation to concentrations detectable by ESR spectroscopy. The resulting ESR spectrum provides a characteristic "fingerprint" of the spin adduct, allowing for the identification and quantification of the original trapped radical.

Key Applications in Oxidative Stress Research

  • Detection of Superoxide Radicals (O₂⁻•): Superoxide is a primary ROS generated by enzymes like NADPH oxidase and as a byproduct of mitochondrial respiration. MNP can trap superoxide, although the resulting adduct can be unstable.

  • Detection of Nitric Oxide (NO•): Nitric oxide is a critical signaling molecule, but at high concentrations or in the presence of superoxide, it can contribute to nitrosative stress. MNP is an effective spin trap for NO•.

  • Identification of Carbon-Centered Radicals: MNP is particularly useful for trapping carbon-centered radicals that arise from lipid peroxidation and other damaging oxidative processes.[1]

  • Monitoring NADPH Oxidase Activity: By trapping the superoxide produced by NADPH oxidase, MNP can be used to assess the activity of this key enzyme in oxidative stress.

Data Presentation: ESR Hyperfine Splitting Constants of MNP Spin Adducts

The identification of a trapped radical is primarily based on the hyperfine splitting constants (hfsc) of the resulting spin adduct's ESR spectrum. The following table summarizes typical hfsc values for various MNP-radical adducts.

Trapped RadicalSolvent/SystemaN (Gauss)aH (Gauss)Other Splittings (Gauss)
•CH₃Benzene15.310.4 (3H)-
•OCH₃Water28.51.8 (3H)-
•OOH (from O₂⁻•)Water14.2-aHγ = 0.6 (6H)
•NOAqueous~12.5--
Tyrosyl RadicalAqueous14.8-aHβ = 2.5 (2H)

Note: Hyperfine splitting constants (a) are measured in Gauss (G). aN refers to the splitting from the nitrogen nucleus of the nitroxide, and aH refers to splitting from nearby hydrogen nuclei. These values can vary slightly depending on the solvent and temperature.

Experimental Protocols

Protocol 1: Detection of Superoxide Production in Cultured Cells using MNP and ESR

This protocol provides a general guideline for detecting superoxide production in adherent cells stimulated to induce oxidative stress.

Materials:

  • Adherent cells (e.g., RAW 264.7 macrophages)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Phorbol 12-myristate 13-acetate (PMA) or other stimulant

  • 2-Methyl-2-nitrosopropane (MNP)

  • Dimethyl sulfoxide (DMSO)

  • Trypan Blue solution

  • ESR spectrometer and flat cell

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency in appropriate culture vessels.

  • Preparation of MNP Stock Solution: Prepare a 1 M stock solution of MNP in high-purity DMSO. Store at -20°C in the dark.

  • Cell Stimulation:

    • Wash cells twice with warm PBS.

    • Incubate cells with a stimulating agent (e.g., 1 µg/mL PMA in PBS) for the desired time (e.g., 15-30 minutes) at 37°C to induce superoxide production. Include an unstimulated control.

  • Spin Trapping:

    • Prepare a fresh working solution of MNP (e.g., 50 mM) in PBS.

    • Remove the stimulation solution and add the MNP working solution to the cells.

    • Incubate for 5-10 minutes at 37°C.

  • Sample Collection:

    • Scrape the cells into the MNP solution.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Check cell viability using Trypan Blue. Viability should be >85%.

  • ESR Measurement:

    • Transfer the cell suspension to a quartz flat cell.

    • Record the ESR spectrum immediately.

    • Typical ESR Spectrometer Settings:

      • Microwave Frequency: ~9.5 GHz (X-band)

      • Microwave Power: 20 mW

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 1 G

      • Sweep Width: 100 G

      • Center Field: ~3400 G

      • Time Constant: 0.1 s

      • Scan Time: 2-4 minutes

Expected Results: The ESR spectrum should show a characteristic signal for the MNP-superoxide adduct (MNP-OOH). The signal intensity will be proportional to the amount of superoxide produced.

Protocol 2: Detection of Nitric Oxide in Tissue Homogenates using MNP and ESR

This protocol outlines a method for detecting nitric oxide in tissue samples.

Materials:

  • Tissue of interest (e.g., brain, liver)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Liquid nitrogen

  • 2-Methyl-2-nitrosopropane (MNP)

  • NADPH

  • L-arginine

  • ESR spectrometer and capillary tubes

Procedure:

  • Tissue Homogenization:

    • Excise the tissue and immediately freeze in liquid nitrogen.

    • Homogenize the frozen tissue in ice-cold homogenization buffer (e.g., 1:4 w/v).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic fraction).

  • Spin Trapping Reaction:

    • In a microcentrifuge tube, combine:

      • Tissue homogenate (e.g., 100 µL)

      • MNP (final concentration 25 mM)

      • L-arginine (final concentration 1 mM)

      • NADPH (final concentration 1 mM)

    • Incubate the mixture at 37°C for 15-30 minutes.

  • ESR Measurement:

    • Load the reaction mixture into a gas-permeable capillary tube.

    • Place the capillary tube into the ESR spectrometer cavity.

    • Record the ESR spectrum using similar settings as in Protocol 1, adjusting as necessary.

Expected Results: The presence of nitric oxide will be indicated by the characteristic ESR spectrum of the MNP-NO adduct. The signal intensity can be compared between different experimental conditions to assess relative changes in NO production.

Mandatory Visualizations

Oxidative_Stress_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects NADPH_Oxidase NADPH Oxidase O2_minus O₂⁻• (Superoxide) NADPH_Oxidase->O2_minus O₂ → O₂⁻• H2O2 H₂O₂ O2_minus->H2O2 SOD ONOO ONOO⁻ (Peroxynitrite) O2_minus->ONOO Cell_Signaling Altered Cell Signaling H2O2->Cell_Signaling eNOS eNOS NO NO• (Nitric Oxide) eNOS->NO L-arginine → NO NO->ONOO NO->Cell_Signaling sGC activation Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ONOO->Oxidative_Damage

Caption: Key signaling pathways in oxidative stress.

Experimental_Workflow_ESR start Biological Sample (Cells or Tissue) stimulate Induce Oxidative Stress (e.g., PMA, H₂O₂) start->stimulate add_mnp Add MNP Spin Trap stimulate->add_mnp incubate Incubate add_mnp->incubate prepare_sample Prepare Sample for ESR (Load into flat cell/capillary) incubate->prepare_sample esr_measurement ESR Spectrometer Measurement prepare_sample->esr_measurement analysis Spectral Analysis (Identify and Quantify Spin Adduct) esr_measurement->analysis

References

Application Notes and Protocols for EPR Sample Preparation using 2-Methyl-2-Nitrosopropane (MNP)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Titled Compound: Initial searches for "2-Chloro-2-methyl-3-nitrosobutane" did not yield sufficient information to develop detailed application notes and protocols. This suggests that it is not a commonly used spin trap in EPR spectroscopy. Therefore, this document focuses on the well-characterized and widely used spin trap, 2-Methyl-2-nitrosopropane (MNP) , which is structurally similar and serves as an excellent proxy for the intended application.

Introduction

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, including short-lived free radicals.[1][2] However, the inherent instability of many biologically and chemically relevant radicals makes their direct detection challenging. Spin trapping is a technique that overcomes this limitation by using a "spin trap" molecule to react with the transient radical, forming a more stable paramagnetic "spin adduct" that can be readily detected by EPR.[2]

2-Methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane (t-NB), is a widely used C-nitroso spin trap.[3] It is particularly effective for trapping carbon-centered radicals, forming stable nitroxide spin adducts with characteristic EPR spectra.[3][4][5] These spectra provide valuable information about the structure and identity of the original trapped radical through the analysis of hyperfine coupling constants.

These application notes provide detailed protocols for the preparation of samples for EPR analysis using MNP as a spin trap, targeting researchers, scientists, and drug development professionals.

Data Presentation: Hyperfine Coupling Constants of MNP Spin Adducts

The identification of a trapped radical is primarily achieved by analyzing the hyperfine splitting pattern in the EPR spectrum of its spin adduct. The hyperfine coupling constants (hfcs) are characteristic of the type of radical trapped. The following table summarizes typical hfcs for various MNP spin adducts.

Trapped RadicalRadical StructureSolventaN (Gauss)aH (Gauss)Other Splittings (Gauss)
Methyl•CH₃Benzene15.007.50 (3H)-
Benzyl•CH₂PhBenzene14.508.06 (2H)-
Phenylacetyl•C(O)CH₂PhBenzene14.257.75 (2H)-
Valerophenone-derived•CH(Ph)C(O)C₃H₇Water/Micelles15.561.9 (1H)-
Formyl•CHOAqueous--MNP-CHO, MNP-H, and MNP-MP adducts observed
TryptophanTrp•Aqueous (pH 7.2)~14.4~14.0 (1H)-
Hydroxyalkyl•C(OH)RR'Aqueous--Lifetimes vary from seconds to a year depending on the structure

Note: Hyperfine coupling constants can be influenced by the solvent and temperature. The values presented here are indicative and should be used as a reference.

Experimental Protocols

Protocol 1: General Preparation of MNP Stock Solution

MNP exists as a dimer in its solid form, which is EPR silent. In solution, it establishes an equilibrium with its monomeric, blue-colored form, which is the active spin trap.

Materials:

  • 2-Methyl-2-nitrosopropane (dimer)

  • Anhydrous solvent (e.g., benzene, toluene, or ethanol)

  • Glass vial with a screw cap

  • Argon or nitrogen gas

Procedure:

  • Weigh a desired amount of MNP dimer into a clean, dry glass vial.

  • Add the appropriate volume of anhydrous solvent to achieve the desired stock concentration (typically 10-100 mM).

  • Purge the vial with an inert gas (argon or nitrogen) to minimize oxidation.

  • Seal the vial tightly with a screw cap and wrap with parafilm.

  • Allow the solution to stand at room temperature, protected from light, for the dimer to dissociate into the monomer. The solution will turn a characteristic blue color. This process can be expedited by gentle warming.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Spin Trapping of Carbon-Centered Radicals in a Chemical System

This protocol describes a general procedure for trapping carbon-centered radicals generated by a chemical reaction.

Materials:

  • Radical generating system (e.g., Fenton reagent, UV photolysis of a precursor)

  • MNP stock solution (10-100 mM in a suitable solvent)

  • Solvent for the reaction

  • EPR tube (quartz, appropriate for the spectrometer)

  • Inert gas (argon or nitrogen)

Procedure:

  • Prepare the reaction mixture containing the radical precursor in the chosen solvent in a clean vial.

  • Deoxygenate the solution by bubbling with a gentle stream of inert gas for 10-15 minutes to prevent the formation of oxygen-centered radicals which can complicate the spectra.

  • Add the MNP stock solution to the reaction mixture to a final concentration typically in the range of 1-50 mM. The optimal concentration may need to be determined empirically.

  • Initiate the radical generation (e.g., by adding a reagent or exposing to UV light).

  • Immediately transfer an aliquot of the reaction mixture into an EPR tube.

  • Place the EPR tube into the spectrometer cavity and record the spectrum.

Protocol 3: Spin Trapping of Radicals in a Cellular System

Detecting radicals in biological systems requires careful consideration of solvent, pH, and potential interactions of the spin trap with cellular components.

Materials:

  • Cell suspension or tissue homogenate

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • MNP stock solution (prepared in a biocompatible solvent like DMSO or ethanol, and diluted in buffer)

  • Stimulus to induce radical production (e.g., phorbol myristate acetate (PMA), endotoxin)

  • EPR flat cell or capillary tube for aqueous samples

Procedure:

  • Prepare the cell suspension or tissue homogenate in a suitable buffer.

  • Add MNP to the biological sample to a final concentration typically ranging from 1 to 50 mM. Note that high concentrations of MNP or the solvent may be toxic to cells.

  • Incubate the sample for a short period to allow for MNP uptake.

  • Initiate radical production by adding the stimulus.

  • Transfer the sample to a flat cell or capillary tube suitable for aqueous EPR measurements.

  • Record the EPR spectrum immediately. Time-course measurements may be necessary to monitor the kinetics of radical formation and decay.

Protocol 4: Quantitative Analysis of Trapped Radicals

Quantification of the concentration of trapped radicals can be achieved by comparing the double integral of the experimental EPR signal with that of a stable radical standard of known concentration.[6]

Materials:

  • Experimental sample with MNP spin adducts

  • Stable radical standard solution (e.g., TEMPO, DPPH) of a known concentration in the same solvent as the sample.

  • EPR spectrometer and data analysis software

Procedure:

  • Record the EPR spectrum of the experimental sample under non-saturating microwave power conditions.

  • Without changing any of the spectrometer settings, record the EPR spectrum of the stable radical standard.

  • Calculate the double integral of both the experimental and the standard spectra.

  • The concentration of the MNP spin adduct can be calculated using the following formula:

    [Spin Adduct] = ([Standard] × Double IntegralSample) / Double IntegralStandard

  • Ensure that all experimental parameters (e.g., microwave power, modulation amplitude, temperature, and sample volume) are identical for both the sample and the standard measurements to ensure accuracy.[6]

Mandatory Visualizations

Experimental Workflow for EPR Spin Trapping

G cluster_prep Sample Preparation cluster_reaction Spin Trapping Reaction cluster_epr EPR Analysis cluster_quant Quantitative Analysis A Prepare Radical Generating System C Mix and Deoxygenate A->C B Prepare MNP Stock Solution B->C D Initiate Radical Generation C->D E Formation of MNP Spin Adduct D->E F Transfer to EPR Tube E->F G Record EPR Spectrum F->G H Data Analysis (Hyperfine Coupling Constants) G->H J Double Integration G->J I Record Spectrum of Standard I->J K Calculate Spin Adduct Concentration J->K

Caption: Workflow for a typical EPR spin trapping experiment.

Reaction Mechanism of MNP Spin Trapping

G cluster_reactants Reactants cluster_product Product Radical R• Spin_Adduct (CH₃)₃C-N(O•)-R Radical->Spin_Adduct Radical Addition MNP (CH₃)₃C-N=O MNP->Spin_Adduct

Caption: General reaction of MNP with a free radical to form a stable nitroxide spin adduct.

Signaling Pathway Example: MNP in Cellular Oxidative Stress

G cluster_cell Cellular Environment cluster_stimulus Stimulus cluster_enzyme Enzymatic Source cluster_ros Radical Generation cluster_trapping Spin Trapping Stimulus e.g., Endotoxin, PMA Enzyme NADPH Oxidase Stimulus->Enzyme Activates Superoxide O₂⁻• Enzyme->Superoxide Produces Carbon_Radical Lipid Radical (L•) Superoxide->Carbon_Radical Initiates Lipid Peroxidation MNP_Adduct MNP-L Adduct Carbon_Radical->MNP_Adduct MNP MNP MNP->MNP_Adduct EPR_Detection EPR_Detection MNP_Adduct->EPR_Detection Detected by EPR

Caption: Use of MNP to trap carbon-centered radicals during cellular oxidative stress.

References

optimal concentration of 2-Chloro-2-methyl-3-nitrosobutane for experiments

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "2-Chloro-2-methyl-3-nitrosobutane" did not yield specific experimental protocols, optimal concentration data, or established applications for this particular compound. The scientific literature and chemical databases reviewed do not contain sufficient information to generate detailed application notes or protocols as requested.

The search did, however, provide information on structurally related compounds, which may offer some context for potential research areas but are not substitutes for data on the specified molecule. These related compounds include:

  • 2-Chloro-2-methylpropane (tert-Butyl Chloride): This is a well-known alkylating agent used in various organic syntheses, including the introduction of a tert-butyl group into molecules.[1][2] It plays a role in polymer chemistry and as an intermediate in the production of other chemicals.[1] Its reactivity is primarily centered around nucleophilic substitution reactions.[2][3]

  • 2-Methyl-2-nitrosopropane (MNP, tert-nitrosobutane): This compound is widely used as a spin trap in electron spin resonance (ESR) spectroscopy.[4] Its function is to capture short-lived free radicals to form more stable nitroxide radicals that can be detected and characterized.[4] This is particularly useful for studying radical reaction mechanisms in chemistry and biology.[4]

  • Other Chloroalkyl Nitrosamines and Related Structures: Research on various chloroalkyl nitrosamines has been conducted, often focusing on their chemical synthesis, properties, and biological activities, such as mutagenicity and DNA cross-linking.[5] Additionally, compounds like 3-chloro-2-methylpropene have been studied for their toxicological and carcinogenic properties.[6][7]

Without any available data for "this compound," it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams. Researchers interested in this specific compound would likely need to engage in foundational research to determine its properties, reactivity, and potential applications before standardized protocols can be developed. This would involve initial synthesis and characterization, followed by exploratory studies to understand its chemical and biological behavior. At present, no such information appears to be publicly accessible.

References

Quantitative Analysis of Free Radicals Using 2-Chloro-2-methyl-3-nitrosobutane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols detail the quantitative analysis of free radicals using a C-nitroso spin trap. Due to the limited availability of specific data for 2-Chloro-2-methyl-3-nitrosobutane (CMNB) in the reviewed literature, the methodologies and quantitative data presented herein are based on its close structural and functional analog, 2-methyl-2-nitrosopropane (MNP). Researchers should validate these protocols for their specific experimental conditions with CMNB.

Introduction

The detection and quantification of transient free radicals are critical in understanding oxidative stress, cellular signaling, and the mechanisms of drug action and toxicity. Electron Paramagnetic Resonance (EPR) spectroscopy is the gold standard for the direct detection and characterization of species with unpaired electrons, such as free radicals.[1][2] However, the extremely short half-lives of many biologically relevant radicals necessitate the use of spin trapping agents.

This compound (CMNB), a C-nitroso compound, serves as an effective spin trap. It reacts with unstable free radicals to form more persistent nitroxide radical adducts, which can be readily detected and quantified by EPR spectroscopy.[3][4] This technique allows for the identification and quantification of the original transient radicals, providing valuable insights into radical-mediated processes in biological and chemical systems.

Principle of Spin Trapping with CMNB

The core of the technique lies in the reaction between the nitroso group of CMNB and a transient free radical (R•). This reaction forms a stable nitroxide spin adduct, which is paramagnetic and thus EPR-active. The hyperfine splitting constants of the resulting EPR spectrum provide a unique fingerprint that can help identify the trapped radical.

cluster_0 Spin Trapping Mechanism CMNB CMNB (Spin Trap) (Diamagnetic) Adduct CMNB-R• Spin Adduct (Paramagnetic, Stable) CMNB->Adduct Radical Transient Free Radical (R•) (Paramagnetic, Short-lived) Radical->Adduct Trapping Reaction

Caption: General mechanism of free radical trapping by CMNB.

Applications in Research and Drug Development

The quantitative analysis of free radicals using CMNB and EPR spectroscopy has several key applications:

  • Elucidating Drug Mechanisms: Determining whether a drug's mechanism of action involves the generation or scavenging of free radicals.

  • Assessing Oxidative Stress: Quantifying the extent of radical production in cellular or tissue models of disease.

  • Toxicity Screening: Evaluating the potential of drug candidates to induce oxidative damage through radical formation.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Investigating the in vivo generation of radical metabolites of drugs.[5]

Experimental Protocols

Synthesis of this compound (Conceptual Protocol)

Note: A specific synthesis protocol for CMNB was not found. The following is a conceptual protocol based on the synthesis of related nitrosoalkanes. This should be performed by a qualified synthetic chemist.

A potential synthetic route could involve the oxidation of the corresponding hydroxylamine or the reaction of a suitable precursor with a nitrosylating agent. A general, multi-step synthesis for a related compound, 2-methyl-2-nitrosopropane, involves the oxidation of tert-butylamine.[6]

Protocol for In Vitro Spin Trapping and EPR Analysis

This protocol describes the general procedure for trapping and quantifying free radicals generated in a chemical or enzymatic system.

Materials:

  • This compound (CMNB)

  • System for generating free radicals (e.g., Fenton reaction, enzymatic reaction)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • EPR spectrometer

  • Capillary tubes for EPR analysis

  • A stable radical standard for quantification (e.g., TEMPO)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of CMNB in a suitable solvent (e.g., ethanol or DMSO).

    • In an EPR-compatible tube, combine the components of the radical-generating system in buffer.

    • Add the CMNB stock solution to the reaction mixture to a final concentration typically in the range of 10-100 mM. The optimal concentration should be determined empirically.

    • Mix the solution thoroughly.

  • EPR Measurement:

    • Transfer the reaction mixture to a capillary tube and place it in the EPR spectrometer.

    • Record the EPR spectrum at room temperature. Typical X-band EPR spectrometer settings are provided in the table below. These may need to be optimized for the specific instrument and sample.

    • Acquire the spectrum as a function of time to monitor the kinetics of spin adduct formation and decay.

  • Data Analysis and Quantification:

    • Simulate the experimental EPR spectrum to identify the component spin adducts based on their hyperfine splitting constants (aN and aH).

    • Quantify the concentration of the spin adduct by double integration of the EPR signal and comparison with the signal of a known concentration of a stable radical standard.

cluster_workflow EPR Analysis Workflow A Prepare Radical- Generating System B Add CMNB (Spin Trap) A->B C Incubate and Transfer to Capillary Tube B->C D Acquire EPR Spectrum C->D E Simulate Spectrum and Identify Adducts D->E F Quantify Adduct Concentration E->F

Caption: Workflow for in vitro spin trapping and EPR analysis.

Data Presentation

The following tables summarize representative quantitative data obtained from EPR spin trapping experiments using the analog MNP. This data can serve as a reference for the expected range of values when using CMNB.

Table 1: Typical EPR Spectrometer Settings for Spin Trapping

ParameterValue
Microwave Frequency~9.4 GHz (X-band)
Microwave Power10 - 20 mW
Modulation Frequency100 kHz
Modulation Amplitude0.5 - 2.0 G
Sweep Width100 G
Scan Time30 - 60 s
Number of Scans1 - 10
TemperatureRoom Temperature

Table 2: Hyperfine Splitting Constants for MNP-Radical Adducts

Hyperfine splitting constants are crucial for identifying the trapped radical. The values are dependent on the solvent and temperature.

Trapped RadicalaN (Gauss)aH (Gauss)Reference
•CH₂OH15.32.8 (2H)[7]
•CH(CH₃)OH15.52.1 (1H)[8]
•C(CH₃)₂OH15.1-[8]
Tryptophan Radical~14-16~2-4[5]
Melatonin Radical~14-16~2-4[5]

Table 3: Quantitative Analysis of Spin Adduct Formation

This table provides an example of how quantitative data from a time-course experiment can be presented.

Time (minutes)MNP-Melatonin Adduct Concentration (µM)
00
105.2
209.8
4015.3
6018.1
9020.5
12019.7
Data conceptualized from trends observed in[5].

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a compound might lead to the production of free radicals is crucial. The following diagram illustrates a hypothetical signaling pathway where a drug metabolite induces oxidative stress.

cluster_pathway Drug-Induced Oxidative Stress Pathway Drug Drug Candidate Metabolism Cellular Metabolism (e.g., CYP450) Drug->Metabolism Metabolite Reactive Metabolite Metabolism->Metabolite ROS Reactive Oxygen Species (e.g., •OH, O₂⁻•) Metabolite->ROS Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage EPR EPR Detection with CMNB ROS->EPR Quantitative Analysis

Caption: Hypothetical pathway of drug-induced radical formation.

Conclusion

The use of this compound as a spin trap, in conjunction with EPR spectroscopy, offers a powerful methodology for the quantitative analysis of free radicals in various research and development settings. While the provided protocols are based on the well-characterized analog MNP, they serve as a robust starting point for developing and validating assays with CMNB. Careful optimization of experimental parameters and appropriate controls are essential for obtaining accurate and reproducible quantitative data. This approach can provide critical insights into the role of free radicals in biological processes and the development of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Decomposition of 2-Chloro-2-methyl-3-nitrosobutane in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the decomposition of 2-chloro-2-methyl-3-nitrosobutane in solution. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Experiments involving the decomposition of this compound can be influenced by several factors, from reagent purity to reaction conditions. This guide provides solutions to common problems.

Issue 1: Inconsistent or Non-reproducible Reaction Rates

Potential Cause Troubleshooting Step Expected Outcome
Impure Starting Material Verify the purity of this compound using techniques like NMR or mass spectrometry. The presence of residual acids or other impurities from synthesis can catalyze or inhibit decomposition.A pure starting material should lead to more consistent and predictable decomposition kinetics.
Solvent Variability Ensure the solvent is of high purity and dry, as trace amounts of water or other nucleophiles can influence the decomposition pathway and rate.Use of a consistent, high-purity solvent will minimize variability in reaction rates.
Temperature Fluctuations Use a precisely controlled temperature bath or reactor to maintain a constant temperature throughout the experiment. Even minor temperature changes can significantly affect the rate of decomposition.Stable temperature control will ensure reproducible kinetic data.
Light Exposure C-nitroso compounds can be light-sensitive.[1] Conduct experiments in the dark or under controlled, low-light conditions to prevent photochemical decomposition pathways from interfering with thermal decomposition.Eliminating light exposure will isolate the thermal decomposition pathway, leading to more consistent results.
Headspace Atmosphere The composition of the atmosphere above the solution (e.g., presence of oxygen or inert gas) can influence radical-mediated decomposition pathways. Conduct reactions under a consistent inert atmosphere (e.g., nitrogen or argon).An inert atmosphere will prevent side reactions with atmospheric components, leading to cleaner and more reproducible results.

Issue 2: Unexpected or Low Yield of Desired Decomposition Product

Potential Cause Troubleshooting Step Expected Outcome
Competing Reaction Pathways The structure of this compound allows for competing decomposition pathways, such as elimination, substitution, and rearrangement, in addition to nitroso group-specific reactions. Varying the solvent polarity or temperature may favor one pathway over another.Systematic variation of reaction conditions can help to identify the optimal parameters for maximizing the yield of the desired product.
Product Instability The desired decomposition product may be unstable under the reaction conditions. Analyze the reaction mixture at different time points to monitor the formation and potential subsequent degradation of the product.Time-course analysis will reveal the stability of the product and help in optimizing the reaction time for its isolation.
Incorrect Work-up Procedure The work-up procedure may be causing degradation of the product. Consider alternative extraction, purification, or isolation methods that are milder or more suitable for the expected product's chemical properties.An optimized work-up procedure will improve the isolated yield of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely decomposition pathways for this compound in solution?

A1: Due to its structure as a tertiary alkyl chloride and a nitroso compound, several decomposition pathways are plausible:

  • Homolytic Cleavage of the C-N Bond: This is a common pathway for nitroso compounds, leading to the formation of a tertiary alkyl radical and nitric oxide (NO).[1]

  • Elimination Reaction (Dehydrochlorination): The tertiary alkyl chloride structure is prone to elimination reactions, especially in the presence of a base or in polar solvents, to yield alkenes.

  • Solvolysis: In nucleophilic solvents (e.g., water, alcohols), the tertiary alkyl chloride can undergo solvolysis, where the chlorine is replaced by a solvent molecule.

  • Dimerization: C-nitroso compounds can exist in equilibrium with their colorless dimers.[2] This equilibrium can be influenced by temperature and solvent.

Q2: What analytical techniques are suitable for monitoring the decomposition of this compound?

A2: A combination of techniques is often necessary to fully characterize the decomposition:

  • UV-Vis Spectroscopy: Monomeric C-nitroso compounds are typically blue or green, while their dimers are colorless.[2] Monitoring the change in absorbance at the characteristic wavelength for the monomer can provide kinetic information about the monomer-dimer equilibrium and overall decomposition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile decomposition products, such as alkenes and small organic fragments.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing less volatile products and intermediates that may be present in the reaction mixture.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the final decomposition products and, in some cases, to monitor the disappearance of the starting material and the appearance of products over time.

Q3: How does the choice of solvent affect the decomposition?

A3: The solvent plays a critical role in the decomposition of this compound:

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can promote both solvolysis of the C-Cl bond and ionization pathways, potentially leading to a complex mixture of products.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile): These solvents can also support ionization but are less likely to participate directly in solvolysis. They may favor elimination reactions.

  • Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, radical pathways initiated by the homolytic cleavage of the C-N bond may be more prominent.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, N-nitroso compounds are a class of chemicals that are often carcinogenic, and appropriate safety measures are crucial.[6]

  • Handling: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Disposal: Dispose of all waste containing the compound according to your institution's hazardous waste guidelines.

Experimental Protocols

Protocol 1: Monitoring the Thermal Decomposition by UV-Vis Spectroscopy

This protocol describes a general method for monitoring the thermal decomposition of this compound by observing the disappearance of the monomer's characteristic absorbance.

  • Solution Preparation: Prepare a dilute solution of this compound in the desired solvent (e.g., toluene) of a known concentration. The concentration should be chosen to give an initial absorbance in the range of 1.0-1.5 at the wavelength of maximum absorbance (λmax) of the nitroso monomer.

  • Spectrophotometer Setup: Set up a UV-Vis spectrophotometer with a temperature-controlled cuvette holder to the desired reaction temperature.

  • Data Acquisition: Transfer the solution to a cuvette, place it in the holder, and begin recording the absorbance at λmax at regular time intervals.

  • Data Analysis: Plot the absorbance versus time to obtain the decomposition profile. This data can then be used to determine the reaction kinetics.

Protocol 2: Product Analysis by GC-MS

This protocol outlines a general procedure for identifying the volatile products of the decomposition.

  • Decomposition Reaction: Carry out the decomposition of a known concentration of this compound in the chosen solvent at the desired temperature for a specified period.

  • Sample Preparation: After the reaction, dilute an aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane) for GC-MS analysis. If necessary, derivatization may be performed to improve the volatility or detectability of certain products.

  • GC-MS Analysis: Inject the prepared sample into a GC-MS system equipped with an appropriate column for separating the expected products.

  • Data Interpretation: Identify the decomposition products by comparing their mass spectra with a library of known compounds.

Visualizations

Decomposition_Troubleshooting_Workflow Troubleshooting Workflow for Decomposition Experiments start Start: Inconsistent Results or Low Yield check_purity Check Starting Material Purity start->check_purity impure Impure check_purity->impure purify Purify Starting Material impure->purify Yes pure Pure impure->pure No purify->check_purity check_conditions Review Reaction Conditions pure->check_conditions temp_control Temperature Fluctuation? check_conditions->temp_control implement_temp_control Implement Precise Temperature Control temp_control->implement_temp_control Yes light_exposure Light Exposure? temp_control->light_exposure No implement_temp_control->check_conditions run_in_dark Conduct Experiment in Dark light_exposure->run_in_dark Yes solvent_variability Solvent Purity/Consistency? light_exposure->solvent_variability No run_in_dark->check_conditions use_high_purity_solvent Use High-Purity, Dry Solvent solvent_variability->use_high_purity_solvent Yes conditions_ok Conditions Stable solvent_variability->conditions_ok No use_high_purity_solvent->check_conditions analyze_products Analyze Product Mixture conditions_ok->analyze_products side_products Unexpected Side Products? analyze_products->side_products optimize_conditions Optimize Conditions (Solvent, Temp.) to Favor Desired Pathway side_products->optimize_conditions Yes product_degradation Product Degradation? side_products->product_degradation No optimize_conditions->analyze_products modify_workup Modify Work-up or Analyze at Shorter Reaction Times product_degradation->modify_workup Yes end End: Consistent Results/Improved Yield product_degradation->end No modify_workup->analyze_products

Caption: Troubleshooting workflow for decomposition experiments.

Decomposition_Pathway Plausible Decomposition Pathways of this compound cluster_pathways Decomposition Pathways cluster_products Potential Products start This compound path1 Homolytic Cleavage (C-N) start->path1 path2 Elimination (E1/E2) start->path2 path3 Solvolysis (SN1) start->path3 path4 Dimerization start->path4 prod1a Tertiary Alkyl Radical path1->prod1a prod1b Nitric Oxide (NO) path1->prod1b prod2 Alkene(s) + HCl path2->prod2 prod3 Substitution Product (e.g., Alcohol) path3->prod3 prod4 Dimer path4->prod4

Caption: Plausible decomposition pathways of the target molecule.

References

Technical Support Center: 2-Methyl-2-nitrosopropane (MNP) in EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Identity: The compound "2-Chloro-2-methyl-3-nitrosobutane" as specified in the query is not a commonly referenced spin trap in the scientific literature. Based on the context of improving signal-to-noise in EPR through spin trapping, this guide focuses on the widely used and structurally similar spin trap, 2-Methyl-2-nitrosopropane (MNP) , also known as tert-nitrosobutane. It is probable that this is the compound of interest for your experiments.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Electron Paramagnetic Resonance (EPR) experiments using 2-Methyl-2-nitrosopropane (MNP) for enhanced signal-to-noise ratios.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methyl-2-nitrosopropane (MNP) and why is it used in EPR?

A1: 2-Methyl-2-nitrosopropane (MNP) is a chemical compound used as a "spin trap" in EPR spectroscopy.[1][2][3] Many free radicals are highly reactive and short-lived, making them difficult to detect directly by EPR. MNP reacts with these unstable radicals to form a much more stable paramagnetic nitroxide radical, known as a spin adduct.[1][2][3] This stable spin adduct accumulates to a concentration that is readily detectable by an EPR spectrometer, indirectly signifying the presence and nature of the original transient radical.[4]

Q2: What is the difference between the blue monomer and the colorless dimer of MNP?

A2: 2-Methyl-2-nitrosopropane exists as a blue, volatile liquid in its monomeric form, which is the active spin trapping agent.[1] Upon standing at room temperature, it converts to a colorless solid dimer.[1] In solution, this dimer is in equilibrium with the active blue monomer.[1][5] It's important to note that the dissociation of the dimer to the active monomer can be slow and may be accompanied by decomposition, even in the dark.[5]

Q3: What types of radicals can be trapped by MNP?

A3: MNP is particularly effective for trapping carbon-centered radicals.[3][5] It has been noted as being useful for trapping carbon-centered tyrosyl radicals as well.[1][3] However, it is generally not suitable for detecting hydroxyl radicals.[5]

Q4: What is a typical concentration of MNP to use in an experiment?

A4: A common starting point for the concentration of a spin trap like MNP is in the range of 1-10 mM, added in excess to the system being studied.[6] The optimal concentration can depend on the specific experimental conditions and the expected concentration of the radical species.

Troubleshooting Guide

Issue 1: Low or No EPR Signal

Possible Cause Troubleshooting Steps
Degradation of MNP MNP can decompose upon exposure to light.[7] Prepare MNP solutions fresh and protect them from light. Store the MNP dimer solid under appropriate conditions.
Insufficient MNP Concentration The spin trapping reaction is in competition with other radical reactions.[7] Ensure an excess of MNP is used, typically in the 1-10 mM range.[6]
Short-Lived Spin Adduct The stability of the MNP-radical adduct can be a limiting factor. While some adducts are long-lived, others may decay more rapidly.[8] Time-resolved measurements may be necessary to capture the signal.[6]
Incorrect EPR Spectrometer Settings Improper spectrometer settings can lead to a poor signal-to-noise ratio. Optimize parameters such as microwave power, modulation amplitude, and the number of scans.
Slow Dimer-Monomer Equilibrium The active form of MNP is the monomer, and the dissociation from the dimer can be slow.[5] Allow sufficient time for the equilibrium to be established in your solution before initiating the radical generation.

Issue 2: Unidentified or Artifactual EPR Signals

Possible Cause Troubleshooting Steps
MNP Decomposition Product Signal MNP can decompose, particularly under UV irradiation, to form a tert-butyl radical. The MNP adduct of this radical is highly stable and can interfere with the detection of other radical species.[7] Run a control experiment with MNP and your system without the radical initiator to check for this artifact.
Non-Radical Reactions MNP can undergo an ene addition reaction, which is a non-radical process. This can form a hydroxylamine that may be oxidized to a nitroxide, giving an unwanted EPR signal.[5]
Inverted Spin Trapping The spin trap itself can be oxidized, leading to the formation of a radical that then reacts with a nucleophile to form a spin adduct.[9] This can be a source of artifactual signals.

Experimental Protocols

General Protocol for EPR Spin Trapping with MNP

This protocol provides a general framework. Specific parameters should be optimized for your experimental system.

  • Preparation of MNP Stock Solution:

    • Dissolve the MNP dimer in a suitable solvent (e.g., ethanol or the solvent used in your reaction system) to a concentration of 100 mM.

    • Prepare this solution fresh before each experiment and protect it from light to prevent degradation.

  • Sample Preparation:

    • In an EPR-compatible tube (e.g., a quartz capillary tube), combine your reaction components.

    • Add the MNP stock solution to achieve the desired final concentration (typically 1-10 mM).

    • Ensure all components are thoroughly mixed.

  • Initiation of Radical Formation:

    • Initiate the generation of the radical species of interest (e.g., through chemical reaction, photochemical irradiation, or other methods).

  • EPR Measurement:

    • Immediately place the sample in the EPR spectrometer cavity.

    • Record the EPR spectrum. Depending on the stability of the spin adduct, you may need to take time-resolved measurements.[6]

Typical X-Band EPR Spectrometer Settings

The optimal settings will vary depending on the instrument, sample, and the specific spin adduct. The following table provides a starting point for optimization.

Parameter Typical Value Notes
Microwave Frequency ~9.4 GHzFor an X-band spectrometer.[10]
Microwave Power 1-20 mWStart with low power and increase to find the optimal signal without saturation.
Magnetic Field Center ~3350 GAdjust to be centered on the g-value of your expected nitroxide adduct.
Sweep Width 50-100 GShould be wide enough to encompass the entire spectrum of the spin adduct.[11]
Modulation Frequency 100 kHzA standard setting for many spectrometers.[10]
Modulation Amplitude 0.1-2 GOptimize for the best signal-to-noise without broadening the signal.[11]
Scan Time 30-60 sLonger scan times can improve the signal-to-noise ratio.[11]
Number of Scans 1-10Signal averaging multiple scans will improve the signal-to-noise ratio.[11]
Temperature Room TemperatureMany spin trapping experiments are conducted at room temperature.[6]

Visualizing Experimental Workflows and Principles

G cluster_prep Sample Preparation cluster_exp Experiment cluster_epr EPR Analysis prep_reagents Prepare reaction mixture prep_mnp Prepare fresh MNP solution add_mnp Add MNP to reaction mixture prep_mnp->add_mnp mix Thoroughly mix sample add_mnp->mix initiate_radical Initiate radical generation mix->initiate_radical incubate Incubate (if necessary) initiate_radical->incubate transfer Transfer to EPR tube incubate->transfer place_in_cavity Place sample in EPR cavity transfer->place_in_cavity acquire_spectrum Acquire EPR spectrum place_in_cavity->acquire_spectrum analyze Analyze spectrum and identify adduct acquire_spectrum->analyze

EPR Spin Trapping Experimental Workflow.

G cluster_reactants MNP 2-Methyl-2-nitrosopropane (MNP) (Diamagnetic) Adduct MNP-R• Spin Adduct (Paramagnetic, Stable) MNP->Adduct + R• Radical Short-lived Radical (R•) (Paramagnetic, Unstable)

The Spin Trapping Reaction of MNP.

References

Technical Support Center: EPR Spectroscopy of 2-Chloro-2-methyl-3-nitrosobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Chloro-2-methyl-3-nitrosobutane as a spin trap in Electron Paramagnetic Resonance (EPR) spectroscopy.

Disclaimer: this compound is not a commonly documented spin trap in the scientific literature. Therefore, this guidance is based on the known properties of structurally similar and widely used nitrosoalkane spin traps, such as 2-methyl-2-nitrosopropane (MNP). Users should consider these recommendations as a starting point for their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifactual signals when using a nitrosoalkane spin trap like this compound?

A1: Artifactual signals in EPR spectra when using nitrosoalkane spin traps can arise from several sources:

  • Spin Trap Instability: Nitroso compounds can be sensitive to light and heat. Photodegradation can lead to the formation of radical species from the spin trap itself, which are then trapped, leading to confusing spectra. It is crucial to protect the spin trap solution from light and maintain appropriate temperatures.

  • Impurities: Impurities in the spin trap synthesis or in the solvent can be a source of radicals or can react with the spin trap to produce paramagnetic species. Purification of the spin trap and using high-purity solvents is essential.

  • Non-Radical Reactions: Some nitroso spin traps can undergo non-radical reactions, such as "ene" reactions, with certain molecules in the sample. These reactions can produce hydroxylamines, which may subsequently be oxidized to nitroxides, giving rise to an EPR signal that is not from a trapped radical of interest.[1]

  • Solvent Effects: The choice of solvent can significantly impact the hyperfine splitting constants of the spin adduct, potentially leading to misidentification of the trapped radical. It is important to report the solvent used in all experiments.[2]

  • High Concentrations of Spin Trap: Using an excessively high concentration of the spin trap can lead to line broadening and other spectral distortions.

Q2: My EPR spectrum shows a complex, unidentifiable multi-line signal. What could be the cause?

A2: A complex and unidentifiable spectrum can result from several factors:

  • Multiple Radical Species: Your system may be generating more than one type of radical, and the spectrum is a superposition of the signals from all the different spin adducts.

  • Spin Adduct Instability: The spin adduct you are trying to detect may be unstable and decomposing into other paramagnetic species.

  • Artifactual Signals: As mentioned in Q1, the signal may be arising from impurities, spin trap degradation, or non-radical reactions.

  • Poor Signal-to-Noise: A low signal-to-noise ratio can obscure the true hyperfine splitting pattern, making the spectrum difficult to interpret.

Q3: How can I confirm the identity of the trapped radical?

A3: Confirming the identity of a trapped radical involves several steps:

  • Spectral Simulation: The most reliable method is to simulate the experimental spectrum using software that allows you to vary the hyperfine coupling constants. A good match between the experimental and simulated spectra provides strong evidence for the proposed radical structure.

  • Isotope Labeling: If possible, using isotopically labeled precursors that will generate the radical of interest can be a powerful confirmation tool. For example, replacing a hydrogen atom with deuterium at a specific position in the radical will alter the hyperfine splitting pattern in a predictable way.

  • Comparison with Literature Data: While specific data for this compound adducts is scarce, you can compare your hyperfine splitting constants with those of similar radicals trapped by other nitroso spin traps like MNP.

  • Chemical Scavenging: Adding a known scavenger for the suspected radical should diminish or eliminate the corresponding EPR signal, providing indirect evidence for its identity.

Q4: What is the recommended experimental protocol for a spin trapping experiment with a nitrosoalkane?

A4: A general protocol for a spin trapping experiment is as follows. Note that optimization will be required for your specific system.

General Experimental Protocol for EPR Spin Trapping

StepProcedureKey Considerations
1. Preparation of Spin Trap Solution Prepare a stock solution of this compound in a high-purity, deoxygenated solvent.Store the solution in the dark and on ice to minimize degradation. The concentration will need to be optimized, typically in the range of 10-100 mM.
2. Sample Preparation In an EPR-compatible capillary tube, mix the spin trap solution with the system under investigation (e.g., cell suspension, chemical reaction mixture).Ensure all components are thoroughly mixed. If studying a photochemical reaction, the tube should be made of quartz.
3. Radical Generation Initiate the radical-generating process (e.g., addition of a reactant, exposure to light).The timing of this step relative to EPR measurement is critical. For very short-lived radicals, in-situ generation in the EPR cavity may be necessary.
4. EPR Spectrum Acquisition Immediately place the sample in the EPR spectrometer and begin acquiring the spectrum.Typical X-band EPR parameters will need to be optimized (e.g., microwave power, modulation amplitude, sweep width, and sweep time) to achieve good signal-to-noise without signal distortion.
5. Data Analysis Analyze the resulting spectrum. This will likely involve background subtraction and spectral simulation to determine the g-value and hyperfine coupling constants.Compare the obtained parameters to literature values for similar spin adducts to identify the trapped radical.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No EPR Signal Radical concentration is too low. Spin adduct is too short-lived. Spin trap is inactive or degraded.Increase the rate of radical generation. Try a different spin trap known to form more stable adducts. Use a fresh, properly stored solution of the spin trap.
Broad, Unresolved Spectrum High concentration of spin adduct (spin-spin exchange). High concentration of dissolved oxygen. Inappropriate spectrometer settings.Dilute the sample. Deoxygenate the sample and solvent. Optimize microwave power and modulation amplitude.
Signal from Di-t-butyl Nitroxide Present Photodegradation of the nitrosoalkane spin trap.Protect the spin trap and sample from light at all times. Use a filter to block UV light if it's not needed for radical generation.
Signal Intensity Decreases Over Time Spin adduct is unstable and decaying.Acquire spectra as quickly as possible after radical generation. Consider using a more stable spin trap or performing experiments at a lower temperature.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start EPR Experiment with This compound Problem Problem with EPR Spectrum? Start->Problem NoSignal No Signal Problem->NoSignal Yes UnresolvedSignal Broad/Unresolved Signal Problem->UnresolvedSignal Yes UnexpectedSignal Unexpected Signal Problem->UnexpectedSignal Yes GoodSignal Good Spectrum - Proceed with Analysis Problem->GoodSignal No NoSignal_CheckRadical Increase Radical Generation Rate NoSignal->NoSignal_CheckRadical UnresolvedSignal_Dilute Dilute Sample UnresolvedSignal->UnresolvedSignal_Dilute UnexpectedSignal_ProtectLight Protect Sample from Light UnexpectedSignal->UnexpectedSignal_ProtectLight NoSignal_CheckTrap Use Fresh Spin Trap Solution NoSignal_CheckRadical->NoSignal_CheckTrap NoSignal_ChangeTrap Consider a Different Spin Trap NoSignal_CheckTrap->NoSignal_ChangeTrap UnresolvedSignal_Deoxygenate Deoxygenate Sample UnresolvedSignal_Dilute->UnresolvedSignal_Deoxygenate UnresolvedSignal_Optimize Optimize Spectrometer Settings UnresolvedSignal_Deoxygenate->UnresolvedSignal_Optimize UnexpectedSignal_Purify Use Purified Spin Trap and Solvents UnexpectedSignal_ProtectLight->UnexpectedSignal_Purify UnexpectedSignal_ControlExpt Run Control Experiments (e.g., without radical source) UnexpectedSignal_Purify->UnexpectedSignal_ControlExpt

Caption: Troubleshooting workflow for common issues in EPR spin trapping experiments.

References

stabilizing 2-Chloro-2-methyl-3-nitrosobutane for long experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is based on the general chemical properties of nitrosoalkanes and related compounds. Due to the limited availability of specific experimental data for 2-Chloro-2-methyl-3-nitrosobutane, some of the content, including potential degradation pathways and stabilization strategies, is inferred. We strongly recommend that researchers perform small-scale stability tests under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: To maximize stability, this compound should be stored in a cool, dark place, preferably in a refrigerator or freezer. Exposure to light and elevated temperatures can accelerate degradation. The compound should be stored in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light. An inert atmosphere (e.g., argon or nitrogen) can also help to prevent oxidative degradation.

Q2: I observed a color change in my solution of this compound. What does this indicate?

A2: C-nitroso compounds can exist in a monomer-dimer equilibrium. The monomeric form is typically blue or green, while the dimer is often colorless or pale yellow. A color change in your solution may indicate a shift in this equilibrium, which can be influenced by temperature and solvent. While this is a reversible process, it can affect the concentration of the active monomeric species in your experiment.

Q3: Can I use protic solvents like methanol or ethanol for my experiments with this compound?

A3: Caution should be exercised when using protic solvents. Primary and secondary nitrosoalkanes can isomerize to oximes in the presence of protic media, especially under acidic or basic conditions.[1] While this compound is a tertiary nitrosoalkane and less prone to this specific isomerization, the reactivity of the nitroso group warrants careful solvent selection. Aprotic solvents are generally recommended. If a protic solvent is necessary, it is advisable to prepare fresh solutions and use them immediately.

Q4: Are there any known stabilizers that can be added to my experiments to prolong the stability of this compound?

A4: While specific stabilizers for this compound are not documented, general stabilizers for nitroso compounds and related reactive species can be considered. These often include antioxidants and radical scavengers. Ascorbic acid (Vitamin C) and its derivatives are known to inhibit the formation of N-nitrosamines and may offer some protection against the degradation of C-nitroso compounds.[2][3] Pyrroles have also been shown to be effective at blocking nitrosation reactions.[4] However, the compatibility and efficacy of any potential stabilizer must be tested for your specific experimental setup to avoid interference with your results.

Troubleshooting Guides

Issue 1: Rapid loss of compound activity or concentration during a long experiment.

  • Question: My experiment runs for several hours/days, and I'm observing a significant decrease in the efficacy or concentration of this compound. What could be the cause and how can I mitigate it?

  • Answer:

    • Potential Cause 1: Photodegradation. Nitrosoalkanes are known to be sensitive to light. Exposure to ambient or instrument light sources can lead to the cleavage of the C-N bond, initiating a cascade of degradation reactions.[5][6]

      • Troubleshooting Step: Protect your experimental setup from light by using amber glassware, covering your reaction vessels with aluminum foil, and minimizing exposure to direct light.

    • Potential Cause 2: Thermal Degradation. Elevated temperatures can promote the decomposition of the nitroso group.

      • Troubleshooting Step: If your experimental conditions allow, try running the experiment at a lower temperature. If the experiment must be conducted at a higher temperature, consider adding the this compound in aliquots over the course of the experiment to maintain a more consistent concentration.

    • Potential Cause 3: Reaction with media components. The compound may be reacting with other components in your experimental medium.

      • Troubleshooting Step: Conduct control experiments to assess the stability of this compound in your experimental medium without the biological or chemical system of interest. This will help you identify any inherent instabilities.

Issue 2: Appearance of unknown peaks in analytical data (e.g., HPLC, GC-MS).

  • Question: I am analyzing my experimental samples and see unexpected peaks that are not present at the beginning of the experiment. What could these be?

  • Answer:

    • Potential Degradation Products: The degradation of this compound can lead to several byproducts. Based on the chemistry of related compounds, these could include:

      • The corresponding oxime if isomerization occurs.

      • Nitroalkanes and nitrates resulting from oxidation, especially in the presence of oxygen and light.[5][6]

      • Products resulting from the reaction of the alkyl radical (formed after C-N bond cleavage) with the solvent or other molecules in the reaction mixture.

    • Troubleshooting Step: To identify the degradation products, you can try to induce degradation under controlled conditions (e.g., by exposing a solution to UV light or heat) and analyze the resulting mixture by mass spectrometry and NMR to characterize the unknown peaks.

Data Presentation

Table 1: General Stability Characteristics of Nitrosoalkanes

CharacteristicDescriptionInfluencing FactorsReferences
Monomer-Dimer Equilibrium Exists as a mixture of a colored monomer and a colorless dimer.Temperature, Concentration, Solvent[1]
Photochemical Lability Undergoes C-N bond cleavage upon exposure to light.Wavelength and intensity of light, Presence of oxygen[5][6]
Thermal Stability Decomposes at elevated temperatures.Temperature, Molecular structure[7][8]
Isomerization to Oximes Primary and secondary nitrosoalkanes can isomerize to oximes.Presence of α-hydrogen, Protic solvents, pH[1][9]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile, DMSO) at a known concentration.

  • Experimental Conditions: Aliquot the stock solution into several amber vials. Prepare sets of samples to be tested under different conditions (e.g., room temperature with ambient light, room temperature in the dark, 4°C in the dark, and at the intended experimental temperature).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take a sample from each condition.

  • Analysis: Immediately analyze the samples by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the remaining this compound.

  • Data Evaluation: Plot the concentration of the compound as a function of time for each condition to determine its stability profile.

Protocol 2: Evaluating the Efficacy of Stabilizers

  • Stabilizer Selection: Choose potential stabilizers to test (e.g., ascorbic acid, a pyrrole derivative).

  • Preparation of Solutions: Prepare solutions of this compound in the presence and absence of the selected stabilizers at various concentrations.

  • Stability Assessment: Subject these solutions to the experimental conditions that were found to cause degradation in Protocol 1 (e.g., exposure to light or elevated temperature).

  • Analysis: Analyze the samples at various time points as described in Protocol 1.

  • Comparison: Compare the degradation rate of this compound in the presence and absence of each stabilizer to determine their effectiveness.

Mandatory Visualization

G Proposed Degradation Pathway of this compound cluster_main cluster_photochemical Photochemical Degradation cluster_oxidation Oxidative Pathway cluster_isomerization Potential Isomerization (if applicable) Compound This compound (Monomer) Dimer Dimer (Colorless) Compound->Dimer Dimerization Radicals Alkyl Radical + Nitric Oxide (NO) Compound->Radicals Light (hν) C-N Bond Cleavage Oxime Corresponding Oxime Compound->Oxime Protic Solvent / Acid/Base Nitro_Nitrate Nitroalkane & Nitrate Esters Radicals->Nitro_Nitrate Oxygen (O2) Other_Products Other Degradation Products Radicals->Other_Products Reaction with solvent, etc. G Experimental Workflow for Stability Assessment Start Prepare Stock Solution of Compound Setup Set up Experiments: - Control (no stabilizer) - With Stabilizer A - With Stabilizer B Start->Setup Conditions Expose to Stress Conditions (e.g., Light, Heat) Setup->Conditions Sampling Collect Samples at Different Time Points Conditions->Sampling Analysis Analyze Samples by HPLC or LC-MS Sampling->Analysis Data Determine Concentration vs. Time Analysis->Data Conclusion Evaluate Stability and Stabilizer Efficacy Data->Conclusion

References

Technical Support Center: Spin Trapping Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for spin trapping experiments. This guide is designed to provide researchers, scientists, and drug development professionals with solutions to common issues encountered during the detection of reactive free radicals using Electron Paramagnetic Resonance (EPR) spectroscopy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems in a question-and-answer format to help you troubleshoot your spin trapping experiments effectively.

Issue 1: No or Weak EPR Signal

Question: I am not observing any EPR signal, or the signal is much weaker than expected. What are the possible causes and solutions?

Answer:

A weak or absent EPR signal is a common issue in spin trapping experiments. Several factors, from sample preparation to instrument settings, can contribute to this problem. A systematic troubleshooting approach is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Insufficient Radical Generation: The concentration of the target radical may be too low for detection.

    • Solution: Increase the concentration of reactants that generate the radical or optimize the reaction conditions (e.g., temperature, pH, light exposure for photolytic systems).[1][2]

  • Spin Trap Degradation: Spin traps, especially nitrones like DMPO, can degrade over time, particularly when exposed to light or oxygen.[3]

    • Solution: Use fresh, high-purity spin traps. Store them under appropriate conditions (e.g., in the dark, under inert gas). It's essential to check the purity of the spin trap batch, as contaminants can lead to artifactual signals.[4][5]

  • Inappropriate Spin Trap Concentration: The concentration of the spin trap is critical. Too low a concentration will result in inefficient trapping, while excessively high concentrations can sometimes reduce the stability of the spin adduct.[5]

    • Solution: The optimal concentration typically ranges from 1 mM to 100 mM, with 20-50 mM being effective in many studies.[1][5] It's advisable to perform a concentration-response experiment to determine the optimal spin trap concentration for your specific system.

  • Short Half-Life of the Spin Adduct: The formed spin adduct may be too unstable to accumulate to a detectable concentration. For instance, the DMPO-superoxide adduct has a short half-life.[6][7]

    • Solution: Consider using a different spin trap that forms a more stable adduct with your radical of interest. For example, BMPO can be a better choice for superoxide detection as its superoxide adduct is more persistent than DMPO's.[6] Alternatively, acquire the EPR spectrum as quickly as possible after initiating the reaction.

  • Incorrect EPR Spectrometer Settings: The spectrometer settings must be optimized for the specific spin adduct being detected.

    • Solution: Adjust parameters such as microwave power, modulation amplitude, sweep width, and scan time. Saturation of the signal due to high microwave power can lead to signal loss.[8][9][10]

  • Presence of Scavengers: Components in your reaction mixture may be scavenging the free radicals before they can be trapped.

    • Solution: Identify and remove any potential radical scavengers from your system.

Issue 2: Artifactual or Unidentifiable EPR Signals

Question: My EPR spectrum shows signals that I cannot identify or that seem to be artifacts. How can I determine the source of these signals and eliminate them?

Answer:

The presence of unexpected signals can complicate data interpretation. These can arise from impurities, side reactions of the spin trap, or the degradation of the spin adduct.

Potential Causes and Solutions:

  • Spin Trap Impurities: Commercially available spin traps can contain paramagnetic impurities that give rise to an EPR signal.[4]

    • Solution: Always run a control experiment with the spin trap in the buffer solution without the radical generating system to check for impurity signals.[6] If impurities are present, consider purifying the spin trap.

  • Non-Radical Reactions of the Spin Trap: Nitrone spin traps can undergo reactions that produce EPR-active species without actually trapping a free radical. The Forrester-Hepburn mechanism, involving nucleophilic addition to the spin trap, is a known source of artifacts.[4][11][12]

    • Solution: Be cautious when working with systems containing nucleophiles. Isotope-labeling studies can help to distinguish between true radical adducts and artifacts.[11]

  • Spin Adduct Degradation: The initial spin adduct can decompose into other paramagnetic species, leading to a complex and misleading EPR spectrum. For example, the DMPO-superoxide adduct can decay to the DMPO-hydroxyl adduct.[6][7]

    • Solution: Acquire spectra at different time points to monitor the evolution of the signals. Using alternative spin traps that form more stable and distinct adducts can also be beneficial.

  • Metal Ion Contamination: Transition metal ions, such as iron, can catalyze side reactions, including the Fenton reaction, which generates hydroxyl radicals and can complicate the interpretation of superoxide measurements.[7][13]

    • Solution: Use metal chelators like DTPA or Chelex-treat your buffers to remove trace metal contaminants.[6][7]

  • Inverted Spin Trapping: The spin trap itself can be oxidized, and the resulting radical cation can then react with a nucleophile to form a spin adduct, a process known as inverted spin trapping.[12][14]

    • Solution: This is particularly relevant in electrochemical systems. Careful control of the applied potential is necessary to avoid direct oxidation of the spin trap.[14]

Experimental Protocols and Data

General Protocol for Spin Trapping of Superoxide and Hydroxyl Radicals

This protocol provides a general framework for detecting superoxide and hydroxyl radicals using DMPO.

  • Reagent Preparation:

    • Prepare a stock solution of 1 M DMPO in a suitable solvent.

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4) and treat it with Chelex to remove trace metals. Add a metal chelator like DTPA (e.g., 25 µM) to the buffer.[6]

    • Prepare stock solutions of your radical generating system (e.g., hypoxanthine and xanthine oxidase for superoxide, or a Fenton system for hydroxyl radicals).[6]

  • Reaction Mixture Assembly:

    • In an Eppendorf tube, combine the buffer, the components of the radical generating system (excluding the initiator), and the spin trap (e.g., a final concentration of 50-100 mM DMPO).[6]

    • The total reaction volume is typically around 200 µL.[6]

  • Initiation and Measurement:

    • Initiate the reaction by adding the final component (e.g., xanthine oxidase or H₂O₂).

    • Quickly vortex the tube and transfer the solution to a flat cell or capillary tube.

    • Immediately place the sample in the EPR spectrometer cavity, tune the instrument, and begin spectral acquisition.[6]

  • Control Experiments:

    • Always perform control experiments by omitting one component of the reaction mixture at a time to ensure that the observed signal is dependent on the complete system.[6]

    • To confirm the identity of the trapped radical, use specific enzymes or scavengers. For example, superoxide dismutase (SOD) will inhibit the formation of the DMPO-superoxide adduct, while catalase will remove H₂O₂ and affect hydroxyl radical formation in some systems.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for spin trapping experiments.

Table 1: Recommended Concentrations for Spin Trapping Components

ComponentTypical Concentration RangeNotes
DMPO20 - 100 mMHigher concentrations can sometimes lead to artifacts.[5][6]
BMPO25 mMOften used for superoxide detection due to higher adduct stability.[6]
DTPA (Chelator)25 µMUsed to prevent metal-catalyzed side reactions.[6]
Hypoxanthine0.5 - 1 mMSubstrate for xanthine oxidase to generate superoxide.[6]
Xanthine Oxidase0.05 units/mlEnzyme for superoxide generation.[6]

Table 2: Typical EPR Spectrometer Settings for DMPO Adducts

ParameterTypical ValueNotes
Microwave Frequency~9.4 GHz (X-band)Standard for most EPR spectrometers.[9]
Magnetic Field Center~3365 GCentered around the g-value of the nitroxide adduct.[9]
Sweep Width100 GSufficient to capture the entire spectrum of common DMPO adducts.[9]
Modulation Amplitude1 - 2 GShould be optimized to maximize signal without line broadening.[8][9]
Microwave Power10 mWShould be low enough to avoid signal saturation.[8]
Number of Scans3 - 10Averaging multiple scans improves the signal-to-noise ratio.[8][9]

Visual Guides

The following diagrams illustrate key workflows and concepts in spin trapping experiments.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Start Start Experiment Problem No / Weak Signal or Artifacts? Start->Problem Success Successful Detection Problem->Success No Check_Radical Verify Radical Generation Problem->Check_Radical Yes Check_Trap Check Spin Trap Integrity & Concentration Check_Radical->Check_Trap Sol_Radical Increase Reactants / Optimize Conditions Check_Radical->Sol_Radical Check_Adduct Consider Adduct Stability Check_Trap->Check_Adduct Sol_Trap Use Fresh Trap / Optimize Concentration Check_Trap->Sol_Trap Check_EPR Optimize EPR Settings Check_Adduct->Check_EPR Sol_Adduct Change Spin Trap / Faster Acquisition Check_Adduct->Sol_Adduct Check_Artifacts Investigate Artifact Sources Check_EPR->Check_Artifacts Sol_EPR Adjust Power, Modulation, etc. Check_EPR->Sol_EPR Sol_Artifacts Run Controls / Use Chelators / Purify Trap Check_Artifacts->Sol_Artifacts Sol_Radical->Start Sol_Trap->Start Sol_Adduct->Start Sol_EPR->Start Sol_Artifacts->Start Experimental_Workflow Reagent_Prep 1. Reagent Preparation (Buffer, Spin Trap, Radical Source) Mix_Components 2. Assemble Reaction Mixture (Exclude Initiator) Reagent_Prep->Mix_Components Initiate_Reaction 3. Initiate Radical Generation Mix_Components->Initiate_Reaction Transfer_Sample 4. Transfer to EPR Tube Initiate_Reaction->Transfer_Sample EPR_Measurement 5. EPR Spectrum Acquisition Transfer_Sample->EPR_Measurement Data_Analysis 6. Data Analysis & Interpretation EPR_Measurement->Data_Analysis Controls Control Experiments (Omissions, Scavengers) EPR_Measurement->Controls

References

interference of solvents with 2-Chloro-2-methyl-3-nitrosobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-2-methyl-3-nitrosobutane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound, with a focus on solvent-related interference.

Issue 1: Rapid disappearance of the blue color of the monomer in solution.

  • Question: I dissolved my sample of this compound, and the initial blue color faded much faster than expected. What could be the cause?

  • Answer: The blue color is characteristic of the monomeric form of C-nitroso compounds. Its disappearance suggests a rapid reaction or degradation. The most likely causes are the choice of solvent and the presence of contaminants.

    • Solvent Effects: Protic solvents, such as alcohols (e.g., methanol, ethanol) and water, can react with α-chloro-nitroso compounds. These solvents can facilitate the heterolytic loss of the chlorine atom or participate in nucleophilic attack, leading to the decomposition of the compound.[1] The ease of isomerization of some nitroso compounds to their corresponding oximes can also be influenced by the solvent.[2]

    • Contaminants: The presence of nucleophiles, acids, or bases in the solvent can catalyze degradation. Ensure high-purity, dry solvents are used.

    Recommended Actions:

    • Immediately switch to an aprotic, non-polar, or weakly polar solvent such as hexane, cyclohexane, toluene, or dichloromethane.

    • Ensure the solvent is anhydrous and free from acidic or basic impurities. Consider passing the solvent through a column of activated alumina or molecular sieves prior to use.

    • Perform the experiment at a lower temperature to reduce the rate of decomposition.

Issue 2: Inconsistent or non-reproducible spectroscopic readings (UV-Vis or NMR).

  • Question: My UV-Vis or NMR spectra for this compound are not consistent across different experimental runs, even when using the same solvent. Why is this happening?

  • Answer: Inconsistent spectroscopic data often points to the dynamic nature of the compound in solution and its sensitivity to the solvent environment.

    • Monomer-Dimer Equilibrium: Many nitroso compounds exist in a temperature- and solvent-dependent equilibrium between a blue monomeric form and a colorless dimeric form.[3][4] In solution, the dimer can revert to the blue monomer.[3][4] The position of this equilibrium can be significantly influenced by the solvent polarity. For some nitroso compounds, organic solvents favor the monomer, while water favors the dimer.[5] Changes in concentration can also shift this equilibrium.

    • Solvatochromic Effects: The polarity of the solvent can influence the electronic transitions of the nitroso group, leading to shifts in the UV-Visible absorption maxima (λmax). This phenomenon, known as solvatochromism, can lead to different λmax values in different solvents.

    • Degradation: If the compound is degrading in the solvent, the appearance of new peaks and the disappearance of the original signals will lead to inconsistent spectra over time.

    Recommended Actions:

    • For UV-Vis analysis, use a freshly prepared solution and acquire the spectrum immediately. Record the time between sample preparation and measurement.

    • When comparing spectra, ensure the concentration and temperature are identical.

    • For NMR analysis, use deuterated aprotic solvents like CDCl3, toluene-d8, or acetone-d6. Acquire the spectrum promptly after preparation.

    • To check for degradation, acquire spectra at several time points to monitor for any changes.

Issue 3: Unexpected side products in a reaction involving this compound.

  • Question: I am using this compound as a reagent, but I am observing unexpected side products. Could the solvent be interfering with the reaction?

  • Answer: Yes, the solvent can play a significant role in the reaction pathway.

    • Solvent Participation: Protic solvents can act as nucleophiles, competing with your intended reagent and leading to solvolysis products.

    • Radical Reactions: The lability of the C-Cl bond in related (1-chloroalkyl)nitroxides suggests that homolytic cleavage can occur, generating radical intermediates.[1] The solvent can influence the stability and reactivity of these radicals.

    • Isomerization: As mentioned, the solvent can promote the isomerization of the nitroso compound to an oxime, which may then undergo different reactions.[2]

    Recommended Actions:

    • Review the compatibility of your chosen solvent with α-chloro-nitroso compounds. Aprotic solvents are generally preferred.

    • If a protic solvent is required for solubility reasons, use it at the lowest possible temperature and for the shortest possible reaction time.

    • Consider the possibility of a radical mechanism and whether your solvent could participate in or inhibit radical pathways.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for storing solutions of this compound?

A1: For short-term storage of solutions, a dry, aprotic, and non-polar solvent such as hexane or toluene is recommended. Solutions should be stored at low temperatures (e.g., in a refrigerator or freezer) and protected from light. For long-term storage, it is best to store the compound in its solid, dimeric form.

Q2: How does the monomer-dimer equilibrium of this compound affect experiments?

A2: The monomer is the reactive species in many reactions, such as spin trapping.[3][4] The position of the equilibrium will therefore affect the concentration of the active monomer. In solution, the colorless dimer rapidly reverts to the blue monomer.[3][4] This equilibrium is sensitive to solvent and temperature. For quantitative experiments, it is crucial to control these parameters to ensure a consistent concentration of the monomer.

Q3: Are there any solvents that should be strictly avoided when working with this compound?

A3: Yes. Protic solvents such as water, methanol, and ethanol should be avoided as they can react with the compound. Solvents containing significant amounts of acidic or basic impurities should also be avoided as they can catalyze decomposition.

Q4: What are the expected spectroscopic characteristics of this compound?

A4:

  • UV-Vis: The monomeric form is expected to have a characteristic absorption in the visible region, giving it a blue color. The exact λmax will be solvent-dependent. The dimeric form is colorless and will not absorb in the visible region.

  • NMR: The 1H and 13C NMR spectra will show signals corresponding to the methyl and quaternary carbons. The chemical shifts will vary depending on the deuterated solvent used. It is important to use aprotic deuterated solvents for analysis to minimize degradation.

Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a qualitative summary of expected solvent interference based on the general chemistry of α-chloro-nitroso compounds.

Solvent ClassExamplesExpected Interference LevelRationale
Protic Water, Methanol, EthanolHighPotential for solvolysis, nucleophilic attack, and promotion of isomerization to the oxime.[1][2]
Polar Aprotic Acetonitrile, DMSO, DMFModerateHigh polarity may influence monomer-dimer equilibrium and reaction rates. Generally less reactive than protic solvents.
Non-Polar Aprotic Hexane, Cyclohexane, TolueneLowMinimal interaction with the solute, providing a more stable environment. Recommended for storage and inert reactions.
Chlorinated Dichloromethane, ChloroformLow to ModerateGenerally good solvents for stability, but may contain acidic impurities if not properly purified.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dissolving this compound

  • Handle the solid compound (dimer) in a well-ventilated fume hood, wearing appropriate personal protective equipment.

  • Use high-purity, anhydrous aprotic solvents (e.g., hexane, toluene, or dichloromethane).

  • To prepare a solution, weigh the desired amount of the solid dimer in a clean, dry vial.

  • Add the solvent and gently agitate until the solid dissolves. The solution should turn blue as the dimer converts to the monomer.

  • Use the solution immediately for the best results. If short-term storage is necessary, keep the solution cold and protected from light.

Protocol 2: Monitoring the Stability of this compound in a Solvent using UV-Vis Spectroscopy

  • Prepare a stock solution of this compound in the solvent of interest at a known concentration.

  • Immediately transfer an aliquot to a cuvette and record the initial UV-Vis spectrum, paying attention to the absorption maximum (λmax) in the visible region corresponding to the monomer.

  • Store the stock solution under controlled temperature and light conditions.

  • At regular time intervals (e.g., every 30 minutes or as needed), withdraw an aliquot and record the UV-Vis spectrum.

  • Plot the absorbance at λmax as a function of time to determine the rate of degradation.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Weigh Solid Dimer dissolve Dissolve in Anhydrous Aprotic Solvent start->dissolve uv_vis Record Initial UV-Vis Spectrum (t=0) dissolve->uv_vis store Store Solution under Controlled Conditions uv_vis->store time_points Record UV-Vis Spectra at Time Intervals store->time_points plot Plot Absorbance vs. Time time_points->plot rate Determine Degradation Rate plot->rate

Caption: Workflow for assessing the stability of this compound.

logical_relationship Troubleshooting Logic for Fading Blue Color cluster_causes Potential Causes cluster_solutions Corrective Actions issue Blue Color Fades Rapidly solvent Protic Solvent (e.g., Alcohols, Water) issue->solvent contaminants Solvent Contaminants (Acid, Base, Nucleophiles) issue->contaminants lower_temp Lower Experimental Temperature issue->lower_temp change_solvent Switch to Aprotic Solvent (e.g., Hexane, Toluene) solvent->change_solvent purify_solvent Use High-Purity, Anhydrous Solvent contaminants->purify_solvent

Caption: Troubleshooting logic for the rapid disappearance of the blue monomer color.

References

Technical Support Center: Optimizing 2-Methyl-2-nitrosopropane (MNP) Adduct Acquisition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the acquisition parameters for 2-Methyl-2-nitrosopropane (MNP) spin adducts in electron paramagnetic resonance (EPR) or electron spin resonance (ESR) experiments. While the user specified "2-Chloro-2-methyl-3-nitrosobutane," it is highly probable that the intended compound is the widely used spin trap 2-Methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methyl-2-nitrosopropane (MNP) and why is it used in EPR spectroscopy?

A1: 2-Methyl-2-nitrosopropane (MNP) is a chemical compound used as a "spin trap" in EPR spectroscopy.[1] It is particularly effective at reacting with and stabilizing short-lived free radicals, forming a more persistent paramagnetic "spin adduct." This allows for the detection and characterization of transient radical species that would otherwise be impossible to observe directly with EPR.[2][3][4] MNP is especially useful for trapping carbon-centered radicals.

Q2: What is the difference between the monomer and dimer forms of MNP?

A2: MNP exists in a temperature-dependent equilibrium between a blue, monomeric form, which is the active spin-trapping agent, and a colorless, solid dimer. The dimer itself is not reactive towards radicals. To be effective, the dimer must dissociate into the monomer in solution. This equilibrium can be a source of experimental variability.[5]

Q3: How should I prepare MNP solutions for my experiment?

A3: To prepare an MNP solution, dissolve the solid MNP dimer in the desired solvent. The dissociation to the active monomer is a slow process and can be facilitated by gentle warming and stirring in the dark. It is crucial to prepare fresh solutions before each experiment, as MNP can decompose over time, especially when exposed to light.

Q4: What are some common artifacts to be aware of when using MNP?

A4: MNP is susceptible to photochemical decomposition, which can generate tert-butyl radicals and lead to a strong, persistent di-tert-butyl nitroxide signal that can obscure the signal of interest. Additionally, MNP can undergo non-radical reactions, such as the "ene" reaction, which can also produce artifactual EPR signals.[6] It is also known that in some systems, particularly those involving quinones, MNP can be oxidized, leading to false-positive signals.[7] Furthermore, impurities in the MNP sample, such as hydroxylamines, can be oxidized to form nitroxides, contributing to background noise.[8]

Troubleshooting Guides

This section addresses specific issues that may arise during your spin trapping experiments with MNP.

Issue 1: No EPR Signal or Very Weak Signal

Possible Cause Troubleshooting Step
Inactive MNP Ensure the MNP solution is freshly prepared and has been given enough time for the dimer to dissociate into the active monomer. The solution should have a faint blue color.
Low Radical Concentration Increase the concentration of the radical generating system if possible. Optimize the timing of the experiment to coincide with the peak of radical production.
Short-Lived Spin Adduct The formed MNP adduct may be unstable. Try acquiring the spectrum at a lower temperature to increase the adduct's half-life.
Incorrect Spectrometer Settings Optimize the EPR spectrometer settings, including microwave power, modulation amplitude, and receiver gain. Start with the general parameters provided in the tables below and adjust as needed.
Quenching of Signal High concentrations of the spin trap itself can sometimes lead to a reduction in signal intensity.[6] Try varying the concentration of MNP.

Issue 2: Overlapping or Unresolved EPR Spectra

Possible Cause Troubleshooting Step
Presence of Multiple Radical Species Try to modify the experimental conditions to favor the formation of a single radical species. Use simulation software to deconvolute the overlapping spectra and identify the individual components.[9]
Poor Spectral Resolution Adjust the modulation amplitude. A lower modulation amplitude can improve resolution but may decrease the signal-to-noise ratio. Ensure the sample is properly positioned in the EPR cavity.
Artifact Signals Protect the MNP solution and the reaction mixture from light to prevent the formation of the di-tert-butyl nitroxide artifact. Run a control experiment with MNP and your system in the absence of the radical initiator to check for non-radical signal generation.

Issue 3: Signal Instability or Decay Over Time

Possible Cause Troubleshooting Step
Spin Adduct Instability As mentioned, MNP adducts can have varying stability.[10] Consider using a different spin trap that may form a more persistent adduct with your radical of interest.
Photodegradation Continuous exposure to light during the measurement can lead to the degradation of both the MNP and the spin adduct. Minimize light exposure of the sample in the EPR cavity.
Reaction with Other Components The spin adduct may be reacting with other components in your sample. Consider simplifying the reaction mixture if possible.

Data Presentation

Table 1: Typical EPR Spectrometer Settings for MNP Spin Adducts

ParameterTypical Value
Microwave FrequencyX-band (~9.4-9.8 GHz)
Microwave Power10 - 20 mW
Modulation Frequency100 kHz
Modulation Amplitude0.1 - 2 G
Magnetic Field Center~3350 - 3550 G
Sweep Width50 - 100 G
Scan Time30 - 60 s
Number of Scans1 - 10 (for signal averaging)
Receiver GainAdjusted to maximize signal without saturation

Note: These are general starting points. Optimal parameters may vary depending on the specific instrument, sample, and radical adduct.

Table 2: Reported Hyperfine Coupling Constants for Various MNP Spin Adducts

Trapped RadicalaN (G)aH (G)g-value
Methyl (•CH3)16.412.5 (3H)~2.006
tert-Butyl (•C(CH3)3)15.2-~2.006
Hydroxymethyl (•CH2OH)15.53.5 (2H)~2.006
Formyl (•CHO)15.721.3 (1H)~2.006

Hyperfine coupling constants (a-values) are crucial for identifying the trapped radical. These values can be influenced by the solvent and temperature.

Experimental Protocols

Detailed Methodology for MNP Spin Trapping

  • Preparation of MNP Stock Solution:

    • Weigh out the desired amount of solid MNP dimer in a light-protected vial.

    • Add the appropriate solvent (e.g., deoxygenated buffer, organic solvent). A typical concentration range for the stock solution is 10-100 mM.

    • Gently warm the solution (e.g., to 37°C) and stir in the dark for 15-30 minutes to facilitate the dissociation of the dimer into the active monomer. The solution should develop a pale blue color.

    • Prepare the MNP solution fresh before each experiment.

  • Sample Preparation for EPR Measurement:

    • In an EPR-compatible tube (e.g., a quartz capillary tube), combine the components of your radical-generating system.

    • Add the freshly prepared MNP stock solution to the reaction mixture to achieve the desired final concentration (typically in the range of 1-50 mM).

    • Mix the solution thoroughly but gently.

    • Initiate the radical generation (e.g., by adding a reactant, UV irradiation).

  • EPR Data Acquisition:

    • Immediately place the sample tube into the EPR spectrometer's cavity.

    • Tune the spectrometer to the resonant frequency of the cavity.

    • Set the acquisition parameters (microwave power, modulation amplitude, sweep width, etc.) based on the recommended values in Table 1, and optimize as needed.

    • Acquire the EPR spectrum. Signal averaging by accumulating multiple scans may be necessary to improve the signal-to-noise ratio.

  • Data Analysis:

    • Analyze the resulting EPR spectrum to determine the g-value and the hyperfine coupling constants.

    • Compare the experimental hyperfine coupling constants to literature values (see Table 2) to identify the trapped radical.

    • Use EPR simulation software (e.g., EasySpin, WinSim) to confirm the spectral assignment and to deconvolute complex spectra.[11][12][13][14][15]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Acquisition & Analysis prep_mnp Prepare fresh MNP solution (dimer -> monomer) mix Mix MNP with sample prep_mnp->mix prep_sample Prepare radical generating system prep_sample->mix initiate Initiate radical generation mix->initiate acquire Acquire EPR spectrum initiate->acquire analyze Analyze spectrum (g-value, hfcc) acquire->analyze simulate Simulate spectrum (optional) analyze->simulate identify Identify trapped radical analyze->identify simulate->identify

Caption: Experimental workflow for MNP spin trapping.

troubleshooting_workflow cluster_solutions_no_signal Solutions for No/Weak Signal cluster_solutions_overlap Solutions for Overlap cluster_solutions_unstable Solutions for Instability start EPR Experiment with MNP issue Problem with Spectrum? start->issue no_signal No / Weak Signal issue->no_signal Yes overlap Overlapping / Unresolved issue->overlap Yes unstable Unstable Signal issue->unstable Yes end_node Optimized Spectrum issue->end_node No sol_mnp Check MNP prep no_signal->sol_mnp sol_conc Optimize concentrations no_signal->sol_conc sol_temp Lower temperature no_signal->sol_temp sol_sim Spectral simulation overlap->sol_sim sol_mod Adjust modulation overlap->sol_mod sol_control Run controls overlap->sol_control sol_trap Try different trap unstable->sol_trap sol_light Minimize light exposure unstable->sol_light sol_mnp->start sol_conc->start sol_temp->start sol_sim->end_node sol_mod->start sol_control->start sol_trap->start sol_light->start

Caption: Troubleshooting logic for MNP spin trapping experiments.

References

how to prevent degradation of nitrosobutane spin traps

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nitrosobutane spin traps, specifically 2-methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the active form of 2-methyl-2-nitrosopropane (MNP) for spin trapping?

A1: The active form of MNP for spin trapping is the blue monomer. However, it is typically stored as a colorless dimer, which is more stable. In solution, the dimer is in equilibrium with the active monomer.[1][2]

Q2: How should I store the MNP dimer?

A2: The MNP dimer is a colorless solid and should be stored in the dark at low temperatures. Storage at 0°C or -20°C is recommended for long-term stability.[1] Under these conditions, it can be kept indefinitely.

Q3: How do I prepare the active MNP monomer solution for my experiment?

A3: To prepare the active monomer, dissolve the MNP dimer in the desired solvent. The dimer will partially dissociate into the blue monomer. The equilibrium between the dimer and monomer is solvent-dependent. Organic solvents tend to favor the formation of the active monomer more than aqueous solutions.[1] It is recommended to prepare the solution fresh before each experiment.

Q4: What are the main degradation pathways for MNP?

A4: The primary degradation pathways for MNP include:

  • Dimerization: The active blue monomer can revert to the inactive colorless dimer, especially at high concentrations and in aqueous solutions.[1][2]

  • Photodegradation: Exposure to light can cause MNP to decompose, which may lead to the formation of a tert-butyl radical adduct that can interfere with the detection of other radical species.

  • Thermal Decomposition: While more stable than the monomer, the dimer can also decompose over time, especially if not stored properly.

Q5: What are common artifacts observed in EPR spectra when using MNP?

A5: Common artifacts include:

  • Di-tert-butyl nitroxide signal: This can arise from the decomposition of MNP itself.

  • Signals from impurities: Commercially available MNP may contain impurities that can give rise to extraneous EPR signals. Purification of the MNP dimer is recommended if baseline signals are observed.

  • Non-radical reactions: MNP can undergo an "ene" reaction, which is a non-radical pathway that can lead to the formation of a hydroxylamine. This hydroxylamine can then be oxidized to a nitroxide, producing an artifact signal.[3]

Troubleshooting Guides

Issue 1: No or Weak EPR Signal
Possible Cause Troubleshooting Step
Inactive Spin Trap Ensure you are using a fresh solution of MNP prepared from the solid dimer. The blue color of the solution indicates the presence of the active monomer. If the solution is colorless, the monomer has likely converted back to the dimer or degraded.
Low Monomer Concentration The monomer-dimer equilibrium is solvent-dependent. In aqueous solutions, the equilibrium favors the dimer. Consider using a co-solvent or preparing a more concentrated stock solution in an organic solvent before diluting it into your aqueous system.
Degradation of MNP Protect your MNP solution from light at all times. Prepare the solution immediately before use and keep it on ice.
Radical Scavenging Components of your experimental system may be scavenging the radicals of interest before they can be trapped. Run appropriate controls to test for this.
Issue 2: Unidentified Signals in the EPR Spectrum
Possible Cause Troubleshooting Step
MNP Decomposition A common decomposition product is di-tert-butyl nitroxide. Its spectrum is a simple triplet. To minimize this, use fresh solutions and protect them from light.
Impurities in MNP Purify the MNP dimer by recrystallization from pentane or by sublimation before use.[4][5]
Ene-Reaction Artifact This non-radical reaction can occur with certain molecules in your system. If suspected, try altering the experimental conditions (e.g., pH, temperature) to disfavor this reaction or use a different spin trap.[3]
Solvent-Related Radicals Some solvents can generate radicals under experimental conditions (e.g., UV irradiation). Run a control with just the solvent and MNP to check for this.

Data Presentation

Table 1: Monomer-Dimer Equilibrium of 2-Methyl-2-nitrosopropane in Different Solvents

SolventMonomer Percentage (%) at ~40°C
Carbon Tetrachloride (CCl₄)80-81
Benzene-d₆ (C₆D₆)80-81
Ethanol (C₂H₅OH)Lower concentration of monomer compared to non-polar solvents
WaterEquilibrium strongly favors the dimer

Data extracted from Organic Syntheses Procedure.[1]

Experimental Protocols

Protocol 1: Preparation of Active MNP Monomer Solution

Objective: To prepare a solution of the active MNP monomer from the solid dimer for use in a spin trapping experiment.

Materials:

  • 2-Methyl-2-nitrosopropane dimer (solid, colorless)

  • Desired solvent (e.g., benzene, ethanol, or an appropriate buffer)

  • Vortex mixer

  • Aluminum foil

Procedure:

  • Weigh the desired amount of the MNP dimer in a clean vial.

  • Add the appropriate volume of the chosen solvent to achieve the desired final concentration.

  • Immediately cap the vial and wrap it in aluminum foil to protect it from light.

  • Vortex the solution until the solid dimer is fully dissolved. The solution should turn a characteristic blue color, indicating the presence of the monomer.

  • For aqueous experiments, it is often advantageous to first dissolve the dimer in a small amount of a water-miscible organic solvent (like ethanol) before diluting with the aqueous buffer.

  • Use the freshly prepared MNP solution immediately for your experiment. Keep the solution on ice and protected from light until use.

Protocol 2: Purification of MNP Dimer by Recrystallization

Objective: To purify the MNP dimer to remove impurities that may cause artifactual EPR signals.

Materials:

  • Crude 2-Methyl-2-nitrosopropane dimer

  • Pentane

  • Erlenmeyer flask

  • Heating mantle or water bath

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude MNP dimer in an Erlenmeyer flask.

  • Add a minimal amount of pentane to dissolve the solid at room temperature.

  • Gently warm the solution to ensure all the dimer has dissolved.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to induce crystallization.

  • Collect the precipitated colorless crystals of the purified MNP dimer by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold pentane.

  • Dry the purified crystals under vacuum.

  • Store the purified dimer in a tightly sealed container, protected from light, at 0°C or -20°C.

Mandatory Visualizations

Logical Workflow for Troubleshooting MNP Spin Trapping Experiments

TroubleshootingWorkflow start Start Experiment epr_signal Observe EPR Signal start->epr_signal no_signal No or Weak Signal epr_signal->no_signal No unexpected_signal Unexpected Signal(s) epr_signal->unexpected_signal Yes, but... expected_signal Expected Signal epr_signal->expected_signal Yes check_trap Check MNP Activity: - Fresh Solution? - Blue Color? no_signal->check_trap check_impurities Check for Impurities: - Purified MNP? - Solvent Control? unexpected_signal->check_impurities analyze_data Analyze Data expected_signal->analyze_data check_conditions Review Experimental Conditions: - Light Exposure? - Temperature? check_trap->check_conditions check_artifacts Consider Artifacts: - Di-tert-butyl nitroxide? - Ene reaction? check_impurities->check_artifacts

Caption: A logical workflow for troubleshooting common issues in MNP spin trapping experiments.

Signaling Pathway of MNP Degradation and Artifact Formation

Caption: Degradation pathways of MNP and the formation of common artifacts.

References

Technical Support Center: Interpreting EPR Signals of Nitrosoalkane Spin Traps

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific experimental data for 2-Chloro-2-methyl-3-nitrosobutane, this guide is based on the well-characterized and structurally similar spin trap, 2-Methyl-2-nitrosopropane (MNP) . The principles, challenges, and troubleshooting strategies discussed here are highly relevant and likely transferable to experiments involving this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting Electron Paramagnetic Resonance (EPR) signals from nitrosoalkane spin trapping experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in interpreting EPR signals from MNP spin trapping experiments?

A1: The primary challenges include:

  • Spin Adduct Instability: MNP spin adducts can have lifetimes varying from seconds to a year, depending on the trapped radical's structure.[1] This instability can lead to signal decay during measurement.

  • Formation of Artifacts: The spin trap itself can undergo reactions that produce paramagnetic species, leading to artifact signals that can be mistaken for radical adducts. A common artifact is the di-tert-butyl nitroxide (DTBN) radical.[2][3]

  • Complex Spectra: Overlapping signals from multiple radical adducts or artifacts can make spectral deconvolution and interpretation difficult.[4]

  • Solvent and Temperature Effects: The EPR spectral parameters, such as hyperfine coupling constants and g-values, can be sensitive to the solvent environment and temperature, affecting signal interpretation.[5][6][7]

  • Steric Hindrance: Bulky radicals may have a lower trapping rate due to steric hindrance, potentially leading to weak or no detectable EPR signal for the expected adduct.[1]

Q2: My EPR spectrum shows a simple triplet signal. What could be the source?

A2: A simple triplet signal (1:1:1 intensity ratio) in an MNP spin trapping experiment often arises from the di-tert-butyl nitroxide (DTBN) radical, a common artifact.[2][3] This can be formed from the photodecomposition of MNP or other side reactions. It is crucial to run control experiments (e.g., MNP solution without the radical source) to identify signals from spin trap impurities or decomposition products. Acyl radicals trapped by MNP can also sometimes present as a sharp triplet with characteristically small nitrogen hyperfine splittings.[8]

Q3: Why is the intensity of my EPR signal decaying over time?

A3: Signal decay is often due to the inherent instability of the spin adduct. The persistence of MNP adducts is highly dependent on the structure of the trapped radical.[1] For example, some hydroxyalkyl spin adducts have very short lifetimes.[1] Additionally, cellular components or other molecules in the sample can reduce the nitroxide spin adduct to a diamagnetic species, causing signal loss.

Q4: How do solvent and temperature affect the EPR spectrum?

A4: Solvent polarity and hydrogen bonding capabilities can alter the electronic environment of the nitroxide group, leading to changes in the hyperfine coupling constants and g-values.[9] Temperature can affect the rate of spin adduct formation and decay, as well as the rotational motion of the spin adduct, which influences the linewidth and overall shape of the EPR spectrum.[5][6][7]

Troubleshooting Guides

Problem 1: No EPR Signal or Very Weak Signal
Possible Cause Troubleshooting Step
Low Radical Concentration Increase the concentration of the radical generating system. Optimize reaction conditions (e.g., temperature, pH) to favor radical formation.
Short-Lived Spin Adduct Record the spectrum immediately after radical generation. Consider using a more stable spin trap if the adduct is known to be particularly unstable.
Inefficient Spin Trapping Increase the concentration of the spin trap. Ensure the spin trap is fresh and has been stored correctly to avoid degradation. Check for steric hindrance issues with bulky radicals.[1]
Incorrect EPR Spectrometer Settings Optimize spectrometer parameters, including microwave power, modulation amplitude, and scan time, to improve the signal-to-noise ratio.[10]
Problem 2: Complex or Uninterpretable EPR Spectrum
Possible Cause Troubleshooting Step
Presence of Multiple Radical Species Try to isolate the radical-generating systems if possible. Use simulation software to deconvolute the overlapping spectra.[4][11]
Formation of Spin Trap Artifacts Run control experiments with the spin trap alone and with the spin trap in the reaction mixture without the radical initiator to identify artifact signals.[2][3]
Solvent Effects Be consistent with the solvent used in all experiments. If possible, use a solvent that provides better spectral resolution.[9]
Secondary Reactions The initial spin adduct may undergo further reactions to form secondary radical adducts. Analyze the time evolution of the EPR spectra to identify primary and secondary species.

Data Presentation

Table 1: Hyperfine Coupling Constants (in Gauss) for Selected MNP Radical Adducts

Trapped RadicalaNaHOther CouplingsSolvent
Methyl (•CH₃)16.412.5 (3H)DMSO
Phenylacetyl14.810.9 (2H)2.0 (1H)Benzene
Benzyl---Various
Acyl~7-9--Various
•CHO---Aqueous
•H14.414.0Aqueous
•CH₂COOH14.2-Acetic Acid
•CF₂COOH---CF₂HCOOH

Data compiled from various sources.[2][3][8][11][12] Hyperfine coupling constants can vary with solvent and temperature.

Experimental Protocols

General Protocol for EPR Spin Trapping with MNP

  • Preparation of MNP Solution:

    • Dissolve MNP in the desired solvent (e.g., benzene, water, DMSO) to a final concentration typically in the range of 1-50 mM.

    • Protect the solution from light to prevent photodecomposition.[13] MNP exists as a dimer in the solid state and slowly dissociates into the active monomer in solution.[13] Allow sufficient time for this equilibrium to be established in the dark.[13]

  • Sample Preparation:

    • In an EPR-compatible tube (e.g., a quartz flat cell or capillary tube), mix the radical generating system with the MNP solution.

    • The final volume will depend on the EPR cavity and sample holder.

    • Ensure all components are thoroughly mixed.

  • EPR Measurement:

    • Place the sample in the EPR spectrometer cavity.

    • Typical X-band EPR spectrometer settings:

      • Microwave Frequency: ~9.5 GHz

      • Microwave Power: 10-20 mW (avoid saturation)

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.1 - 1.0 G (optimize for resolution and signal-to-noise)

      • Sweep Width: 100 G (adjust based on the expected spectrum)

      • Scan Time: 30-60 s

      • Number of Scans: Accumulate multiple scans to improve the signal-to-noise ratio.[10]

    • Record the spectrum at a controlled temperature.

  • Data Analysis:

    • Measure the magnetic field positions of the spectral lines to determine the g-value and hyperfine coupling constants.[4]

    • Use spectral simulation software to fit the experimental spectrum and confirm the identity of the spin adduct(s).[4][10][11]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis prep_mnp Prepare MNP Solution (Protect from light) mix Mix MNP and Radical System prep_mnp->mix prep_radical Prepare Radical Generating System prep_radical->mix transfer Transfer to EPR Tube mix->transfer epr EPR Measurement transfer->epr analysis Spectral Analysis (g-value, hfcc) epr->analysis sim Simulation & Deconvolution analysis->sim id Identify Radical Adduct sim->id

Caption: Experimental workflow for EPR spin trapping.

troubleshooting_logic start Start EPR Analysis signal_check Is there a detectable EPR signal? start->signal_check no_signal No/Weak Signal signal_check->no_signal No yes_signal Signal Detected signal_check->yes_signal Yes check_conc Check Radical & Spin Trap Concentrations no_signal->check_conc check_stability Consider Adduct Instability no_signal->check_stability check_epr Optimize EPR Settings no_signal->check_epr interpret_check Is the spectrum interpretable? yes_signal->interpret_check interpretable Interpretable Spectrum interpret_check->interpretable Yes not_interpretable Complex/Uninterpretable Spectrum interpret_check->not_interpretable No analyze Analyze hfcc & g-value. Simulate to confirm. interpretable->analyze check_artifacts Run Control Experiments for Artifacts not_interpretable->check_artifacts check_multiple Consider Multiple Radical Species not_interpretable->check_multiple deconvolute Use Simulation for Deconvolution not_interpretable->deconvolute

Caption: Troubleshooting logic for EPR signal interpretation.

References

Technical Support Center: Purification of 2-Chloro-2-methyl-3-nitrosobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-2-methyl-3-nitrosobutane. The information is presented in a question-and-answer format to directly address potential challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

Q2: What are the common impurities in the synthesis of this compound?

A2: Common impurities may include unreacted starting materials, byproducts from side reactions such as oxime formation (isomerization of the nitroso group), and oxidation products.[2][3][4] Over-oxidation during synthesis can also lead to the formation of nitro compounds.

Q3: What are the general purification methods applicable to this compound?

A3: Based on the purification of similar nitrosoalkanes and chlorinated compounds, the primary purification methods are distillation, recrystallization (of the dimer), and column chromatography.[5] The choice of method will depend on the physical state and stability of the compound.

Q4: How should I handle and store purified this compound?

A4: Nitroso compounds can be unstable and may be sensitive to heat, light, and air.[5] It is advisable to store the purified compound at low temperatures, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). The blue monomeric form is often in equilibrium with a colorless dimer, and the equilibrium can be temperature-dependent.[1]

Troubleshooting Guides

Distillation

Issue: The compound decomposes during distillation.

  • Possible Cause: The distillation temperature is too high, leading to thermal decomposition of the nitroso group.

  • Troubleshooting:

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point.

    • Monitor Temperature Carefully: Use a well-controlled heating mantle and monitor the vapor temperature closely.

    • Short Path Distillation: For small quantities, a short path distillation apparatus can minimize the time the compound is exposed to high temperatures.

Issue: The distillate is not pure.

  • Possible Cause: Inadequate separation from impurities with similar boiling points.

  • Troubleshooting:

    • Fractional Distillation: Use a fractional distillation column to improve separation efficiency.

    • Pre-purification: Wash the crude product with a dilute acid and then a bicarbonate solution to remove basic and acidic impurities before distillation.

    • Drying: Ensure the crude product is thoroughly dried before distillation, as water can form azeotropes.

Recrystallization (for the dimeric form)

Issue: The compound does not crystallize upon cooling.

  • Possible Cause: The solution is not saturated, the wrong solvent is being used, or the concentration of impurities is too high.

  • Troubleshooting:

    • Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the dimer is soluble at high temperatures but poorly soluble at low temperatures.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound.

    • Pre-purification: If the crude product is an oil, attempt to purify it by another method (e.g., column chromatography) before recrystallization.

Issue: The recrystallized solid is colored (not colorless).

  • Possible Cause: The colored monomer is trapped within the dimer crystals or other colored impurities are present.

  • Troubleshooting:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[6]

    • Slow Cooling: Allow the solution to cool slowly to promote the formation of purer crystals.

    • Second Recrystallization: Perform a second recrystallization to further improve purity.

Column Chromatography

Issue: The compound streaks or decomposes on the column.

  • Possible Cause: The compound is unstable on the stationary phase (silica gel or alumina), or the solvent system is not appropriate.

  • Troubleshooting:

    • Deactivate Stationary Phase: Use a less acidic stationary phase, such as neutral alumina or silica gel deactivated with triethylamine.

    • Rapid Chromatography: Perform flash column chromatography to minimize the time the compound is in contact with the stationary phase.

    • Solvent System Optimization: Use a non-polar solvent system if possible, as polar solvents can promote isomerization to the oxime.

    • Low Temperature: Run the column at a lower temperature (e.g., in a cold room) to improve stability.

Issue: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

  • Troubleshooting:

    • TLC Analysis: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase for separation.

    • Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, to separate compounds with different polarities.

Data Presentation

The following table can be used to document and compare the results of different purification methods.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Observations
Fractional DistillationBoiling point range, color of fractions
Vacuum DistillationPressure, boiling point, stability
RecrystallizationSolvent system, crystal color and form
Column ChromatographyStationary phase, solvent system, fraction colors

Experimental Protocols

A general workflow for the purification of this compound is outlined below. The specific conditions will need to be optimized for your particular sample.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Purification Options cluster_2 Final Product Crude_Product Crude Reaction Mixture Washing Washing (e.g., with NaHCO3, H2O) Crude_Product->Washing 1. Drying Drying (e.g., with MgSO4) Washing->Drying 2. Distillation Distillation (Atmospheric or Vacuum) Drying->Distillation 3a. Recrystallization Recrystallization (of Dimer) Drying->Recrystallization 3b. Chromatography Column Chromatography Drying->Chromatography 3c. Pure_Product Pure this compound Distillation->Pure_Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting common purification issues.

TroubleshootingLogic Start Purification Issue Decomposition Decomposition? Start->Decomposition Purity_Issue Low Purity? Start->Purity_Issue Yield_Issue Low Yield? Start->Yield_Issue Decomposition->Purity_Issue No Reduce_Temp Reduce Temperature (e.g., Vacuum Distillation) Decomposition->Reduce_Temp Yes Purity_Issue->Yield_Issue No Optimize_Separation Optimize Separation (e.g., Fractional Distillation, Gradient Elution) Purity_Issue->Optimize_Separation Yes Check_Transfers Check for Losses During Transfers Yield_Issue->Check_Transfers Yes Change_Method Change Purification Method (e.g., Chromatography at low T) Reduce_Temp->Change_Method If still decomposing Pre_Purify Pre-purification Step (e.g., Washing, Charcoal) Optimize_Separation->Pre_Purify If impurities persist Optimize_Conditions Optimize Conditions (e.g., Recrystallization Solvent) Check_Transfers->Optimize_Conditions

Caption: Troubleshooting decision tree for purification challenges.

References

Validation & Comparative

A Comparative Guide to Spin Trapping Agents: DMPO vs. Nitroso Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the field of free radical biology and chemistry, the detection and characterization of short-lived radical species are paramount to understanding their roles in various physiological and pathological processes. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, stands as a cornerstone technique for this purpose. This guide provides a detailed comparison of two major classes of spin traps: nitrones, represented by the widely used 5,5-dimethyl-1-pyrroline N-oxide (DMPO), and nitroso compounds, with 2-methyl-2-nitrosopropane (MNP) serving as a representative due to the limited availability of data on 2-Chloro-2-methyl-3-nitrosobutane (CMNB).

This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed choice of spin trapping agent based on the specific requirements of their experimental systems.

Overview of Spin Trapping

Spin trapping is a technique where a short-lived, highly reactive radical reacts with a diamagnetic "spin trap" molecule to form a more stable and persistent radical adduct. This spin adduct can then be detected and characterized by EPR spectroscopy. The choice of spin trap is critical and depends on factors such as the type of radical being investigated, the experimental environment (in vitro or in vivo), and the desired stability of the spin adduct.

5,5-Dimethyl-1-Pyrroline N-oxide (DMPO): The Workhorse Nitrone

DMPO is one of the most popular and extensively studied spin traps.[1] Its popularity stems from its ability to trap a wide variety of biologically relevant radicals, including oxygen-, nitrogen-, sulfur-, and carbon-centered radicals.[1] The resulting spin adducts often exhibit characteristic EPR spectra that can aid in the identification of the original trapped radical.

Key Performance Characteristics of DMPO:
  • Broad Radical Trapping: DMPO is effective at trapping a wide range of radical species.

  • Informative EPR Spectra: The hyperfine splitting constants of DMPO spin adducts are often sensitive to the nature of the trapped radical, aiding in its identification.

  • Water Solubility and Biocompatibility: DMPO is water-soluble and has relatively low toxicity, making it suitable for use in biological systems, both in vitro and in vivo.[2]

  • Adduct Instability: A significant drawback of DMPO is the relative instability of some of its spin adducts, particularly the superoxide adduct (DMPO-OOH), which can decompose to the hydroxyl adduct (DMPO-OH). This can lead to ambiguity in identifying the primary radical species.

  • Potential for Artifacts: DMPO can be prone to artifactual signal generation, such as the formation of DMPO-OH through mechanisms other than direct hydroxyl radical trapping.[3]

Nitroso Compounds: A Focus on Specificity (Represented by MNP)

Nitroso compounds, such as 2-methyl-2-nitrosopropane (MNP), represent another class of spin traps.[3][4][5][6] Unlike nitrones, nitroso traps are particularly effective for trapping carbon-centered radicals.[4]

Key Performance Characteristics of MNP (as a representative nitroso compound):
  • High Specificity for Carbon-Centered Radicals: MNP is highly effective at trapping carbon-centered radicals, providing distinct EPR spectra.[4][6]

  • Adduct Stability: The stability of MNP spin adducts can vary significantly depending on the trapped radical, with some being highly persistent.[5]

  • Limitations in Trapping Other Radicals: MNP is generally not suitable for trapping oxygen-centered radicals like superoxide or hydroxyl radicals.[4]

  • Dimerization: MNP exists in a monomer-dimer equilibrium in solution, with only the monomeric form being active as a spin trap. The dissociation of the dimer can be slow and is accompanied by decomposition.[4]

  • Photoreactivity: MNP is sensitive to light, which can lead to its decomposition and the formation of artifactual signals.

Quantitative Data Summary

The following table summarizes key quantitative parameters for DMPO and MNP.

Parameter5,5-Dimethyl-1-Pyrroline N-oxide (DMPO)2-Methyl-2-nitrosopropane (MNP)
Class NitroneNitroso
Primary Radical Targets Oxygen-, Carbon-, Nitrogen-, and Sulfur-centered radicalsPrimarily Carbon-centered radicals
Commonly Trapped Radicals •OH, O₂•⁻, •CH₃, •CH₂OH•CH₃, Tyrosyl radicals
Adduct Stability Variable; DMPO-OOH is notoriously unstable.Can be very stable, but varies with the adduct.
Solubility Water-solubleSoluble in organic solvents; forms a dimer in aqueous solution.
Potential Artifacts Decomposition of DMPO-OOH to DMPO-OH; non-radical mediated formation of DMPO-OH.Photodecomposition; non-radical reactions (e.g., ene addition).[4]

Experimental Protocols

General Protocol for Spin Trapping with DMPO in a Biological System (e.g., Cell Culture)
  • Preparation of Reagents:

    • Prepare a stock solution of DMPO (e.g., 1 M in ultrapure water). DMPO should be purified to remove any EPR-active impurities.

    • Prepare cell suspension or tissue homogenate in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Spin Trapping Reaction:

    • To the biological sample, add DMPO to a final concentration typically ranging from 25 to 100 mM.

    • Initiate the radical-generating process (e.g., by adding a chemical inducer or exposing to a stimulus).

    • Incubate the mixture for a specific period, which should be optimized based on the expected rate of radical formation and the stability of the spin adduct.

  • EPR Measurement:

    • Transfer the sample to a suitable EPR sample container (e.g., a flat cell or capillary tube).

    • Record the EPR spectrum at room temperature using an X-band EPR spectrometer. Typical instrument settings may include: microwave frequency ~9.5 GHz, microwave power ~20 mW, modulation amplitude ~1 G, and a scan width of 100 G.

  • Data Analysis:

    • Simulate the experimental spectrum to identify the component spin adducts and determine their hyperfine splitting constants.

    • Compare the obtained hyperfine splitting constants with literature values to identify the trapped radical(s).

General Protocol for Spin Trapping with MNP
  • Preparation of Reagents:

    • Prepare a solution of MNP. MNP is often supplied as a dimer, which needs to dissociate into the active monomeric form in solution. This process can be slow and is influenced by the solvent and temperature.[4] Solutions should be freshly prepared and protected from light.

  • Spin Trapping Reaction:

    • Add the MNP solution to the reaction mixture containing the source of carbon-centered radicals. The final concentration of MNP will need to be optimized for the specific system.

  • EPR Measurement:

    • Transfer the sample to an EPR tube suitable for the solvent used.

    • Record the EPR spectrum. The settings will be similar to those for DMPO, but may require adjustment based on the specific spin adduct.

  • Data Analysis:

    • Analyze the EPR spectrum to determine the hyperfine splitting constants of the trapped radical adduct. The spectrum of MNP adducts is often a simple triplet due to the interaction with the nitrogen nucleus, with further splitting from other nuclei in the trapped radical.

Visualizations

Logical Relationship: Choice of Spin Trap

G cluster_0 Radical Type cluster_1 Spin Trap Choice Oxygen_Centered Oxygen-Centered (•OH, O₂•⁻) DMPO DMPO (Nitrone) Oxygen_Centered->DMPO Preferred Carbon_Centered Carbon-Centered (•CH₃, Tyrosyl) Carbon_Centered->DMPO MNP MNP (Nitroso) Carbon_Centered->MNP Highly Specific

Caption: Decision pathway for selecting a spin trap based on the expected radical type.

Experimental Workflow: Spin Trapping EPR

G A Prepare Radical Generating System B Add Spin Trap (DMPO or MNP) A->B C Incubate & Form Spin Adduct B->C D Transfer to EPR Sample Holder C->D E Acquire EPR Spectrum D->E F Analyze Spectrum & Identify Radical E->F

Caption: A generalized workflow for an EPR spin trapping experiment.

Conclusion

The choice between a nitrone spin trap like DMPO and a nitroso spin trap like MNP is fundamentally guided by the experimental goals and the nature of the radical species under investigation. DMPO offers versatility for trapping a broad range of radicals, which is advantageous in systems where the identity of the radical is unknown. However, researchers must be cautious of the potential for adduct instability and artifactual signals. Conversely, nitroso traps like MNP provide high specificity for carbon-centered radicals, yielding less ambiguous results for this class of radicals, but they are not suitable for detecting reactive oxygen species. A thorough understanding of the strengths and limitations of each class of spin trap is essential for the successful design and interpretation of spin trapping experiments.

References

Confirming Radical Adducts: A Comparative Guide to 2-Methyl-2-nitrosopropane and Other Spin Traps

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of radical species, the accurate detection and characterization of these transient entities are paramount. This guide provides a comparative analysis of 2-Methyl-2-nitrosopropane (MNP), a widely used spin trap, against other common alternatives. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate spin trapping agent for your research needs. It is important to note that the compound "2-Chloro-2-methyl-3-nitrosobutane" is likely a misnomer for the well-established spin trap 2-Methyl-2-nitrosopropane (MNP), which will be the focus of this guide.

Performance Comparison of Common Spin Traps

The selection of a spin trap is critical for the successful detection and identification of radical species by Electron Paramagnetic Resonance (EPR) spectroscopy. The ideal spin trap forms a stable and characteristic adduct with the radical of interest. Below is a comparison of MNP with two other commonly used spin traps: 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN).

Spin TrapTypical Radicals TrappedAdduct StabilityKey EPR Spectral FeaturesAdvantagesLimitations
2-Methyl-2-nitrosopropane (MNP) Carbon-centered radicalsGenerally stable, but can be light and heat sensitive.Provides detailed hyperfine structure that can aid in radical identification.Excellent for identifying the structure of trapped carbon-centered radicals.Less effective for trapping oxygen-centered radicals. The spin trap itself can undergo photodecomposition.
5,5-dimethyl-1-pyrroline N-oxide (DMPO) Superoxide, hydroxyl, and other oxygen- and carbon-centered radicals.DMPO-OOH (superoxide adduct) is notoriously unstable and can decompose to the more stable DMPO-OH adduct.Distinctive hyperfine coupling constants for different radical adducts.Versatile, traps a wide range of radicals.The instability of the superoxide adduct can lead to misinterpretation of results.[1] Commercial samples may contain impurities.[1]
α-phenyl-N-tert-butylnitrone (PBN) Primarily carbon-centered radicals.Generally forms stable adducts.EPR spectra are often simple triplets, providing less structural information about the trapped radical.High stability of adducts.Less informative EPR spectra compared to MNP.

Experimental Protocol: Confirmation of Radical Adducts using 2-Methyl-2-nitrosopropane (MNP)

This protocol outlines a general procedure for the detection of carbon-centered radicals using MNP as a spin trap, followed by EPR analysis.

1. Reagent Preparation:

  • Prepare a stock solution of MNP in a suitable deoxygenated solvent (e.g., benzene, tert-butanol, or acetonitrile). The concentration will depend on the specific experimental conditions but is typically in the range of 10-100 mM.

  • Prepare the system in which the radicals will be generated. This could be a chemical reaction, a photochemical system, or a biological sample.

  • Ensure all solutions are purged with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can interfere with the measurements.

2. Spin Trapping Reaction:

  • Add the MNP stock solution to the radical-generating system.

  • Initiate the radical generation process (e.g., by adding a catalyst, exposing to UV light, or initiating a biological process).

  • Allow the spin trapping reaction to proceed for a predetermined amount of time. This time should be optimized to maximize the concentration of the spin adduct while minimizing its decomposition.

3. EPR Spectroscopy:

  • Transfer the reaction mixture to a suitable EPR sample tube.

  • Place the sample tube in the cavity of the EPR spectrometer.

  • Record the EPR spectrum. Typical instrument settings for detecting nitroxide radicals are:

    • Microwave Frequency: ~9.5 GHz (X-band)

    • Microwave Power: 10-20 mW (should be optimized to avoid saturation)

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: Optimized for resolution and signal-to-noise ratio (typically 0.01-0.1 mT)

    • Sweep Width: Sufficient to cover the entire spectrum of the adduct (e.g., 10-20 mT)

    • Time Constant and Sweep Time: Chosen to achieve an adequate signal-to-noise ratio.

4. Data Analysis:

  • Analyze the resulting EPR spectrum to determine the hyperfine coupling constants (hfcs) of the spin adduct.

  • The hfcs provide information about the number and type of magnetic nuclei interacting with the unpaired electron, which can be used to deduce the structure of the trapped radical.

  • Compare the experimental spectrum and hfcs with literature values for known MNP spin adducts to confirm the identity of the trapped radical.

Visualizing the Process

Experimental Workflow for Spin Trapping

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Radical Generating System C Deoxygenate Solutions A->C B Prepare MNP Solution B->C D Mix System and MNP C->D E Initiate Radical Generation D->E F Spin Trapping Occurs E->F G Transfer to EPR Tube F->G H Record EPR Spectrum G->H I Analyze Spectrum & Identify Radical H->I

Caption: A generalized workflow for the detection of free radicals using spin trapping and EPR spectroscopy.

Signaling Pathway of Spin Trapping

G cluster_reactants Reactants cluster_product Product MNP 2-Methyl-2-nitrosopropane (MNP) Adduct Stable MNP-R• Adduct MNP->Adduct Radical Short-lived Radical (R•) Radical->Adduct EPR EPR Spectrometer Adduct->EPR Detection

References

A Researcher's Guide to Interpreting Hyperfine Splitting Constants for 2-Methyl-2-Nitrosopropane (MNP) Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and related fields, the detection and identification of short-lived free radicals is a critical task. Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin trapping techniques, provides a powerful method for this purpose.[1][2] 2-Methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane, is a C-nitroso spin trap particularly effective for trapping carbon-centered radicals.[3][4] This guide offers a comparative analysis of MNP adducts, their hyperfine splitting constants, and the experimental protocols for their study.

Understanding Spin Trapping and Hyperfine Splitting

Spin trapping is an analytical technique where a short-lived, highly reactive radical reacts with a "spin trap" molecule to form a more stable paramagnetic "spin adduct".[1] This persistent nitroxide radical can then be detected and characterized by EPR spectroscopy.[1]

The resulting EPR spectrum's key feature is its hyperfine structure, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H). The spacing of these lines, known as the hyperfine splitting constant (hfsc or a-value), is characteristic of the trapped radical.[1] For MNP adducts, the primary hfsc values are:

  • aN : The splitting constant from the nitrogen atom of the nitroxide group.

  • aH : The splitting constant from the β-hydrogen(s) of the trapped radical.

The identity of the original radical is inferred by comparing the experimental g-value and, most importantly, the hyperfine splitting constants of the spin adduct to known literature values.[1]

G cluster_reactants Reactants cluster_product Product MNP MNP (Spin Trap) (CH₃)₃C-N=O Adduct Stable Nitroxide Spin Adduct (CH₃)₃C-N(O•)-R MNP->Adduct Radical Short-lived Radical (R•) Radical->Adduct Trapping Reaction

Figure 1. Mechanism of radical trapping by 2-methyl-2-nitrosopropane (MNP).

Comparison of Hyperfine Splitting Constants

The hyperfine splitting constants of a spin adduct are sensitive to the structure of the trapped radical and the solvent used.[5] MNP is particularly useful for trapping carbon-centered radicals, as oxygen-centered radical adducts are often less stable.[4][6] Below is a comparison of typical hfsc values for adducts of MNP and two common nitrone spin traps, 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and N-tert-butyl-α-phenylnitrone (PBN).

Spin TrapTrapped RadicalaN (Gauss)aH (Gauss)Comments
MNP •CH₃ 15.0 - 16.59.5 - 11.0Specific for carbon-centered radicals.[4]
•CCl₃ 12.5 - 13.51.0 - 2.0Sensitive to steric and electronic effects.[6]
•C(OH)R₂ 14.5 - 15.51.0 - 4.0Adduct lifetimes vary significantly with radical structure.[6]
•OH ~15.0~2.5Generally unstable; not the preferred trap for •OH.[4]
DMPO •OH 14.914.9Characteristic 1:2:2:1 quartet signal.[7]
•O₂⁻ 14.111.3 (β-H), 1.25 (γ-H)Adduct is relatively unstable, can decay to •OH adduct.[4][8]
•CH₃ 16.323.4Provides distinct spectra for different radical types.[8]
PBN •OH 15.3 - 16.02.5 - 3.5Spectra show less dependence on the trapped radical's structure.[8]
•CH₃ 16.33.4Adducts are generally persistent.[9]
•CCl₃ 14.61.9Widely used for detecting a range of radical types.[9]

Note: Values are approximate and can vary with solvent and experimental conditions. Data compiled from multiple sources.[5][6][7][8][9][10]

Experimental Protocols for Spin Trapping with MNP

A generalized protocol for detecting radical formation using MNP and EPR spectroscopy is outlined below.

1. Preparation of MNP Solution:

  • MNP exists as a colorless dimer solid which, in solution, slowly converts to the active blue monomer.[3]

  • Prepare a stock solution of MNP (e.g., 50-100 mM) in a suitable solvent (e.g., deoxygenated benzene, toluene, or an appropriate buffer). Note that MNP is volatile.[4]

  • The solution should be freshly prepared and protected from light, as MNP can decompose to produce interfering signals.[11]

2. Sample Preparation:

  • The system under investigation (e.g., cell culture, chemical reaction, biological sample) is supplemented with an excess of the MNP spin trap.[12]

  • A typical final concentration of MNP is in the 1-10 mM range, though optimization may be required.[12]

  • The components are mixed in an EPR-compatible tube (e.g., a quartz flat cell or capillary tube).

3. Radical Generation:

  • Initiate the radical-generating process (e.g., by adding reagents like a Fenton system, UV irradiation, or initiating a biological process).

  • Allow for an incubation period for the spin trap to react with the generated radicals. This time can range from seconds to minutes, depending on the kinetics of radical formation and adduct stability.[12]

4. EPR Measurement:

  • Place the sample into the cavity of the EPR spectrometer.

  • Record the EPR spectrum, typically at room temperature.[12]

  • Typical X-band EPR spectrometer settings might include:

    • Microwave Frequency: ~9.5-9.8 GHz

    • Microwave Power: 5-20 mW (avoid saturation)

    • Modulation Frequency: 100 kHz

    • Modulation Amplitude: Optimized for resolution without line broadening (~0.1-1.0 G)

    • Scan Range: 50-100 G centered around g ≈ 2.006

    • Scan Time: 1-4 minutes

5. Data Analysis:

  • Simulate the experimental spectrum to determine the hyperfine splitting constants (aN, aH) and the g-factor.

  • Compare these parameters with literature values from databases to identify the trapped radical species.[12]

  • Quantify the signal intensity by double integration of the first-derivative spectrum and comparison with a stable radical standard (e.g., TEMPO).[12]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare fresh MNP stock solution C Mix MNP with system in EPR tube A->C B Prepare radical- generating system B->C D Initiate radical generation C->D E Incubate for adduct formation D->E F Record EPR Spectrum E->F G Simulate spectrum to extract hfsc values F->G H Compare hfsc to literature databases G->H I Identify and quantify trapped radical H->I

Figure 2. A typical workflow for an EPR spin trapping experiment.

Advantages and Limitations of MNP

Advantages:

  • Specificity: MNP is highly effective for trapping and identifying carbon-centered radicals.[4]

  • Simple Spectra: Adducts often produce relatively simple, easy-to-interpret EPR spectra.

Limitations:

  • Instability: MNP is sensitive to light and can decompose. The monomer is also volatile.[4][11]

  • Unwanted Reactions: MNP can undergo non-radical reactions (e.g., "ene" reactions) that may lead to the formation of nitroxides, complicating spectral interpretation.[4][13]

  • Poor for Oxygen-Centered Radicals: MNP is generally not the preferred trap for detecting hydroxyl (•OH) or superoxide (•O₂⁻) radicals due to the instability of the corresponding adducts. Nitrones like DMPO or DEPMPO are superior for this purpose.[4][14]

References

A Comparative Guide to Spin Traps for Superoxide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of superoxide (O₂⁻) is critical for understanding its role in various physiological and pathological processes. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, stands as a gold-standard method for the specific detection of this short-lived radical. This guide provides an objective comparison of commonly used spin traps, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.

Performance Comparison of Superoxide Spin Traps

The efficacy of a spin trap is determined by several key parameters, including the stability of the superoxide adduct (half-life, t₁/₂), the rate of reaction with superoxide, and the specificity of detection. The following table summarizes the quantitative performance of several popular pyrroline-N-oxide-based spin traps.

Spin TrapHalf-life (t₁/₂) of Superoxide AdductSecond-Order Rate Constant (k) with Superoxide (M⁻¹s⁻¹)Key Characteristics
DMPO (5,5-dimethyl-1-pyrroline N-oxide)~1 minute[1]1.2 - 15.7[1][2]Most widely used, but the superoxide adduct is unstable and can decompose to the hydroxyl adduct.[3]
DEPMPO (5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide)~15 - 17 minutes[4]0.53Forms a more stable superoxide adduct than DMPO.[4]
BMPO (5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide)~23 minutes[3]0.24 - 77The superoxide adduct is significantly more stable than that of DMPO and does not readily decompose to the hydroxyl adduct.[3]
CYPMPO (5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide)~15 min (chemical system), ~50 min (biological system)[3]Not widely reportedExhibits high stability of the superoxide adduct and is reported to be more efficient than DMPO, DPPMPO, and DEPMPO in living cell systems.[1]

Experimental Protocols

The following provides a generalized methodology for a comparative study of spin traps for superoxide detection using a chemical generating system and EPR spectroscopy.

In Vitro Superoxide Generation and Detection

Objective: To compare the efficacy of different spin traps in detecting superoxide generated by the xanthine/xanthine oxidase system.

Materials:

  • Spin traps: DMPO, DEPMPO, BMPO, CYPMPO

  • Xanthine

  • Xanthine Oxidase (XO)

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Phosphate buffer (pH 7.4)

  • EPR spectrometer and accessories (capillaries or flat cell)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of each spin trap (e.g., 1 M in ultrapure water).

    • Prepare a stock solution of xanthine (e.g., 10 mM in phosphate buffer).

    • Prepare a stock solution of DTPA (e.g., 10 mM in phosphate buffer).

    • Prepare a working solution of xanthine oxidase (e.g., 1 U/mL in phosphate buffer).

  • Reaction Mixture:

    • In an EPR-compatible tube, combine the following in order:

      • Phosphate buffer (to final volume)

      • DTPA (final concentration, e.g., 1 mM)

      • Xanthine (final concentration, e.g., 1 mM)

      • Spin trap (final concentration, e.g., 50 mM)

    • Initiate the reaction by adding xanthine oxidase (final concentration, e.g., 0.05 U/mL).

  • EPR Measurement:

    • Immediately after adding XO, mix the solution and transfer it to an EPR capillary or flat cell.

    • Place the sample in the EPR spectrometer cavity.

    • Record the EPR spectra at timed intervals (e.g., every minute for 30 minutes) to monitor the formation and decay of the spin adduct.

  • Data Analysis:

    • Simulate the experimental spectra to identify and quantify the superoxide adduct.

    • Plot the signal intensity of the superoxide adduct over time to determine the maximum signal intensity and the half-life of the adduct for each spin trap.

Typical EPR Spectrometer Settings:
  • Microwave Frequency: ~9.8 GHz (X-band)

  • Microwave Power: 10-20 mW

  • Modulation Frequency: 100 kHz

  • Modulation Amplitude: 1 G

  • Sweep Width: 100 G

  • Sweep Time: 60 s

  • Number of Scans: 1-5

Visualizations

Signaling Pathway of Superoxide Production by NADPH Oxidase

Superoxide is a key signaling molecule produced by various enzymatic systems. The NADPH oxidase (NOX) family of enzymes is a major source of regulated superoxide production in phagocytic and non-phagocytic cells.

NADPH_Oxidase_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol O2 O₂ Superoxide O₂⁻ O2->Superoxide 4. Electron Transfer NOX2 NOX2 (gp91phox) p22phox p22phox NOX2->p22phox NOX_complex Active NOX Complex Stimulus Stimulus (e.g., PAMPs, Cytokines) Receptor Receptor Stimulus->Receptor 1. Activation p47phox p47phox Receptor->p47phox 2. Phosphorylation & Translocation p47phox->NOX2 p67phox p67phox p67phox->NOX2 p40phox p40phox p40phox->NOX2 Rac Rac-GTP Rac->NOX2 NADPH NADPH NADP NADP⁺ NADPH->NADP 3. Electron Donation

Caption: Activation of NADPH oxidase and superoxide production.

Experimental Workflow for Comparative Spin Trap Study

The following diagram illustrates the general workflow for comparing the performance of different spin traps for superoxide detection.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_measurement 3. EPR Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare Stock Solutions (Spin Traps, Xanthine, XO, Buffer) mix_components Mix Reagents in EPR Tube (Buffer, DTPA, Xanthine, Spin Trap) prep_reagents->mix_components initiate_reaction Initiate Reaction with Xanthine Oxidase mix_components->initiate_reaction transfer_sample Transfer to EPR Capillary/Flat Cell initiate_reaction->transfer_sample acquire_spectra Acquire EPR Spectra (Time-course) transfer_sample->acquire_spectra simulate_spectra Simulate Spectra & Quantify Adduct acquire_spectra->simulate_spectra determine_params Determine Half-life & Max Signal simulate_spectra->determine_params compare_traps Compare Spin Trap Performance determine_params->compare_traps

References

A Comparative Guide to EPR Spin Trapping Agents: MNP, DMPO, and PBN

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of common spin trapping agents used in Electron Paramagnetic Resonance (EPR) spectroscopy. Here, we focus on 2-Methyl-2-nitrosopropane (MNP) and its alternatives, 5,5-Dimethyl-1-pyrroline N-oxide (DMPO), and α-Phenyl-N-tert-butylnitrone (PBN), providing supporting experimental data and detailed methodologies.

Electron Paramagnetic Resonance (EPR) spin trapping is a crucial technique for the detection and identification of transient free radicals in chemical and biological systems. The choice of spin trap is critical for the success of these experiments, as each agent exhibits different specificities, and the resulting spin adducts have characteristic spectral properties. While the initially specified "2-Chloro-2-methyl-3-nitrosobutane" is not a commonly documented spin trap, this guide focuses on the widely used 2-Methyl-2-nitrosopropane (MNP) as a primary point of comparison against two other popular spin traps: DMPO and PBN.

Quantitative Data Comparison

The selection of an appropriate spin trap often depends on the type of radical being investigated and the experimental conditions. The hyperfine coupling constants (a-values) and the g-value of the resulting spin adduct are key parameters for identifying the trapped radical. The following table summarizes typical EPR parameters for various radical adducts of MNP, DMPO, and PBN.

Spin TrapTrapped RadicalaN (G)aHβ (G)Other Couplings (G)g-valueSolvent
MNP •CH315.20--2.0062Benzene
•C2H515.1010.20-2.0061Benzene
•t-Bu15.30--2.0060Benzene
•OCH328.60-aHγ = 1.102.0058Water
•Trp1.61--2.0054Water
DMPO •OH14.9014.90-2.0058Water
•O2⁻14.1011.30aHγ = 1.252.0057Water
•CH314.3020.50-2.0059Water
•C2H514.2021.20-2.0059Water
•SO3⁻14.4015.80-2.0056Water
PBN •OH14.802.80-2.0057Benzene
•O2⁻14.903.10-2.0056Benzene
•CH315.503.40-2.0060Benzene
•C2H515.403.50-2.0060Benzene
Phenyl (•Ph)14.12.1--tert-butylbenzene[1]

Note: Hyperfine coupling constants and g-values can vary depending on the solvent and temperature.

Experimental Protocols

Accurate and reproducible EPR spin trapping results rely on meticulous experimental procedures. Below are detailed methodologies for the use of MNP, DMPO, and PBN.

General EPR Spectrometer Settings

The following are typical starting parameters for an X-band EPR spectrometer. These may need to be optimized for specific experiments.[2][3]

  • Microwave Frequency: ~9.4 GHz

  • Magnetic Field: Centered around 3360 G

  • Sweep Width: 100 G

  • Scan Time: 30 s

  • Number of Scans: 3-5 (for signal averaging)

  • Modulation Amplitude: 1-2 G

  • Receiver Gain: Adjusted to optimize signal-to-noise ratio

Protocol for Spin Trapping with MNP

MNP is particularly useful for trapping carbon-centered radicals.[4] It exists as a dimer in the solid state and must dissociate into its monomeric form to be an effective spin trap.

  • Preparation of MNP Solution:

    • Dissolve the MNP dimer in a suitable solvent (e.g., benzene, toluene, or an aqueous buffer) to a final concentration typically in the range of 10-100 mM.

    • The solution will initially be colorless (dimer) and will turn blue as the monomer forms. This process can be accelerated by gentle warming or sonication.

    • Protect the solution from light, as MNP is light-sensitive.

  • Sample Preparation for EPR Measurement:

    • In an EPR-silent tube (e.g., a quartz flat cell or capillary tube), mix the radical generating system with the MNP solution.

    • The final concentration of MNP should be optimized for the specific experiment but is often in the range of 10-50 mM.

    • Ensure thorough mixing of the components.

  • EPR Data Acquisition:

    • Initiate the radical generation (e.g., by photolysis, chemical reaction, or biological process).

    • Immediately place the sample in the EPR cavity.

    • Begin data acquisition using the optimized spectrometer settings.

    • Record spectra as a function of time to monitor the formation and decay of the spin adduct.

Protocol for Spin Trapping with DMPO

DMPO is a widely used spin trap, particularly for detecting oxygen-centered radicals like superoxide and hydroxyl radicals.[5][6]

  • Preparation of DMPO Solution:

    • DMPO is often supplied as a neat liquid or a solid. Prepare a stock solution in a suitable solvent (e.g., water, phosphate buffer, or an organic solvent) to a concentration of approximately 1 M.[5]

    • DMPO solutions should be stored at low temperatures and protected from light. The purity of DMPO is critical, as impurities can lead to artifactual signals. It is often necessary to purify commercial DMPO before use.

  • Sample Preparation for EPR Measurement:

    • In an EPR tube, combine the radical generating system with the DMPO stock solution.

    • The final concentration of DMPO is typically in the range of 25-100 mM.[2][5]

    • Mix the solution thoroughly.

  • EPR Data Acquisition:

    • Initiate radical generation.

    • Promptly transfer the sample to the EPR spectrometer.

    • Acquire spectra using appropriate instrument settings.

    • Due to the transient nature of some DMPO adducts (e.g., DMPO-OOH), time-course measurements are often necessary.

Protocol for Spin Trapping with PBN

PBN is a versatile spin trap used for a variety of radicals, particularly in less polar environments.[1][6]

  • Preparation of PBN Solution:

    • PBN is a solid. Prepare a stock solution in a suitable solvent (e.g., ethanol, benzene, or DMSO) to a concentration typically in the range of 100-500 mM.

  • Sample Preparation for EPR Measurement:

    • In an EPR tube, mix the radical generating system with the PBN stock solution.

    • The final concentration of PBN is typically in the range of 20-100 mM.

    • Ensure the solution is well-mixed.

  • EPR Data Acquisition:

    • Initiate the radical generation process.

    • Place the sample in the EPR cavity and begin data acquisition.

    • Record spectra over time to observe the spin adduct formation and stability.

Mandatory Visualizations

To further clarify the experimental process and the chemical interactions, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_epr EPR Measurement cluster_analysis Data Analysis Radical_Source Radical Generating System Mix Mix Components in EPR Tube Radical_Source->Mix Spin_Trap_Sol Spin Trap Solution (MNP, DMPO, or PBN) Spin_Trap_Sol->Mix Initiate Initiate Radical Generation Mix->Initiate EPR_Spectrometer EPR Spectrometer Initiate->EPR_Spectrometer Insert Sample Acquire Acquire Spectra EPR_Spectrometer->Acquire Analyze Analyze Spectrum (g-value, hfcs) Acquire->Analyze Identify Identify Trapped Radical Analyze->Identify

Caption: Experimental workflow for EPR spin trapping.

spin_trapping_reaction cluster_MNP MNP Spin Trapping cluster_DMPO DMPO Spin Trapping cluster_PBN PBN Spin Trapping MNP 2-Methyl-2-nitrosopropane (CH₃)₃C-N=O Adduct_MNP (CH₃)₃C-N(O•)-R (Spin Adduct) MNP->Adduct_MNP Radical_MNP R• Radical_MNP->Adduct_MNP DMPO 5,5-Dimethyl-1-pyrroline N-oxide Adduct_DMPO DMPO-R (Spin Adduct) DMPO->Adduct_DMPO Radical_DMPO R• Radical_DMPO->Adduct_DMPO PBN α-Phenyl-N-tert-butylnitrone Adduct_PBN PBN-R (Spin Adduct) PBN->Adduct_PBN Radical_PBN R• Radical_PBN->Adduct_PBN

Caption: General reaction scheme for spin trapping.

References

Cross-Validation of Spin Trapping Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of spin trapping in the context of alternative methodologies for the detection and quantification of reactive oxygen species (ROS) and other free radicals is essential for robust experimental design and accurate data interpretation. This guide provides a comprehensive comparison of spin trapping with other widely used techniques, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their studies.

Spin trapping, an analytical technique utilizing electron paramagnetic resonance (EPR) spectroscopy, is a powerful tool for detecting and identifying short-lived free radicals.[1] By reacting with unstable radicals, spin traps form more stable radical adducts that can be detected by EPR.[1] However, the validation of data obtained through spin trapping is crucial and is often achieved by cross-referencing with other established methods. This guide explores the comparative performance of spin trapping against fluorescence-based probes, mass spectrometry, and high-performance liquid chromatography (HPLC)-based methods.

Comparative Analysis of Detection Methods

The choice of a suitable method for detecting free radicals depends on several factors, including the specific radical of interest, the biological system under investigation, and the required sensitivity and specificity. The following tables provide a quantitative comparison of spin trapping with alternative techniques.

Method Principle Radicals Detected Advantages Limitations Typical Concentration of Probe/Trap
Spin Trapping (EPR) Covalent reaction of a short-lived radical with a spin trap to form a stable radical adduct, detectable by EPR.[1][2]Superoxide (O₂⁻), Hydroxyl (•OH), Carbon-centered radicals, etc.[3][4]High specificity for radical identification through characteristic EPR spectra.[5] Can be used in complex biological systems.[4]Requires specialized EPR instrumentation.[6] High concentrations of spin traps may have off-target effects.[7]20-100 mM (e.g., DMPO)[7][8]
Fluorescence Probes Oxidation of a non-fluorescent probe to a fluorescent product by ROS.[9][10]Superoxide (e.g., Dihydroethidium, MitoSOX), Hydrogen Peroxide (e.g., H₂DCFDA, Amplex Red), Hydroxyl radicals (e.g., APF, HPF).[8][9]High sensitivity.[11] Suitable for high-throughput screening and imaging.[10]Prone to artifacts and lack of specificity.[8] Signal can be influenced by factors other than the target radical.Varies by probe (e.g., 10 µM for MitoSOX Red)[9]
Mass Spectrometry (MS) Identification of spin-trapped radical adducts or stable oxidation products of specific probes based on their mass-to-charge ratio.[12][13]Wide range of radicals, including biomolecule radicals (peptides, lipids).[13][14]High sensitivity and specificity in identifying the chemical structure of adducts.[14] Can detect EPR-silent forms of adducts.[14]Can be complex and requires sophisticated instrumentation.[13] Ionization process can be challenging for radical adducts.[15]N/A
HPLC-based Methods Separation and quantification of specific products formed from the reaction of radicals with a trapping agent or probe.[6]Hydroxyl and superoxide radicals.[6]Allows for the separation and detection of different radical adducts without requiring ESR instrumentation.[6]Indirect detection method. Requires derivatization or specific detectors.N/A
Immuno-Spin Trapping Immunological detection of protein and DNA radical adducts formed with a spin trap (e.g., DMPO).[16]Protein and DNA radicals.[16]High sensitivity of immunological techniques.[16] Allows for in situ detection and localization of radical formation on biomolecules.[16]Indirect detection method. Requires specific antibodies against the spin adduct.[1]N/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparability of experimental results. The following sections outline the key steps for spin trapping and a common fluorescence-based ROS detection assay.

Spin Trapping with EPR Spectroscopy

This protocol provides a general workflow for the detection of superoxide radicals in a cellular system using the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

Materials:

  • Cells of interest

  • DMPO (5,5-dimethyl-1-pyrroline N-oxide)

  • Phosphate-buffered saline (PBS)

  • EPR spectrometer and accessories (capillary tubes)

  • Reagents to induce ROS production (e.g., menadione)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, harvest the cells and wash them with PBS.

  • Spin Trap Loading: Resuspend the cells in PBS containing the desired concentration of DMPO (typically 20-100 mM).

  • ROS Induction: Add the ROS-inducing agent to the cell suspension.

  • EPR Measurement: Immediately transfer the cell suspension to a capillary tube and place it in the EPR spectrometer.

  • Data Acquisition: Record the EPR spectrum. The characteristic spectrum of the DMPO-OOH adduct confirms the presence of superoxide radicals.

Fluorescence-based Detection of Mitochondrial Superoxide with MitoSOX Red

This protocol describes the use of the MitoSOX Red probe to specifically detect superoxide in the mitochondria of live cells.

Materials:

  • Cells of interest cultured on a suitable plate or slide

  • MitoSOX Red reagent

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Probe Loading: Prepare a working solution of MitoSOX Red (typically 5 µM) in HBSS. Remove the cell culture medium and add the MitoSOX Red working solution to the cells.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm HBSS to remove excess probe.

  • Image Acquisition/Fluorescence Measurement: Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm) or measure the fluorescence intensity using a microplate reader. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex experimental processes and biological pathways.

experimental_workflow Experimental Workflow for Spin Trapping vs. Fluorescence cluster_spin_trapping Spin Trapping (EPR) cluster_fluorescence Fluorescence Probes A Cell Preparation B Spin Trap Loading (e.g., DMPO) A->B C ROS Induction B->C D EPR Measurement C->D E Data Analysis (Spectral Identification) D->E X Experimental Outcome: Radical Detection & Quantification E->X F Cell Preparation G Probe Loading (e.g., MitoSOX) F->G H ROS Induction G->H I Fluorescence Measurement H->I J Data Analysis (Intensity Quantification) I->J J->X

Caption: A comparison of experimental workflows for spin trapping and fluorescence-based methods.

signaling_pathway Simplified ROS Signaling Pathway Stimulus Stimulus (e.g., UV, Pathogen) NOX NADPH Oxidase (NOX) Stimulus->NOX Mitochondria Mitochondria Stimulus->Mitochondria O2_minus Superoxide (O₂⁻) NOX->O2_minus Mitochondria->O2_minus SOD Superoxide Dismutase (SOD) O2_minus->SOD Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) O2_minus->Cellular_Response H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 Fenton Fenton Reaction (Fe²⁺) H2O2->Fenton H2O2->Cellular_Response OH_radical Hydroxyl Radical (•OH) Fenton->OH_radical OH_radical->Cellular_Response

Caption: A simplified diagram of a cellular ROS signaling pathway.

References

A Comparative Guide to 2-Methyl-2-nitrosopropane and Other Spin Traps for Radical Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and comparison of 2-Methyl-2-nitrosopropane (MNP), a widely used spin trap, with other common alternatives for the detection and characterization of transient free radicals. Initially sought as "2-Chloro-2-methyl-3-nitrosobutane," literature analysis strongly indicates the intended compound is 2-Methyl-2-nitrosopropane (tert-nitrosobutane), a cornerstone in the field of free radical biology and chemistry. This document aims to be an essential resource by presenting objective performance comparisons, detailed experimental protocols, and visual representations of key processes.

Introduction to Spin Trapping

Spin trapping is an analytical technique used to detect and identify short-lived free radicals.[1] It involves a diamagnetic "spin trap" compound that reacts with an unstable radical to form a more stable paramagnetic radical adduct. This spin adduct can then be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. The hyperfine splitting constants of the resulting EPR spectrum provide a unique fingerprint that can help identify the trapped radical.[1]

2-Methyl-2-nitrosopropane (MNP): An Overview

2-Methyl-2-nitrosopropane (MNP) is a nitroso-based spin trap that is particularly effective for trapping carbon-centered radicals.[2] In solution, the colorless dimer of MNP exists in equilibrium with its blue monomeric form, which is the active spin trapping species.[3]

Performance Characteristics of MNP

The efficacy of a spin trap is determined by several factors, including its rate of reaction with different radicals, the stability of the resulting spin adduct, and the information content of the EPR spectrum.

Table 1: Comparison of Spin Trapping Rate Constants (k) for MNP and Alternatives

RadicalMNP (M⁻¹s⁻¹)PBN (M⁻¹s⁻¹)DEPMPO (M⁻¹s⁻¹)
Hydroxyl (•OH)1.3 x 10¹⁰-4.83 x 10⁹
Glutathiyl (GS•)-6.7 x 10⁷-
Superoxide (O₂⁻•)---
Alkyl (e.g., •CH₃)---

Table 2: Hyperfine Coupling Constants (in Gauss) for Spin Adducts of MNP and Alternatives

Radical AdductSpin TrapaNaHβaXReference
Alkyl (Lipid-derived)MNP14.82.1-[4]
AlkylPBN14.53.2-[4]
Hydroxyl (•OH)DMPO14.914.9-[5]
Superoxide (O₂⁻•)DMPO14.111.3aHγ = 1.25[5]
Carbon-centeredDEPMPO14.222.1aP = 49.8[6]
Hydroxyl (•OH)PBN15.52.72aO = 3.36[3]
Superoxide (O₂⁻•)PBN15.8-aO = 2.89[3]

Table 3: Stability (Half-life, t½) of Spin Adducts

Spin AdductHalf-lifeConditionsReference
DEPMPO/SO₃⁻•7x more stable than DMPO adductin vitro with ascorbate[7]
DEPMPO/SO₃⁻•2-4x more stable than DMPO adductin vivo[7]
DMPO-protein adductsminutes[8]
PBN-hydroxyl adductpH-dependent[9]
DEPMPO-OOH17 min[10]

Experimental Protocols

General Protocol for EPR Spin Trapping with MNP

This protocol provides a general framework for detecting free radicals in a biological system using MNP and EPR spectroscopy.

Materials:

  • 2-Methyl-2-nitrosopropane (MNP) dimer

  • Solvent (e.g., phosphate buffer, appropriate for the biological system)

  • System for generating free radicals (e.g., cells stimulated to produce an oxidative burst, enzymatic reaction)

  • EPR spectrometer and flat cell

  • Nitrogen gas for deoxygenation (optional, but recommended for anaerobic studies)

Procedure:

  • Preparation of MNP solution: Dissolve the MNP dimer in the chosen solvent. The concentration will need to be optimized for the specific system, but typically ranges from 1 to 50 mM. Allow the solution to equilibrate for the dimer to dissociate into the active monomer. This process can be monitored by the appearance of a blue color.

  • Sample Preparation: Combine the MNP solution with the biological system in which free radicals are expected to be generated. This could be a cell suspension, a purified enzyme solution, or a lipid emulsion.

  • Initiation of Radical Generation: Trigger the production of free radicals. This could involve adding a stimulus to cells (e.g., phorbol myristate acetate (PMA) to neutrophils to induce an oxidative burst), adding substrates to an enzyme, or exposing the sample to UV light.

  • EPR Measurement:

    • Transfer the sample to a quartz flat cell.

    • Place the flat cell into the cavity of the EPR spectrometer.

    • Record the EPR spectrum. Typical instrument settings will need to be optimized but may include a microwave frequency of ~9.5 GHz, a microwave power of ~20 mW, and a modulation amplitude of ~1 G.

  • Data Analysis:

    • Analyze the resulting EPR spectrum to identify the hyperfine splitting pattern.

    • Compare the experimental hyperfine coupling constants with published values (see Table 2) to identify the trapped radical species.

    • Computer simulation of the spectrum can aid in the confirmation of the spin adduct identity.

Mandatory Visualizations

Spin Trapping of a Carbon-Centered Radical by MNP

Spin_Trapping_Mechanism cluster_reactants Reactants cluster_product Product MNP 2-Methyl-2-nitrosopropane (Monomer) SpinAdduct Stable Nitroxide Spin Adduct MNP->SpinAdduct Traps Radical Carbon-Centered Radical (R•) Radical->SpinAdduct

Caption: Reaction mechanism of MNP with a carbon-centered radical.

Experimental Workflow for Detecting Radicals in Neutrophil Oxidative Burst

Neutrophil_Oxidative_Burst_Workflow cluster_cell_prep Cell Preparation cluster_experiment Spin Trapping Experiment cluster_detection Detection isolate_neutrophils Isolate Neutrophils from Blood resuspend Resuspend in Buffer isolate_neutrophils->resuspend add_mnp Add MNP Solution resuspend->add_mnp stimulate Stimulate with PMA add_mnp->stimulate incubate Incubate stimulate->incubate epr_measurement EPR Spectroscopy incubate->epr_measurement analyze_spectrum Analyze Spectrum epr_measurement->analyze_spectrum Neutrophil_Oxidative_Burst_Signaling PMA PMA PKC Protein Kinase C (PKC) PMA->PKC Activates NADPH_Oxidase_Subunits Cytosolic NADPH Oxidase Subunits PKC->NADPH_Oxidase_Subunits Phosphorylates Assembled_Oxidase Assembled NADPH Oxidase NADPH_Oxidase_Subunits->Assembled_Oxidase Translocate to Membrane Membrane_Subunits Membrane-Bound NADPH Oxidase Subunits Membrane_Subunits->Assembled_Oxidase Superoxide Superoxide (O₂⁻•) Production Assembled_Oxidase->Superoxide MNP_Trapping MNP Traps Secondary Radicals Superoxide->MNP_Trapping Leads to

References

A Comparative Guide to Spin Trapping Agents for Free Radical Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of radical chemistry and biology, the detection and characterization of transient free radicals are paramount. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, stands as a cornerstone technique for this purpose. The choice of a spin trapping agent is critical and directly influences the success and accuracy of such investigations. This guide provides a comparative analysis of three widely used spin traps: 2-Methyl-2-nitrosopropane (MNP), 5,5-Dimethyl-1-pyrroline N-oxide (DMPO), and α-Phenyl-N-tert-butylnitrone (PBN), with a focus on their performance, experimental protocols, and applications.

Executive Summary

While the initially specified compound, 2-Chloro-2-methyl-3-nitrosobutane, is not prominently documented in scientific literature, this guide focuses on the performance benchmarks of established and widely utilized spin traps. This comparative analysis aims to equip researchers with the necessary data to select the most appropriate spin trapping agent for their specific experimental needs.

Performance Comparison of Spin Trapping Agents

The efficacy of a spin trap is determined by several factors, including the rate of radical trapping, the stability of the resulting spin adduct, and the information richness of the EPR spectrum. The following tables summarize the key performance indicators for MNP, DMPO, and PBN.

Table 1: General Properties and Radical Specificity

Spin TrapChemical StructurePrimary Radical TargetsKey Characteristics
2-Methyl-2-nitrosopropane (MNP) (CH₃)₃CNOCarbon-centered radicals[1]Forms highly informative EPR spectra for carbon-centered radicals. Less effective for oxygen-centered radicals.[2]
5,5-Dimethyl-1-pyrroline N-oxide (DMPO) C₆H₁₁NOSuperoxide (O₂⁻•), Hydroxyl (•OH), Carbon- and Sulfur-centered radicals[3][4]Versatile spin trap for various radicals. The superoxide adduct has a limited half-life.[4]
α-Phenyl-N-tert-butylnitrone (PBN) C₁₁H₁₅NOCarbon- and Oxygen-centered radicalsWidely used in biological systems due to its neuroprotective properties.[5] Spin adduct spectra can be less informative than MNP.

Table 2: Spin Adduct Stability and Kinetic Data

Spin TrapTrapped RadicalSpin Adduct Half-life / StabilityRate Constant (k) for Trapping
MNP Hydroxyalkyl radicalsVaries from seconds to a year depending on the radical's steric bulk.[6]Steric hindrance can significantly modulate trapping yields.[6]
DMPO Superoxide (O₂⁻•)Approximately 45 seconds.[4]-
DMPO Hydroxyl (•OH)Relatively stable.-
PBN Hydroxymethyl (•CH₂OH)-The trapping rate is influenced by para-substituents on the phenyl ring.[7][8]
4-CF₃-PBN Hydroxymethyl (•CH₂OH)-3.2 times higher than PBN.[8]
4-F-PBN Hydroxymethyl (•CH₂OH)-1.7 times higher than PBN.[7]
4-CF₃O-PBN Hydroxymethyl (•CH₂OH)-1.8 times higher than PBN.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spin trapping experiments. Below are generalized protocols for EPR spin trapping.

General Protocol for EPR Spin Trapping
  • Preparation of Reagents:

    • Prepare a stock solution of the spin trap (e.g., 1 M DMPO in distilled water).[4]

    • Prepare the system for radical generation (e.g., Fenton reagents, enzymatic reactions, or photolysis).

    • Prepare a buffer solution (e.g., phosphate buffer, pH 7.4).[4]

  • Spin Trapping Reaction:

    • In an EPR-compatible tube, mix the radical generating system, the buffer, and the spin trap solution.

    • The final concentration of the spin trap is typically in the range of 25-100 mM.[4]

    • Initiate the radical generation process.

  • EPR Spectroscopy:

    • Immediately place the sample tube into the EPR spectrometer cavity.

    • Record the EPR spectrum. Typical X-band EPR spectrometer settings are: microwave frequency ~9.4 GHz, microwave power 10-20 mW, modulation amplitude 0.5-1.0 G, and a scan range of 100 G centered at ~3350 G.

    • Analyze the resulting spectrum to identify the hyperfine splitting constants of the spin adduct, which provides information about the trapped radical.

Protocol for Superoxide Detection using DMPO
  • Reaction Mixture:

    • Prepare a solution containing the source of superoxide (e.g., xanthine/xanthine oxidase system), a metal chelator like DTPA (diethylenetriaminepentaacetic acid) to minimize hydroxyl radical formation, and the buffer.[4]

    • Add DMPO to a final concentration of 50-100 mM.

  • EPR Measurement:

    • Initiate the reaction by adding the final component (e.g., xanthine oxidase).

    • Quickly transfer the solution to a flat cell and place it in the EPR cavity.

    • Record the time-course of the EPR signal to observe the formation and decay of the DMPO-OOH adduct.

Visualizing Spin Trapping

The following diagrams illustrate the fundamental concepts and workflows in spin trapping experiments.

SpinTrappingProcess cluster_generation Radical Generation cluster_trapping Spin Trapping cluster_detection Detection Radical Source Radical Source Transient Radical Transient Radical Radical Source->Transient Radical Initiation Spin Adduct Spin Adduct Transient Radical->Spin Adduct Spin Trap Spin Trap Spin Trap->Spin Adduct EPR Spectrometer EPR Spectrometer Spin Adduct->EPR Spectrometer EPR Spectrum EPR Spectrum EPR Spectrometer->EPR Spectrum

Caption: General workflow of an EPR spin trapping experiment.

SignalingPathway Cellular_Stress Cellular_Stress ROS_Generation Reactive Oxygen Species (e.g., O₂⁻•, •OH) Cellular_Stress->ROS_Generation Radical_Trapping Radical Trapping & Spin Adduct Formation ROS_Generation->Radical_Trapping Cellular_Damage Cellular_Damage ROS_Generation->Cellular_Damage Spin_Trap_Admin Spin Trap Administration (e.g., PBN, DMPO) Spin_Trap_Admin->Radical_Trapping Therapeutic_Effect Neuroprotection/ Reduced Damage Radical_Trapping->Therapeutic_Effect

Caption: Simplified signaling pathway of spin traps in a biological system.

References

A Comparative Guide to the Spectral Simulation of C-Nitroso Radical Adducts for EPR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to C-Nitroso Spin Traps

In the fields of chemistry, biology, and drug development, the detection and identification of short-lived free radicals are crucial for understanding reaction mechanisms and pathological processes. Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin trapping, is a powerful technique for this purpose. Spin traps are diamagnetic compounds that react with transient radicals to form more stable, EPR-detectable paramagnetic nitroxide radical adducts.[1]

This guide focuses on C-nitroso compounds, a class of spin traps that includes molecules like 2-Chloro-2-methyl-3-nitrosobutane. While specific experimental data for this compound is not extensively available in published literature, we will use its well-characterized structural analog, 2-methyl-2-nitrosopropane (MNP), to illustrate the principles of spectral simulation and comparison with other spin traps.[2][3][4] The key advantage of C-nitroso traps is that the captured radical binds directly to the nitroso-nitrogen atom.[5] This proximity results in an EPR spectrum that is highly sensitive to the structure of the trapped radical, often revealing distinct hyperfine splittings that are crucial for unambiguous identification.[5][6]

Experimental and Computational Workflow

The identification of a radical species using a C-nitroso spin trap is a multi-step process that combines wet-lab experimentation with computational analysis. The workflow begins with the generation of the radical in the presence of the spin trap, followed by EPR measurement and subsequent computer simulation to confirm the adduct's identity.

G cluster_exp Experimental Protocol cluster_comp Computational Simulation A Radical Generation (e.g., Photolysis, Fenton Reaction) B Spin Trapping Radical + MNP -> MNP-Radical Adduct A->B C EPR Spectroscopy Acquisition of Experimental Spectrum B->C D Hypothesize Radical Structure (e.g., •CH3, •OH) C->D Compare Spectra E Input Spectroscopic Parameters (g-value, Hyperfine Coupling Constants aN, aH, etc.) D->E F Generate Simulated Spectrum (Using Simulation Software) E->F F->C Iterate Parameters until Match G Identity Confirmed F->G

Caption: General workflow for radical identification using a C-nitroso spin trap and EPR spectral simulation.

Detailed Methodologies

Experimental Protocol: EPR Spin Trapping
  • Sample Preparation: A solution is prepared containing the system expected to generate radicals (e.g., a photosensitizer, a biological system, or a chemical reaction mixture). The C-nitroso spin trap (e.g., MNP) is added to this solution at a concentration typically in the millimolar range. The choice of solvent (aqueous or organic) is critical and depends on the system under study.[6]

  • Radical Generation: Radicals are generated in situ. Common methods include photolysis with UV/Vis light, Fenton-type reactions (Fe²⁺ + H₂O₂), or radiolysis.[2]

  • Spin Adduct Formation: The short-lived radical reacts with the MNP spin trap to form a more persistent nitroxide spin adduct.

  • EPR Measurement: The sample is transferred to a quartz flat cell or capillary tube and placed within the resonant cavity of an EPR spectrometer. The spectrum is recorded, typically at room temperature. Key instrument settings include microwave frequency and power, magnetic field sweep width, modulation frequency and amplitude, and scan time.

  • Data Acquisition: The resulting EPR spectrum, a derivative of the microwave absorption with respect to the magnetic field, is digitized and saved for analysis.[6]

Computational Protocol: Spectral Simulation
  • Software Selection: Specialized software (e.g., EasySpin, SimEPR, or vendor-specific software) is used for the simulation of EPR spectra.

  • Parameter Input: A simulation requires a set of spin Hamiltonian parameters for the suspected radical adduct.[6] These include:

    • g-value: The gyromagnetic ratio, which is characteristic of the electron's environment.

    • Hyperfine Coupling Constants (hfcc): The magnitude of the interaction (splitting) between the unpaired electron and nearby magnetic nuclei (e.g., ¹⁴N of the nitroxide, ¹H, ¹³C, or ³⁵Cl of the trapped radical). These are denoted as aN, aH, etc., typically in units of Gauss (G) or millitesla (mT).[7]

    • Linewidth: The intrinsic width of the individual resonance lines.

  • Spectrum Generation: The software solves the spin Hamiltonian to generate a theoretical spectrum based on the input parameters.

  • Comparison and Iteration: The simulated spectrum is visually and statistically compared to the experimental one.[7][8] The input parameters (hfcc, g-value, relative concentrations) are iteratively adjusted until the best possible match is achieved, confirming the identity of the trapped radical.[6]

Performance Comparison: C-Nitroso vs. Nitrone Spin Traps

The choice of spin trap is critical for successful radical identification. C-nitroso traps like MNP offer distinct advantages and disadvantages compared to the more commonly used cyclic nitrone traps, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

G Trap Spin Trap Classes Nitroso C-Nitroso Traps (e.g., MNP) Trap->Nitroso Nitrone Nitrone Traps (e.g., DMPO) Trap->Nitrone N_Adduct Direct N-Adduct (R• adds to N) Nitroso->N_Adduct N_HFC High hfcc Sensitivity to Radical Structure Nitroso->N_HFC N_Carbon Excellent for C-centered Radicals Nitroso->N_Carbon N_Light Photolytically Unstable Nitroso->N_Light C_Adduct Indirect C-Adduct (R• adds to C=N) Nitrone->C_Adduct C_HFC hfcc less sensitive to Radical Structure Nitrone->C_HFC C_Oxygen Good for O- & S-centered Radicals Nitrone->C_Oxygen C_Light More Photostable Nitrone->C_Light

Caption: Comparison of key characteristics between C-Nitroso and Nitrone spin traps.

The primary distinction lies in the information content of the resulting EPR spectrum. For C-nitroso traps, the direct attachment of the radical to the nitroxide nitrogen leads to large and informative hyperfine couplings from the radical itself.[5] For nitrones, the radical adds to a carbon atom, placing it further from the nitroxide group, which can sometimes make spectral interpretation less definitive.[9]

Quantitative Data Comparison

The following table summarizes typical hyperfine coupling constants (hfcc) for various radical adducts of MNP (a C-nitroso trap) and DMPO (a nitrone trap). These values are essential for spectral simulation and highlight the diagnostic differences between the trap types.

Radical Trapped (R•)Spin TrapAdduct StructureaN (Gauss)aHβ (Gauss)Other Key Couplings (Gauss)
•CH₃ (Methyl)MNP(CH₃)₃C-N(O•)-CH₃15.0 - 16.0-aH(CH₃) ≈ 10.0 - 12.0
•CH₃ (Methyl)DMPODMPO-CH₃15.5 - 16.522.0 - 23.5-
•OCH₃ (Methoxyl)MNP(CH₃)₃C-N(O•)-OCH₃28.0 - 30.0-aH(OCH₃) ≈ 1.0 - 2.5
•OCH₃ (Methoxyl)DMPODMPO-OCH₃13.0 - 14.57.0 - 10.5aHγ ≈ 1.4
•C(O)CH₃ (Acetyl)MNP(CH₃)₃C-N(O•)-C(O)CH₃7.5 - 8.5-aH(CH₃) ≈ 0.5 - 1.0
•OH (Hydroxyl)DMPODMPO-OH14.8 - 15.014.8 - 15.0-

Note: Data compiled from typical values reported in EPR and spin trapping literature. MNP is generally not ideal for trapping highly reactive oxygen-centered radicals like •OH due to its own reactivity and instability.

As the table illustrates, the aN values for MNP adducts vary significantly depending on the electronegativity of the trapped radical (e.g., ~15 G for •CH₃ vs. ~29 G for •OCH₃). This large variation is a key diagnostic feature. Furthermore, MNP provides direct hyperfine couplings from the nuclei within the trapped radical (e.g., the hydrogens of the methyl group), which is invaluable for positive identification.

Conclusion

C-nitroso compounds like 2-methyl-2-nitrosopropane are highly effective spin traps, particularly for the identification of carbon-centered radicals. Their primary advantage lies in the formation of N-adducts, which yield EPR spectra with large, structurally sensitive hyperfine coupling constants that are essential for accurate spectral simulation and radical identification. While they can be less stable than nitrone traps, the rich information content of their adduct spectra makes them an indispensable tool for researchers. The synergy between experimental EPR spectroscopy and computational spectral simulation provides a robust framework for elucidating the roles of transient radical species in complex chemical and biological systems.

References

Safety Operating Guide

Essential Safety and Disposal Plan for 2-Chloro-2-methyl-3-nitrosobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, procedural guidance for the safe handling and disposal of 2-Chloro-2-methyl-3-nitrosobutane, compiled from established protocols for related hazardous compounds. Given the potential carcinogenicity and reactivity of N-nitroso compounds, adherence to these procedures is critical for laboratory safety.

I. Immediate Safety Considerations

Prior to handling, it is imperative to consult the material's specific Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, a conservative approach, treating it as a highly hazardous substance, is required.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A flame-retardant lab coat is essential.

  • Respiratory Protection: Handle only in a well-ventilated fume hood. If the concentration of vapors is unknown or high, use a NIOSH-approved respirator.[1]

Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Use non-sparking tools and explosion-proof equipment.[3][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

Spill Management:

  • Evacuate personnel from the spill area.

  • Remove all sources of ignition.[3]

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[5]

  • Collect the absorbed material into a suitable, closed container for disposal.[3]

  • Do not let the chemical enter drains.[3]

II. Disposal Plan: Chemical Decontamination

The following protocol is adapted from a validated method for the destruction of carcinogenic N-nitroso compounds.[6][7][8] This procedure aims for at least 99.98% destruction of the nitroso compound.[7][8]

Quantitative Data on Decontamination Efficiency

Compound ClassDecontamination MethodDestruction EfficiencyReference
N-NitrosamidesTreatment with Aluminum:Nickel alloy powder in a basic medium≥ 99.98%[7][8]

Experimental Protocol: Decontamination of this compound Waste

Warning: This procedure should be performed in a fume hood, and appropriate PPE must be worn at all times.

Materials:

  • Waste containing this compound

  • Aluminum:Nickel (Al:Ni) alloy powder (50:50)

  • Potassium hydroxide (KOH) solution, 1 M

  • Suitable reaction vessel (e.g., a three-necked flask with a stirrer)

Procedure:

  • Preparation: Place the waste containing this compound into the reaction vessel. If the waste is in a solid form or a non-aqueous solvent, add a suitable solvent that is miscible with the KOH solution.

  • Initial Basification: While stirring, slowly add the 1 M KOH solution to the waste.

  • Addition of Al:Ni Alloy: Gradually add the Al:Ni alloy powder to the stirring solution. The reaction is exothermic, so add the powder in small portions to control the temperature.

  • Progressive Basification: Continue to add the 1 M KOH solution incrementally to maintain a basic environment as the reaction proceeds. If the solution becomes too thick for effective stirring, add more 1 M KOH solution.[8]

  • Reaction Time: Allow the reaction to proceed with stirring for a sufficient time to ensure complete destruction. The completeness of the reaction can be monitored by chromatographic methods to confirm the disappearance of the starting N-nitroso compound.[7]

  • Quenching and Neutralization: Once the reaction is complete, carefully quench any remaining reactive species. Neutralize the solution with a suitable acid (e.g., hydrochloric acid) before final disposal.

  • Final Disposal: Dispose of the neutralized solution in accordance with all applicable local, state, and federal regulations for hazardous waste.[9] Do not mix with other waste streams.[9]

It is important to note that some disposal methods for N-nitrosamides can generate hazardous byproducts like carcinogenic diazoalkanes.[10] The described method using Al:Ni alloy powder has been shown not to produce detectable levels of diazoalkanes.[7][8]

III. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Identify Waste (this compound) safety Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->safety fume_hood Step 2: Work in a Certified Fume Hood safety->fume_hood prep_waste Step 3: Prepare Waste in Reaction Vessel fume_hood->prep_waste add_koh Step 4: Add 1M KOH Solution prep_waste->add_koh add_alni Step 5: Gradually Add Al:Ni Alloy Powder add_koh->add_alni monitor Step 6: Monitor Reaction (e.g., via Chromatography) add_alni->monitor check_complete Is Reaction Complete? monitor->check_complete check_complete->add_koh No, continue progressive basification neutralize Step 7: Neutralize Final Solution check_complete->neutralize Yes dispose Step 8: Dispose as Hazardous Waste (Follow Regulations) neutralize->dispose end End: Disposal Complete dispose->end

Caption: Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.